4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Description
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Properties
IUPAC Name |
4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDAEWQPJSGFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381935 | |
| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-63-4 | |
| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the temperature-controlled sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride, followed by the introduction of the methylthio moiety. This guide delves into the causality behind experimental choices, ensuring a self-validating and reproducible protocol for professionals in drug development and chemical research.
Introduction and Strategic Overview
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The target molecule, this compound, incorporates key pharmacophoric elements: a hydrogen-bond donating amino group, a metal-coordinating pyridyl ring, and a lipophilic methylthio group. Its synthesis is therefore of significant interest.
The synthetic strategy presented herein is predicated on the differential reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-withdrawing nature of the triazine ring renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[1][2]
Our synthetic approach is bifurcated into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine. This is achieved through a sequential, temperature-controlled reaction of cyanuric chloride with ammonia followed by a Suzuki coupling reaction with 4-pyridylboronic acid.
-
Stage 2: Nucleophilic Substitution to Introduce the Methylthio Group. The final step involves the displacement of the remaining chlorine atom on the intermediate with a methylthiolate nucleophile.
Physicochemical Properties and Reagent Data
A thorough understanding of the properties of the reactants and the target molecule is paramount for a successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Safety Precautions |
| Target Molecule | C₉H₉N₅S | 219.27 | Final Product | Handle with appropriate PPE. |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | Starting Material | Corrosive, moisture-sensitive, toxic. |
| Ammonia (as NH₄OH) | NH₃ | 17.03 | Nucleophile | Corrosive, respiratory irritant. |
| 4-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | Reagent | Irritant. |
| Sodium Thiomethoxide | CH₃NaS | 70.09 | Nucleophile | Flammable solid, corrosive. |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | Irritant, handle in a fume hood. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | Irritant. |
| Dioxane | C₄H₈O₂ | 88.11 | Solvent | Flammable, carcinogen. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Reproductive toxin, irritant. |
Detailed Synthesis Protocol
Stage 1: Synthesis of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine (Intermediate I)
This stage involves a two-step, one-pot procedure that leverages the temperature-dependent reactivity of cyanuric chloride.
Experimental Protocol:
-
Preparation of 2-Amino-4,6-dichloro-1,3,5-triazine:
-
To a stirred solution of cyanuric chloride (1.0 eq) in tetrahydrofuran (THF) cooled to 0-5 °C in an ice bath, add aqueous ammonia (2.0-2.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting suspension contains 2-amino-4,6-dichloro-1,3,5-triazine.[3] This intermediate is used directly in the next step without isolation.
-
-
Suzuki Coupling with 4-Pyridylboronic Acid:
-
To the suspension from the previous step, add a solution of 4-pyridylboronic acid (1.1 eq) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) as a base.
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) as the catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the dichloro-intermediate.
-
After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate I as a solid.
-
Causality and Expertise:
-
The initial reaction with ammonia is conducted at low temperatures (0-5 °C) to ensure mono-substitution, yielding primarily 2-amino-4,6-dichloro-1,3,5-triazine. Allowing the temperature to rise would result in the formation of di- and tri-amino substituted byproducts.[1][2]
-
The Suzuki coupling provides a reliable method for forming the C-C bond between the triazine ring and the pyridyl moiety. The use of a palladium catalyst is essential for this cross-coupling reaction.
-
Sodium carbonate is a crucial base for both neutralizing the HCl produced during the amination and for the Suzuki coupling mechanism.
Stage 2: Synthesis of this compound (Target Molecule)
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
Dissolve Intermediate I (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.2-1.5 eq) in the same solvent. Caution: Sodium thiomethoxide is highly reactive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Nucleophilic Substitution:
-
Add the sodium thiomethoxide solution dropwise to the solution of Intermediate I at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion if necessary. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the product under vacuum to yield This compound .
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.
-
Causality and Expertise:
-
The final chlorine atom on Intermediate I is less reactive than those on cyanuric chloride but is still susceptible to displacement by a strong nucleophile like the methylthiolate anion.
-
The use of a polar aprotic solvent like DMF or DMSO is ideal as it solubilizes the reactants and facilitates the SNAr reaction.
-
Precipitation in ice-water is an effective method for isolating the product, as the target molecule is expected to have low solubility in water.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyridyl, amino, and methylthio protons and carbons in the correct chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the amino group and C=N stretching of the triazine and pyridine rings.
Conclusion
This guide outlines a logical and experimentally sound protocol for the synthesis of this compound. By leveraging the principles of temperature-controlled nucleophilic aromatic substitution on the versatile cyanuric chloride scaffold, this methodology provides a reliable pathway for accessing this and structurally related compounds for further investigation in drug discovery and materials science.
References
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (n.d.). PMC. [Link]
-
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Synthesis of New Non-Symmetric Substituted Triazines and Triazine Derivatives by SNAr Reaction Mechanism. (n.d.). Troindia. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]
-
Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. (n.d.). PrepChem.com. [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (n.d.). NIH. [Link]
-
Synthesis and 2,4-diamino-sym-triazines containing sterical. (n.d.). ElectronicsAndBooks. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). MDPI. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). RSC Publishing. [Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Semantic Scholar. [Link]
-
Synthesis of 1,3,5‐triazine derivatives linked with methylenethio‐benzimidazole linker. (n.d.). ResearchGate. [Link]
- United States Patent Office. (n.d.).
Sources
An In-depth Technical Guide to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4)
Introduction
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel heterocyclic scaffolds that can serve as foundational frameworks for the development of targeted therapeutics. Among these, the 1,3,5-triazine core has garnered significant attention due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a specific pyridyl-substituted aminotriazine, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4).
This molecule represents a compelling convergence of three key pharmacophoric elements: the 1,3,5-triazine ring, a known privileged scaffold in drug discovery; the 4-pyridyl moiety, a common feature in kinase inhibitors and other targeted agents; and the methylthio group, which can modulate solubility and metabolic stability while also serving as a handle for further chemical elaboration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties, a robust synthesis protocol, detailed analytical characterization, and a discussion of its potential applications in modern drug discovery.
Physicochemical and Structural Properties
The fundamental physicochemical and structural properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in various experimental contexts.
| Property | Value | Source(s) |
| CAS Number | 175204-63-4 | |
| Molecular Formula | C₉H₉N₅S | |
| Molecular Weight | 219.27 g/mol | |
| Appearance | Colorless crystals (reported) | |
| Purity | Commercially available at ≥97% | |
| InChI Key | Information not readily available | |
| Crystal System | Orthorhombic | |
| Space Group | P2(1)2(1)2(1) | |
| Unit Cell Dimensions | a = 3.9002(11) Å, b = 10.111(3) Å, c = 25.143(7) Å | |
| Dihedral Angle | The pyridyl and triazine rings have a dihedral angle of 4.8(2)°. | |
| Hydrogen Bonding | In the crystalline state, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a helical chain along the b-axis. |
Proposed Synthesis Protocol
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient route can be designed based on well-established methods for the synthesis of substituted 1,3,5-triazines. The most common and versatile approach involves the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different substituents.
The proposed synthesis involves a three-step process starting from cyanuric chloride, as outlined below.
Experimental Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Substitution: Cool the solution to 0°C in an ice bath. Add a solution of sodium methanethiolate (1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0°C. The lower temperature is critical for achieving selective monosubstitution, as the first chlorine atom is significantly more reactive than the subsequent two.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-6-(methylthio)-1,3,5-triazine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine
-
Suzuki Coupling: To a solution of 2,4-dichloro-6-(methylthio)-1,3,5-triazine (1.0 eq) in a mixture of dioxane and water, add 4-pyridylboronic acid (1.1 eq), a suitable base (e.g., Na₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours. The elevated temperature is necessary to facilitate the catalytic cycle and the second substitution on the triazine ring.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine.
Step 3: Synthesis of this compound
-
Amination: Dissolve the purified 2-chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine (1.0 eq) in dioxane in a sealed reaction vessel. Add an excess of aqueous ammonia.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 12-24 hours. The higher temperature is required to displace the last, least reactive chlorine atom.
-
Work-up and Final Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with water and a cold organic solvent (e.g., diethyl ether). If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography to yield the final product, this compound.
Analytical Characterization (Predicted)
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Pyridyl Protons: Two doublets in the aromatic region (δ 7.5-8.8 ppm), integrating to 2H each, corresponding to the AA'BB' spin system of the 4-substituted pyridine ring. - Amine Protons: A broad singlet in the region of δ 5.0-7.0 ppm, integrating to 2H. The chemical shift will be dependent on the solvent and concentration. - Methyl Protons: A sharp singlet at approximately δ 2.5-2.7 ppm, integrating to 3H. |
| ¹³C NMR | - Triazine Carbons: Three signals in the range of δ 165-180 ppm. The carbon bearing the methylthio group will be the most downfield, followed by the carbon attached to the pyridine ring, and finally the carbon bonded to the amino group. - Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm). - Methyl Carbon: A signal around δ 14-16 ppm. |
| IR Spectroscopy | - N-H Stretch: Two medium intensity, sharp bands around 3450-3300 cm⁻¹, characteristic of a primary amine. - C=N Stretch (Triazine/Pyridine): Strong absorptions in the 1600-1450 cm⁻¹ region. - C-N Stretch: Aromatic C-N stretching around 1335-1250 cm⁻¹. - S-CH₃ Stretch: A weak to medium band in the fingerprint region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 219. - Key Fragmentation: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 204. Fragmentation of the triazine ring and loss of the pyridyl group are also expected. |
Potential Applications in Drug Discovery and Research
The structural motifs present in this compound suggest a range of potential applications in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a well-established "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets.
Potential Therapeutic Areas
-
Oncology: Substituted triazines have shown a broad spectrum of anti-cancer activities. The pyridyl-triazine combination, in particular, has been explored for the development of potent cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.
-
Antiviral and Antimicrobial Agents: The triazine scaffold is a core component of several approved and experimental antiviral and antimicrobial drugs. The nitrogen-rich nature of the ring system allows for multiple hydrogen bonding interactions with biological targets.
-
Kinase Inhibition: The 4-pyridyl group is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. This makes the title compound a promising starting point for screening against various kinase targets implicated in diseases such as cancer and inflammation.
-
Central Nervous System (CNS) Disorders: Certain triazine derivatives have been investigated as corticotropin-releasing factor (CRF) receptor antagonists, suggesting potential applications in the treatment of anxiety, depression, and other stress-related disorders.
Utility as a Chemical Probe and Building Block
Beyond its potential as a therapeutic agent itself, this compound is a valuable building block for further chemical synthesis. The primary amino group can be readily functionalized to introduce a wide range of substituents, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, which can alter the compound's electronic properties and hydrogen bonding capabilities.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Its unique combination of a privileged triazine core, a kinase-interactive pyridyl moiety, and a modifiable methylthio group makes it an attractive scaffold for the development of novel therapeutic agents across multiple disease areas. This guide provides a solid foundation of its known properties, a robust and logical synthesis strategy, and an informed perspective on its potential applications, thereby serving as a valuable resource for researchers in the field.
References
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Finetech Industry Limited. (n.d.). This compound.
- Benchchem. (n.d.). 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine.
- BLDpharm. (n.d.). 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine.
-
Li, Y. F., Wang, L. F., & Li, Y. H. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]
- Shah, D., et al. (2014). Privileged S-Triazines: Structure and Pharmacological Applications. Future Medicinal Chemistry, 6(4), 463-77.
- Tomorowicz, Ł., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
- Kuo, G., et al. (2005). Synthesis and identification oftriazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 48(12), 3878-3882.
- Patel, R. B., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1238.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Singh, V., et al. (1995). Synthesis and biological activity of substituted 2,4,6-s-triazines. Die Pharmazie, 50(11), 742-744.
- Gürsoy, E. A., & Karali, N. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(10), 1063-1072.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
- Menicagli, R., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(1), 159-173.
- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.
- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
This technical guide provides an in-depth analysis of the crystal structure of 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The unique arrangement of its constituent atoms in the crystalline state, governed by a network of intermolecular forces, dictates its physicochemical properties and, consequently, its potential as a therapeutic agent. Understanding this three-dimensional architecture is paramount for rational drug design and the development of novel pharmaceuticals.
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs[1]. The strategic substitution on this core, as seen in the title compound, with a pyridyl group, a methylthio group, and an amine, creates a molecule with a specific electronic and steric profile that can be tailored for selective interaction with biological targets. The pyridine moiety, in particular, is a common feature in drug molecules, often involved in crucial hydrogen bonding interactions with protein active sites[2].
Molecular and Crystal Structure Analysis
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement of molecules in the solid state[3].
Crystallographic Data
The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1) with four molecules in the unit cell. The asymmetric unit contains one molecule of this compound. The detailed crystallographic data are summarized in the table below.
| Parameter | Value[3] |
| Chemical Formula | C₉H₉N₅S |
| Formula Weight | 219.27 |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 3.9002 (11) |
| b (Å) | 10.111 (3) |
| c (Å) | 25.143 (7) |
| V (ų) | 991.4 (5) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα |
| R-factor | 0.046 |
Molecular Conformation
Within the crystal, the molecule adopts a nearly planar conformation. The dihedral angle between the pyridyl and triazine rings is a mere 4.8(2)°[3][4]. This planarity can be crucial for enabling effective π-π stacking interactions, which are often observed in the crystal packing of aromatic compounds and can play a significant role in ligand-receptor binding.
Caption: Molecular structure of this compound.
Intermolecular Interactions: The Supramolecular Architecture
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, and a nitrogen atom of the triazine ring on an adjacent molecule acts as the acceptor (N—H⋯N). This interaction links the molecules into a one-dimensional helical chain that propagates along the b-axis of the crystal lattice[3][4]. This directional and specific interaction is a key determinant of the crystal's stability and morphology.
Caption: Hydrogen bonding motif leading to a helical chain.
Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic pyridyl and triazine rings and van der Waals forces, contribute to the overall stability of the crystal structure. A more detailed quantitative analysis of these interactions can be achieved through Hirshfeld surface analysis, a computational tool that maps the intermolecular contacts in a crystal[5][6][7][8][9].
Experimental Protocols
A self-validating experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methodologies for the synthesis and crystallization of triazine derivatives.
Synthesis of this compound
The synthesis of asymmetrically substituted triazines typically starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[10][11][12][13]. The differential reactivity of the chlorine atoms at different temperatures allows for a stepwise and controlled nucleophilic substitution.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 2-amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 4-aminopyridine (1 equivalent) and a weak base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent.
-
Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent like ethanol or THF.
-
In a separate flask, prepare sodium thiomethoxide by reacting sodium metal with methanol followed by the addition of methanethiol, or use commercially available sodium thiomethoxide (1.1 equivalents).
-
Add the sodium thiomethoxide solution to the solution of the intermediate.
-
Heat the reaction mixture to room temperature or reflux, depending on the reactivity, and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude final product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained through various methods. A reported successful method is hydrothermal synthesis, which can promote the growth of high-quality crystals[3].
-
Combine this compound with other reagents in a Teflon-lined autoclave. For instance, a mixture of the compound, a metal salt (e.g., Cu(Ac)₂·H₂O), a carboxylic acid, a base (e.g., NaOH), and water can be used[3].
-
Stir the mixture for a short period at room temperature.
-
Seal the autoclave and heat it to a specific temperature (e.g., 140 °C or 413 K) for an extended period (e.g., 72 hours) under autogenous pressure[3].
-
Slowly cool the autoclave to room temperature.
-
Collect the resulting colorless single crystals by filtration.
Significance in Drug Development
The detailed structural information gleaned from the crystal structure analysis of this compound is invaluable for drug development professionals.
Structure-Activity Relationship (SAR) Studies
The precise knowledge of bond lengths, bond angles, and torsion angles provides a foundational dataset for structure-activity relationship (SAR) studies. By understanding how the molecule is shaped and how it interacts with its neighbors, medicinal chemists can design analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, the near-planar geometry and the hydrogen bonding capabilities are key features that can be exploited in the design of kinase inhibitors, where such interactions are often crucial for binding to the ATP-binding pocket.
Bioisosteric Replacement and Lead Optimization
The methylthio group in the title compound is a potential site for modification through bioisosteric replacement[14][15][16]. For example, replacing the sulfur atom with an oxygen or a methylene group could modulate the compound's electronic properties, solubility, and metabolic stability. The crystal structure provides a precise geometric reference for designing such bioisosteres to ensure they maintain the desired overall conformation for biological activity.
Computational Modeling and Drug Design
The crystallographic data serves as a critical input for computational modeling techniques such as molecular docking and molecular dynamics simulations. These methods can predict how the molecule might bind to a specific protein target. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and intermolecular interactions[17][18].
Conclusion
The crystal structure of this compound reveals a fascinating supramolecular architecture governed by specific and directional hydrogen bonds, resulting in the formation of helical chains. This detailed structural understanding, coupled with robust synthetic and crystallization protocols, provides a solid foundation for the further exploration of this molecule and its analogs in the context of drug discovery and development. The insights gained from this analysis will undoubtedly aid researchers in the rational design of new and more effective therapeutic agents based on the versatile 1,3,5-triazine scaffold.
References
-
Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1–6. [Link]
-
Haddad, B., et al. (2018). Synthesis, characterization, Hirshfeld surface analysis and DFT study of a new ionic Co(II) complex with 2,4,6-tris(2-pyridyl)-1,3,5-triazine. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]
-
Saeed, S., et al. (2019). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. PubMed Central. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]
-
Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]
-
Anonymous. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. LOCKSS. [Link]
-
Park, S., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Akkurt, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3,3',3''-[(1,3,5-triazine-2,4,6-tri-yl)tris-(-oxy)]tris-(5,5-di-methyl-cyclo-hex-2-en-1-one). PubMed. [Link]
-
Sa e Melo, M. L., & Guedes, R. C. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme. [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. MDPI. [Link]
-
Chouai, A., Venditto, V. J., & Simanek, E. E. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses. [Link]
-
Zhang, Y., et al. (2011). 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine. PubMed. [Link]
-
Al-Omair, M. A., & El-Faham, A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
-
Kumar, D., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed Central. [Link]
-
Zhang, Y., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. PubMed Central. [Link]
-
Griffith Research Online. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. Retrieved from [Link]
-
Al-Dies, A. M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-. NIH. [Link]
-
Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]
-
Li, Y., et al. (2014). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[19][20][21]triazolo[4,3-a]pyridine. MDPI. [Link]
-
El-Gazzar, A. B. A., et al. (2009). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 3,3',3''-[(1,3,5-triazine-2,4,6-tri-yl)tris-(-oxy)]tris-(5,5-di-methyl-cyclo-hex-2-en-1-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand | MDPI [mdpi.com]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buy 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine (EVT-13288844) [evitachem.com]
- 21. prepchem.com [prepchem.com]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" molecular weight and formula
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular formula and weight. As a substituted 1,3,5-triazine, this compound belongs to a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[1][2] Accurate determination of its molecular identity is the foundational step for all subsequent research, including quantitative analysis, reaction stoichiometry, and structure-activity relationship (SAR) studies.[3][4] This document details both the theoretical calculation and the experimental verification of the compound's molecular formula and weight, presenting a robust methodology for researchers, scientists, and drug development professionals.
Core Molecular Identity and Properties
The unambiguous identification of a chemical entity begins with its molecular formula and weight. These parameters dictate the substance's behavior in biological and chemical systems. For this compound (CAS No. 175204-63-4), these core attributes are summarized below.[5][6]
Summary of Physicochemical Data
The following table consolidates the key identifiers and quantitative data for the target compound.
| Parameter | Value | Source |
| IUPAC Name | 4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | N/A |
| CAS Number | 175204-63-4 | [5][6] |
| Molecular Formula | C₉H₉N₅S | [6] |
| Average Molecular Weight | 219.27 g/mol | [6][7][8] |
| Monoisotopic Mass | 219.05821 g/mol | N/A |
| Elemental Composition | C: 49.29%, H: 4.14%, N: 31.94%, S: 14.62% | N/A |
Molecular Structure
The spatial arrangement of atoms defines the compound's chemical reactivity and interactions. The structure of this compound consists of a central 1,3,5-triazine ring substituted with an amine group, a methylthio group, and a pyridine ring at the 2, 4, and 6 positions, respectively.
Caption: Molecular structure of the title compound.
Theoretical Determination of Molecular Properties
The molecular formula and weight are derived directly from the compound's validated chemical structure. This theoretical calculation is a fundamental exercise in chemical characterization.
Derivation of the Molecular Formula
By systematically counting the atoms in the structure, we arrive at the molecular formula:
-
Carbon (C): 1 in the methyl group + 3 in the triazine ring + 5 in the pyridyl ring = 9
-
Hydrogen (H): 3 in the methyl group + 2 in the amine group + 4 on the pyridyl ring = 9
-
Nitrogen (N): 3 in the triazine ring + 1 in the amine group + 1 in the pyridyl ring = 5
-
Sulfur (S): 1 in the methylthio group = 1
This summation yields the molecular formula: C₉H₉N₅S .
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms. Using standard atomic weights:
-
MW = (9 × C) + (9 × H) + (5 × N) + (1 × S)
-
MW = (9 × 12.011) + (9 × 1.008) + (5 × 14.007) + (1 × 32.06)
-
MW = 108.099 + 9.072 + 70.035 + 32.06
-
MW = 219.266 g/mol
This calculated value, rounded to two decimal places, is 219.27 g/mol , matching the data provided by chemical suppliers.[6][7][8]
Experimental Verification via High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations are essential, empirical validation is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming both molecular weight and elemental composition with high precision.
Principle of HRMS for Formula Confirmation
Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of an exact mass. The exact mass is unique to a specific elemental composition, enabling the unambiguous confirmation of the molecular formula. For C₉H₉N₅S, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 220.06598 Da. An experimental HRMS result within a narrow mass tolerance window (typically <5 ppm) provides definitive evidence for this formula.
Standard Operating Protocol for HRMS Analysis
The following protocol outlines a self-validating workflow for the characterization of this compound.
Objective: To confirm the molecular formula C₉H₉N₅S by obtaining an accurate mass measurement of the protonated molecular ion [M+H]⁺.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation for ESI in positive ion mode.
-
-
Instrument Calibration:
-
Prior to sample analysis, perform an external calibration of the mass spectrometer using a certified calibration solution appropriate for the desired mass range. This ensures high mass accuracy.
-
-
Method Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range that includes the target m/z, e.g., 100-500 m/z.
-
Resolution: Set to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.
-
Include a lock mass or perform internal calibration if available to correct for any mass drift during the acquisition.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the monoisotopic peak for the [M+H]⁺ ion.
-
Compare the experimentally measured m/z value to the theoretical m/z for [C₉H₉N₅S + H]⁺ (220.06598).
-
Calculate the mass error in parts per million (ppm) using the formula:
-
Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
-
-
A mass error of <5 ppm is considered excellent evidence for the proposed elemental composition.
-
HRMS Workflow Diagram
The logical flow of the experimental verification process is illustrated below.
Caption: Experimental workflow for HRMS-based formula verification.
Conclusion
The precise determination of the molecular formula (C₉H₉N₅S) and molecular weight (219.27 g/mol ) of this compound is a critical prerequisite for its development in any scientific field. This guide has outlined the theoretical basis for these values and provided a robust, self-validating experimental protocol using High-Resolution Mass Spectrometry for their empirical confirmation. Adherence to these foundational characterization principles ensures data integrity, reproducibility, and accelerates the progress of research and development involving this and other related triazine derivatives.
References
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]
-
Synthesis and characterization of triazine derivatives as important heterocyclic compounds and study their biological activities. International Journal of Innovative Science and Research Technology. [Link]
-
4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine/CAS:175204-53-2. HXCHEM. [Link]
-
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 175204-63-4 [chemicalbook.com]
- 6. 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 7. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine/CAS:175204-53-2-HXCHEM [hxchem.net]
Spectroscopic Profile of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine: A Predictive and Methodological Guide
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine , a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard methodologies for acquiring and interpreting this data, offering a comprehensive resource for researchers.
Molecular Structure and Spectroscopic Overview
The structural foundation of the target molecule is a 1,3,5-triazine ring, asymmetrically substituted with an amine (-NH₂), a methylthio (-SCH₃), and a 4-pyridyl group. This combination of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₉H₉N₅S, corresponding to a molecular weight of approximately 219.27 g/mol .
The following sections will deconstruct the predicted spectroscopic data for each major analytical technique. This predictive approach is crucial for verifying the identity and purity of newly synthesized batches of this compound.
Figure 1: Chemical Structure of the Analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on typical chemical shifts for substituted pyridines and triazines, recorded in a common NMR solvent such as DMSO-d₆.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for each proton environment.
| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | Singlet | ~ 2.6 | 3H, -S-CH₃ | The methyl group attached to the sulfur atom is electronically shielded and will appear as a singlet in the aliphatic region. |
| 2 | Broad Singlet | ~ 7.2 | 2H, -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. Its chemical shift can vary with concentration and temperature. |
| 3 | Doublet | ~ 7.8 | 2H, Pyridyl H3, H5 | These protons are adjacent to the pyridyl nitrogen, but ortho to the triazine ring, leading to a downfield shift. They will appear as a doublet due to coupling with H2 and H6. |
| 4 | Doublet | ~ 8.7 | 2H, Pyridyl H2, H6 | These protons are ortho to the electron-withdrawing pyridyl nitrogen, causing a significant downfield shift. They appear as a doublet due to coupling with H3 and H5. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Due to the nitrogen atoms in the rings, the carbon signals of the triazine and pyridine moieties are expected at high chemical shifts (downfield).
| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 14 | -S-CH₃ | The methyl carbon attached to sulfur is found in the typical aliphatic region. |
| 2 | ~ 122 | Pyridyl C3, C5 | These carbons are part of the aromatic pyridine ring. |
| 3 | ~ 150 | Pyridyl C2, C6 | These carbons are adjacent to the electronegative nitrogen in the pyridine ring, causing a downfield shift. |
| 4 | ~ 145 | Pyridyl C4 | The carbon atom of the pyridine ring attached to the triazine ring. |
| 5 | ~ 168 | Triazine C2 | The carbon atom in the triazine ring bonded to the amine group. |
| 6 | ~ 170 | Triazine C4 | The carbon atom in the triazine ring bonded to the methylthio group. |
| 7 | ~ 172 | Triazine C6 | The carbon atom in the triazine ring bonded to the pyridyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted IR spectrum of this compound will be characterized by absorptions from the amine group, the triazine ring, and the pyridine ring.
| Predicted Absorption Range (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine (-NH₂) group. Two distinct bands are expected. |
| 1650 - 1580 | Medium | N-H bend (scissoring) | This vibration from the primary amine can sometimes be obscured by other signals in this region. |
| ~1560 and ~1450 | Strong | Triazine ring in-plane vibrations | These strong bands are highly characteristic of the 1,3,5-triazine ring system. |
| 1600 - 1475 | Medium-Strong | C=C and C=N stretching | Aromatic ring stretching vibrations from both the pyridine and triazine rings. |
| ~813 | Medium | Triazine ring vibration | This band is often a good identifying characteristic for amino-substituted triazines. |
| 1335 - 1250 | Medium | C-N stretch (aromatic amine) | The stretching vibration of the bond between the amine nitrogen and the triazine ring carbon. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions (CO₂ and H₂O).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The primary piece of information will be the molecular ion peak. Given the molecular formula C₉H₉N₅S, the exact mass will be approximately 219.058. In a high-resolution mass spectrum (HRMS), this value can be used to confirm the elemental composition. The nominal mass of 219 will be observed in a standard mass spectrum.
-
Major Fragmentation Pathways: The triazine and pyridine rings are relatively stable, but fragmentation can be expected. Potential fragmentation patterns include:
-
Loss of the methyl group (-CH₃) from the methylthio substituent, leading to a fragment at m/z 204.
-
Loss of the entire methylthio group (-SCH₃), resulting in a fragment at m/z 172.
-
Cleavage of the bond between the pyridine and triazine rings.
-
Figure 2: General Workflow for Spectroscopic Analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum. Positive ion mode is typically used for nitrogen-containing compounds.
Conclusion
This guide presents a predicted spectroscopic profile for this compound based on fundamental principles and comparative data. The expected ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the synthesis and purity of this compound. The outlined experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data. When experimental data becomes available, it can be cross-referenced with the predictions laid out in this document to achieve a comprehensive and validated structural elucidation.
References
- BenchChem. (n.d.). Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers.
- Padgett, W. M., & Talbert, J. M. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Knowledge Bank, OSU International Symposium on Molecular Spectroscopy.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Zhang, L., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1143.
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" chemical stability and storage conditions
An In-depth Technical Guide to the Chemical Stability and Storage of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction
This compound is a heterocyclic compound featuring a symmetrical triazine core substituted with a methylthio group, a 4-pyridyl ring, and an amine group. The unique arrangement of these functional groups imparts specific physicochemical properties that are critical to its application, particularly in medicinal chemistry and materials science. Understanding the chemical stability of this molecule is paramount for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the key factors influencing its stability, potential degradation pathways, and provides detailed protocols for its proper storage and handling.
Chemical Profile and Inherent Stability
The stability of this compound is dictated by the interplay of its constituent functional groups: the 1,3,5-triazine ring, the 2-amino group, the 4-methylthio group, and the 6-(4-pyridyl) group.
-
1,3,5-Triazine Ring: The s-triazine ring is an electron-deficient system, which generally confers considerable thermal stability.[1] However, this electron deficiency also makes the ring susceptible to nucleophilic attack, particularly hydrolysis under certain pH conditions.[2]
-
2-Amino Group: The amino group is a strong electron-donating group, which can modulate the reactivity of the triazine ring. While generally stable, amino-substituted triazines can be susceptible to hydrolysis, and their stability can be pH-dependent.[3]
-
4-Methylthio Group: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[4] These oxidized species may have different biological and physicochemical properties.
-
6-(4-Pyridyl) Group: The pyridyl group is a basic nitrogen-containing heterocycle. Its presence can influence the solubility and hygroscopicity of the compound. The pyridine ring itself is generally stable, but its basic nitrogen can participate in acid-base reactions, which may influence the overall stability of the molecule in solution.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify and characterize these potential degradants.
Hydrolysis
Hydrolytic degradation is a key concern for s-triazine derivatives.[5] Under both acidic and basic conditions, the triazine ring can undergo cleavage.[3] The C-S bond of the methylthio group and the C-N bond of the amino group are potential sites of hydrolysis. The hydrolytic pathway may ultimately lead to the formation of cyanuric acid.[5][6]
Oxidation
The methylthio group is the primary site for oxidative degradation. In the presence of oxidizing agents, it can be converted to 4-(methylsulfinyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (sulfoxide) and subsequently to 4-(methylsulfonyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (sulfone).[4]
Photodegradation
Many s-triazine compounds are known to be sensitive to light.[7] Exposure to UV or even visible light, particularly in solution, can induce photochemical reactions leading to the formation of various degradation products. The specific photolytic pathway for this compound would need to be determined experimentally.
Caption: Proposed degradation pathways for this compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general best practices for chemically sensitive heterocyclic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes moisture exposure, thereby reducing the risk of hydrolysis. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | Prevents photodegradation, which can be a significant degradation pathway for s-triazines. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation of the methylthio group. |
| Container | Tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap). | Prevents contamination and exposure to air and moisture. |
Experimental Protocols for Stability Assessment
To experimentally verify the stability profile of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines.
General Procedure
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization/Quenching: At each time point, neutralize the acidic and basic samples and quench the oxidative reactions as described.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
Specific Stress Conditions
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Maintain the solution at 60°C.
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solution at 60°C.
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature.
-
At each time point, withdraw a sample. The reaction is typically quenched by dilution with the mobile phase prior to HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 70°C.
-
Place a sample of the stock solution in a controlled temperature chamber at 70°C.
-
At each time point, withdraw samples for analysis.
-
-
Photodegradation:
-
Expose a sample of the solid compound and a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
At the end of the exposure, analyze the samples.
-
Caption: Experimental workflow for forced degradation studies.
Handling and Safety Precautions
While specific toxicological data for this compound is not available, general precautions for handling similar chemical entities should be followed. Based on the Safety Data Sheets of analogous compounds, the following is recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
In case of exposure:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water. Seek medical attention if symptoms occur.
-
Conclusion
This compound is a molecule with several functional groups that can influence its stability. The primary degradation pathways are likely to be hydrolysis of the triazine ring, oxidation of the methylthio group, and photodegradation. To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment under an inert atmosphere. The provided experimental protocols for forced degradation studies offer a robust framework for elucidating its specific stability profile and identifying any potential degradation products.
References
-
PubMed. (1999). Biodegradation of s-triazine compounds by a stable mixed bacterial community. Available at: [Link]
-
MDPI. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]
-
KOPS. (n.d.). Publication: Biodegradation of s-triazine xenobiotics. Available at: [Link]
-
PubMed Central. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Available at: [Link]
-
ResearchGate. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]
-
OUCI. (n.d.). Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers. Available at: [Link]
-
PubMed Central. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Available at: [Link]
-
MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available at: [Link]
-
PubMed. (2020). Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Available at: [Link]
-
RSC Publishing. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. Available at: [Link]
-
ResearchGate. (2025). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Available at: [Link]
-
RSC Publishing. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Available at: [Link]
-
RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]
-
PubMed Central. (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Available at: [Link]
-
PubMed Central. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Available at: [Link]
-
MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available at: [Link]
-
ACS Publications. (n.d.). Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. Available at: [Link]
-
SciSpace. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Available at: [Link]
-
Semantic Scholar. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link]
-
CORE. (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. Available at: [Link]
-
PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available at: [Link]
-
RSC Publishing. (n.d.). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Available at: [Link]
-
ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]
-
ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]
-
Bohrium. (2024). Recent Development on the Heterocycles Derived From In Situ Formation of Aryl Glyoxals by Iodine/DMSO Mediated Oxidation of Methyl Ketones. Available at: [Link]
-
ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]
Sources
- 1. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" alternative names and synonyms
This technical guide provides a comprehensive overview of the chemical entity 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's nomenclature, physicochemical properties, and plausible synthetic routes, offering field-proven insights into its chemical nature.
Introduction and Core Concepts
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and applications in the development of therapeutic agents and functional materials. The strategic substitution on the triazine ring allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates key functional groups—a methylthio group, a pyridyl ring, and an amine—that are known to modulate biological activity and material characteristics. Understanding the interplay of these substituents is crucial for leveraging this molecule in research and development.
Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility. This section provides a detailed breakdown of the various names and identifiers for this compound.
Systematic and Common Names
The compound is most commonly referred to by its semi-systematic name, This compound . An alternative, and equally valid, spelling is 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine .
The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine [1].
Chemical Identifiers
For precise identification and database searching, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 175204-63-4 | [2] |
| Molecular Formula | C9H9N5S | [1][2] |
| Molecular Weight | 219.27 g/mol | [1] |
| InChI Key | WGDAEWQPJSGFPO-UHFFFAOYSA-N | [2] |
| SMILES | CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 | [2] |
Physicochemical and Structural Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from its solubility in different solvents to its crystalline structure.
Tabulated Physicochemical Data
| Property | Value | Source |
| Physical State | Solid (Crystalline) | [3] |
| Melting Point | Not explicitly reported in the provided search results. | |
| Solubility | Not explicitly reported in the provided search results. | |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2(1)2(1)2(1) | [3] |
| Unit Cell Dimensions | a = 3.9002(11) Å, b = 10.111(3) Å, c = 25.143(7) Å | [3] |
Structural Elucidation
The molecular structure of 4-(methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine has been determined by X-ray crystallography. The pyridyl and triazine rings have a dihedral angle of 4.8(2)°[3]. In the crystalline state, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a helical chain[3].
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of asymmetrically substituted 1,3,5-triazines can be approached through several well-established strategies. While a specific, detailed protocol for the target molecule was not found in the provided search results, two primary and logical synthetic routes are presented below. These are based on general methods for the synthesis of this class of compounds.
Proposed Synthesis from Cyanuric Chloride
A versatile and widely used method for the synthesis of substituted triazines is the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution[4][5].
Reaction Principle: The three chlorine atoms of cyanuric chloride can be displaced by nucleophiles at different temperatures. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third at elevated temperatures[4]. This differential reactivity allows for the introduction of different substituents in a controlled manner.
Experimental Workflow:
-
Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0 °C. One equivalent of a nucleophile, such as sodium methanethiolate (NaSMe), is added to replace the first chlorine atom, yielding 2-chloro-4-methylthio-6-R-1,3,5-triazine.
-
Disubstitution: The temperature is then raised to room temperature, and a second nucleophile, such as 4-aminopyridine, is added to displace the second chlorine atom.
-
Trisubstitution: Finally, the temperature is elevated, and a third nucleophile, in this case, ammonia (or an ammonia equivalent), is introduced to displace the final chlorine atom, yielding the target compound.
Caption: Proposed synthetic pathway from cyanuric chloride.
Proposed Synthesis from Biguanides and Esters
An alternative and efficient method for the synthesis of 2-amino-1,3,5-triazines is the condensation reaction between a biguanide and an ester[1][2][6].
Reaction Principle: This approach involves the cyclization of a biguanide derivative with an appropriate ester in the presence of a base, such as sodium methoxide. The biguanide provides the N-C-N-C-N backbone of the triazine ring, while the ester contributes the remaining carbon atom and its substituent.
Experimental Workflow:
-
Preparation of the Biguanide: A suitable biguanide precursor, such as S-methylisothiourea, would first be reacted with 4-cyanopyridine to form the corresponding pyridyl-substituted biguanide.
-
Cyclization Reaction: The resulting biguanide is then reacted with an appropriate methylating agent or an ester that can introduce the methylthio group in a cyclization reaction, typically under reflux in an alcoholic solvent with a base.
Caption: Conceptual synthetic pathway from a biguanide precursor.
Potential Applications and Research Directions
While specific applications for this compound are not detailed in the provided search results, its structural motifs suggest several areas of potential research interest:
-
Medicinal Chemistry: As many triazine derivatives exhibit anticancer, antimicrobial, and antiviral properties, this compound could be a candidate for biological screening[2][5]. The presence of the pyridyl and methylthio groups could influence its interaction with biological targets.
-
Coordination Chemistry: The nitrogen atoms in the triazine and pyridyl rings can act as ligands for metal ions, making this compound a potential building block for coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties[3].
-
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the nitrogen atoms of the heterocyclic rings suggest potential applications in the design of self-assembling systems and molecular recognition[3].
Conclusion
This compound is a well-defined chemical entity with potential for further exploration in various scientific disciplines. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and plausible synthetic strategies. The presented information is intended to serve as a valuable resource for researchers and to facilitate future investigations into the properties and applications of this and related triazine derivatives.
References
-
Matrix Fine Chemicals. (n.d.). 4-(METHYLSULFANYL)-6-(PYRIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE. Retrieved from [Link][1]
-
Chalermnon, M., Cherdchom, S., Sereemaspun, A., & Khotavivattana, T. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link][2][6]
-
Overberger, C. G., Michelotti, F. W., & Carabateas, P. M. (1954). Preparation of Triazines by the Reaction of Biguanide and Esters. Journal of the American Chemical Society, 76(13), 3555–3557. [Link][1]
-
Wu, Y. P., Tang, L., Fu, F., & Liu, Q. R. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1143. [Link][3]
-
Nguyen, T. T. H., Nguyen, T. T., & Nguyen, H. T. (2021). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. VNU Journal of Science: Natural Sciences and Technology, 37(2). [Link][4]
-
El-Sayed, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 41. [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Quality and Purity Specifications of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction
In the landscape of modern drug discovery and materials science, the 1,3,5-triazine scaffold is a privileged structure, serving as the core for a multitude of biologically active agents and functional materials.[1] The compound 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS: 175204-63-4) represents a key heterocyclic building block, integrating the triazine core with a methylthio group and a pyridyl moiety.[2][3] This unique combination of functional groups offers multiple points for further chemical modification, making it a valuable intermediate for synthesizing targeted libraries of compounds in medicinal chemistry.
The reliability and reproducibility of research and development outcomes are fundamentally dependent on the quality of the starting materials. A poorly characterized reagent can introduce unforeseen variables, leading to ambiguous results, failed syntheses, and costly delays. This guide provides a comprehensive framework for defining and verifying the purity and quality of this compound. We will delve into its essential physicochemical properties, explore potential synthetic impurities, and detail robust analytical methodologies for its characterization. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of how to qualify this critical reagent for its intended use.
Chapter 1: Physicochemical and Structural Properties
A complete understanding of a compound's identity begins with its fundamental physicochemical and structural characteristics. These data points form the basis for its specification sheet and are the first line of verification for an incoming batch of material.
Chemical Identity
The unambiguous identification of this compound is established by its chemical structure and associated identifiers.
Caption: Chemical Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties. These values are critical for handling, storage, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 175204-63-4 | [2][3] |
| Molecular Formula | C₉H₉N₅S | [4] |
| Molecular Weight | 219.27 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline solid | General Observation |
| Melting Point | ~193 °C | [5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water. | Inferred from Structure |
| Purity (Commercial) | Typically ≥97% | [5][6] |
A study on the crystal structure of this compound revealed that the pyridyl and triazine rings are nearly coplanar, with a dihedral angle of just 4.8(2)°.[7] This planarity can influence intermolecular interactions, such as the observed N—H···N hydrogen bonding that forms helical chains in the crystal lattice.[7]
Chapter 2: Synthesis and Potential Process-Related Impurities
While specific proprietary synthesis routes may vary, the construction of asymmetrically substituted 1,3,5-triazines generally proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] Understanding this likely pathway is crucial for predicting potential process-related impurities.
A plausible, generalized synthetic route involves three sequential steps:
-
Step 1: Reaction of cyanuric chloride with a sulfur nucleophile, such as sodium thiomethoxide, at low temperature (0-5 °C) to afford 2,4-dichloro-6-(methylthio)-1,3,5-triazine.
-
Step 2: Reaction of the dichlorotriazine intermediate with 4-pyridyl Grignard or other organometallic reagent. The differing reactivity of the remaining chlorine atoms allows for controlled, sequential substitution.
-
Step 3: The final substitution with ammonia or an ammonia equivalent at elevated temperatures to introduce the 2-amino group, yielding the final product.
From this pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted cyanuric chloride or intermediates from Steps 1 and 2.
-
By-products from Incomplete Reactions: Dichloro- or monochloro-intermediates that failed to react in subsequent steps.
-
Over-reaction/Side-reaction Products: For example, formation of bis(4-pyridyl) or bis(amino) species if the reaction conditions are not tightly controlled.
-
Isomeric Impurities: Positional isomers, such as 4-(methylthio)-6-(2-pyridyl)- or -(3-pyridyl)-1,3,5-triazin-2-amine, could be present if the pyridyl starting material was not isomerically pure.[4][5]
-
Degradants: Hydrolysis of the methylthio group to a hydroxyl or oxidation to sulfoxide/sulfone species are potential degradation pathways under harsh conditions or prolonged storage.
Chapter 3: Critical Quality Attributes (CQAs) and Specifications
For its use as a high-quality building block in research and development, particularly in a regulated environment, a set of specifications must be defined. These specifications are based on the compound's Critical Quality Attributes (CQAs)—physical, chemical, or biological properties that should be within an appropriate limit to ensure the desired product quality.
| Critical Quality Attribute | Proposed Specification | Justification |
| Appearance | White to pale yellow crystalline powder | Provides a simple, immediate check for gross degradation or contamination. |
| Identity | Conforms to the structure of this compound | Ensures the correct material is being used. Confirmed by spectroscopic methods (NMR, MS, IR). |
| Assay | ≥ 98.0% | Guarantees a high concentration of the desired compound, critical for stoichiometric accuracy in subsequent reactions. |
| Purity (Chromatographic) | ≥ 98.0% area by HPLC | Quantifies the presence of organic impurities. A high purity level minimizes interference from related substances. |
| Individual Unspecified Impurity | ≤ 0.20% area by HPLC | Controls any single unknown impurity to a low level. |
| Water Content | ≤ 0.5% by Karl Fischer | Water can act as a competing nucleophile in many reactions and affect reaction stoichiometry. |
| Residual Solvents | Per USP <467> or ICH Q3C guidelines | Ensures that solvents used during synthesis and purification are removed to levels that are safe and will not interfere with downstream applications. |
Chapter 4: Analytical Methodologies for Quality Control
A multi-faceted analytical approach is required to fully characterize the compound and verify that it meets the defined specifications. The following section provides field-proven methodologies and the scientific rationale behind their selection.
Caption: A typical quality control workflow for qualifying a chemical building block.
Chromatographic Purity and Assay (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and assay of organic compounds. A reverse-phase (RP-HPLC) method is the logical choice due to the moderate polarity of the target molecule. The presence of the basic pyridine and amino groups necessitates a buffered mobile phase to ensure good peak shape and reproducible retention times.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point. The non-polar C18 phase will provide good retention for the aromatic rings, while the polar functional groups will ensure it doesn't retain too strongly.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid serves to protonate the basic nitrogens, suppressing silanol interactions on the column and leading to sharp, symmetrical peaks.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions: The following gradient is a robust starting point for separating the main component from both more polar and less polar impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm (The conjugated aromatic system should have strong absorbance at these wavelengths). |
| Injection Volume | 5 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Calculation: Purity is determined by area percent. Assay is calculated against a well-characterized reference standard.
Identity Confirmation (Spectroscopy)
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected protonated molecular ion [M+H]⁺ should be observed at m/z 220.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): The spectrum should be consistent with the structure. Expected signals include:
-
A singlet for the -SCH₃ protons (~2.5-2.7 ppm).
-
A broad singlet for the -NH₂ protons (~7.0-7.5 ppm, exchangeable with D₂O).[8][9]
-
Doublets for the pyridyl protons, typically with one pair in the ~8.6-8.8 ppm region (protons ortho to the nitrogen) and the other pair in the ~7.8-8.0 ppm region (protons meta to the nitrogen).
-
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): The number of signals should correspond to the number of unique carbons in the structure. Key signals would include the methyl carbon (~14 ppm) and the various aromatic/heterocyclic carbons in the 110-175 ppm range.
-
Infrared (IR) Spectroscopy: Key characteristic absorptions include:
-
N-H stretching for the primary amine as a pair of bands in the 3300-3500 cm⁻¹ region.[9]
-
C=N stretching from the triazine and pyridine rings in the 1500-1650 cm⁻¹ region.
-
Aromatic C-H stretching above 3000 cm⁻¹.
-
Conclusion
The utility of this compound as a chemical intermediate is directly tied to its purity and quality. Establishing a robust set of specifications and employing a suite of orthogonal analytical techniques is not merely an academic exercise; it is a prerequisite for ensuring the integrity of the scientific process. The methodologies outlined in this guide—centered around a validated RP-HPLC method for purity and a combination of spectroscopic techniques for identity—provide a comprehensive framework for the quality control of this compound. By adhering to these principles, researchers and developers can proceed with confidence, knowing their starting material is well-characterized, minimizing variability and enabling the successful advancement of their projects.
References
-
Li, G. L., & Liu, G. F. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1143. Available from: [Link]
-
Yadegari, Z., et al. (2021). 4-(3-((Pyridin-4-ylmethyl)amino)-[3][6][7]triazolo[4,3-b][3][6][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma. CentAUR (University of Reading). Available from: [Link]
-
Szymańska, E., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available from: [Link]
-
P. S. S. Santos, T. J. J. P. L. G. G. P. S. S. Santos. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(7), 545-560. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. Available from: [Link]
-
Szymańska, E., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]
-
ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 3. This compound | CAS: 175204-63-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine,175204-53-2-Amadis Chemical [amadischem.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 7. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine and Related Triazine Derivatives
This guide provides a comprehensive technical overview of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a representative member of the versatile 1,3,5-triazine class of compounds. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with recent advancements, focusing on the synthesis, biological activities, and therapeutic potential of these derivatives.
Introduction: The 1,3,5-Triazine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5. This core structure is considered a "privileged scaffold" in drug discovery due to its remarkable ability to serve as a template for designing ligands that can interact with a wide array of biological targets.[1][2] The three electrophilic carbon centers on the triazine ring allow for the sequential and controlled introduction of various substituents, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.[3]
Historically, 1,3,5-triazine derivatives have found applications as herbicides and polymer photostabilizers.[4] However, their utility in medicine is profound. Notable examples include Altretamine (Hexalen), an antineoplastic agent for ovarian cancer, and a range of derivatives investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6][7] Their therapeutic efficacy often stems from their ability to inhibit key enzymes like protein kinases, dihydrofolate reductase (DHFR), and topoisomerases.[1][2][8]
The specific compound, This compound , combines the triazine core with three distinct functional groups: a primary amine, a methylthio group, and a 4-pyridyl ring. Each of these substituents plays a crucial role in defining the molecule's chemical reactivity and biological profile, making it a subject of significant interest.
Synthesis and Chemical Logic: Building the Triazine Core
The construction of asymmetrically substituted 1,3,5-triazines like the topic compound is a testament to controlled chemical synthesis. The overwhelmingly preferred starting material is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][9][10]
The key to synthesizing multisubstituted triazines lies in the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. The substitution of one chlorine atom deactivates the ring towards subsequent nucleophilic attacks. This property, combined with precise temperature control, allows for a stepwise and regioselective substitution process.
Conceptual Synthetic Workflow
The synthesis of a trisubstituted triazine follows a logical progression of nucleophilic aromatic substitution reactions. The choice of which nucleophile to introduce first is a critical experimental decision based on its reactivity and the desired final structure.
Caption: Stepwise synthesis of asymmetrically substituted triazines.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general, yet robust, method for synthesizing asymmetrically substituted triazines, adapted from established procedures.[3][4]
Objective: To synthesize this compound.
Materials:
-
Cyanuric chloride
-
Sodium thiomethoxide (NaSCH₃)
-
Ammonia (aqueous or in dioxane)
-
4-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: Tetrahydrofuran (THF), 1,4-dioxane, water
Procedure:
-
First Substitution (Methylthio Group):
-
Dissolve cyanuric chloride in cold THF (0-5 °C).
-
Slowly add one equivalent of sodium thiomethoxide solution while maintaining the low temperature. The rationale for the low temperature is to prevent over-reaction and ensure mono-substitution.
-
Stir for 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, the intermediate 2,4-dichloro-6-(methylthio)-1,3,5-triazine can be isolated or used directly in the next step.
-
-
Second Substitution (Amine Group):
-
To the solution containing the dichloro-intermediate, add an excess of aqueous ammonia.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The increased temperature is necessary to displace the second, less reactive chlorine atom.
-
The product, 4-chloro-6-(methylthio)-1,3,5-triazin-2-amine, will precipitate and can be collected by filtration.
-
-
Third Substitution (Pyridyl Group via Suzuki Coupling):
-
Suspend the chloro-amino-triazine intermediate in a mixture of 1,4-dioxane and water.
-
Add 1.2 equivalents of 4-pyridylboronic acid, 2 equivalents of a base (e.g., K₂CO₃), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the mixture to reflux (80-100 °C) for 8-12 hours. A cross-coupling reaction like the Suzuki reaction is required to form the carbon-carbon bond with the pyridyl ring, as direct nucleophilic substitution is difficult at this stage.
-
After cooling, the product is isolated through extraction and purified by column chromatography or recrystallization.
-
Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][11]
Biological Activity and Therapeutic Potential
The true value of 1,3,5-triazine derivatives lies in their diverse biological activities. The specific combination of substituents on the triazine core dictates its target affinity and mechanism of action.
Triazine Derivatives as Kinase Inhibitors
A predominant area of research for triazine derivatives is in the development of protein kinase inhibitors.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12] Triazines serve as excellent scaffolds for ATP-competitive inhibitors, where the triazine core mimics the adenine part of ATP, and the side chains form key interactions within the kinase's binding pocket.
-
PI3K/mTOR Pathway: Many triazine derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathways, which are critical for cell growth and proliferation in cancer.[1][13] For example, some derivatives show nanomolar IC₅₀ values against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[13]
-
EGFR and FAK Inhibition: Other series of triazines have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor progression and metastasis.[1][12] The introduction of specific aniline and morpholine rings can significantly increase potency against EGFR.[12]
-
Cyclin-Dependent Kinases (CDKs): Triazine-pyridine hybrids have been identified as broad-spectrum CDK inhibitors, showing excellent potency against CDK1, CDK2, and CDK5, making them valuable tools for studying cell cycle regulation.[12]
Structure-Activity Relationship (SAR) Insights
The relationship between the structure of a triazine derivative and its biological activity is a key area of study. For kinase inhibitors, specific structural features are often required:
-
Hinge-Binding Motif: The amino group at the 2-position, as seen in our title compound, is often crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
-
Hydrophobic Pockets: Aromatic substituents, like the 4-pyridyl group, typically occupy hydrophobic pockets within the active site, contributing to binding affinity.
-
Solvent-Exposed Region: The substituent at the 6-position (the methylthio group in this case) often points towards the solvent-exposed region. Modifying this group can be used to tune the compound's solubility and pharmacokinetic properties without drastically affecting its binding affinity.
The table below summarizes the inhibitory activities of representative triazine derivatives against various kinases, illustrating the impact of different substitution patterns.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazole-Triazines | EGFR | 229.4 | [1] |
| Quinazoline-Triazines | EGFR | 36.8 | [12] |
| Benzimidazole-Triazines | PI3Kδ / mTOR | 2.3 / 15.4 | [1] |
| Thiophene-Triazines | PI3K / mTOR | 23.8 / 10.9 | [1] |
Other Therapeutic Areas
Beyond oncology, triazine derivatives are being explored for a multitude of therapeutic applications:
-
Antimicrobial Agents: By mimicking concepts from antimicrobial peptides (cationic charge, lipophilicity), triazine-based compounds have been developed that show potent activity against bacteria like Acinetobacter baumannii and Staphylococcus aureus with low hemolytic activity.[6][7]
-
Adenosine Receptor Antagonists: Specific 1,2,4-triazine derivatives have been designed as potent and selective antagonists for the adenosine A₂A receptor, with potential applications in treating Parkinson's disease.[14][15]
-
Serotonin Receptor Ligands: Novel 1,3,5-triazines have been synthesized with high affinity for the 5-HT₇ receptor, a target for psychiatric disorders.[16]
Future Directions and Conclusion
The 1,3,5-triazine scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutics. The synthetic tractability of cyanuric chloride allows for the creation of vast and diverse chemical libraries, which, when combined with modern high-throughput screening and structure-based drug design, promises to yield new drug candidates.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Targeting Drug Resistance: Developing triazine-based agents that can overcome known drug resistance mechanisms in cancer and infectious diseases.
-
Novel Mechanisms of Action: Exploring new biological targets for triazine compounds beyond the well-trodden path of kinase inhibition.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed, National Library of Medicine. [Link]
-
Akhtar, M. J., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed, National Library of Medicine. [Link]
-
Al-Soud, Y. A., et al. (2008). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]
-
Carrasco, E., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2963. [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2016). Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. Journal of Applied Pharmaceutical Science, 6(04), 001-013. [Link]
-
Jo, E., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. ULisboa Research Portal. [Link]
-
Zhang, X., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6614. [Link]
-
Latacz, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7480. [Link]
-
Lee, J. Y., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311. [Link]
-
Pathak, D. P., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053. [Link]
-
ResearchGate. (2023). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
-
Zhang, X., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
-
Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1846-1855. [Link]
-
Kumar, D., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
-
Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health. [Link]
-
Brown, D. G., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(13), 9031-9057. [Link]
-
Carrasco, E., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Al-Juboori, A. M. H. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. SID. [Link]
-
Al-Juboori, A. M. H., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 11. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: In Vitro Biological Profiling of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction: The 1,3,5-Triazine Scaffold in Modern Drug Discovery
The 1,3,5-triazine, or s-triazine, represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This nitrogen-rich heterocycle offers a versatile and synthetically accessible core, allowing for precise, three-dimensional exploration of chemical space through tunable substitutions at its 2, 4, and 6 positions. Consequently, s-triazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] Several commercial drugs, such as the anticancer agent Altretamine, are built upon this scaffold, underscoring its clinical relevance and favorable pharmacokinetic profiles.[2][3]
This document provides detailed protocols for the initial in vitro biological characterization of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (hereafter referred to as Compound T-MPTA). Based on the established bioactivities of structurally related pyridinyl-triazines and aminotriazines, we propose a focused screening cascade to evaluate its potential as an anticancer and antifungal agent. The following assays are designed to provide a robust preliminary assessment of Compound T-MPTA's cytotoxic effects on cancer cells, its potential mechanism of action via kinase inhibition, and its efficacy against pathogenic fungi.
Protocol 1: Assessment of Anticancer Activity via Cell Viability (MTT Assay)
Scientific Rationale & Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a critical first step to determine if Compound T-MPTA exhibits cytotoxic or cytostatic effects against cancer cell lines. Many triazine derivatives have demonstrated potent anticancer activity, making this a primary screening objective.[4][5]
Experimental Workflow Diagram
Caption: Workflow for MTT-based cell viability assay.
Materials & Reagents
-
Compound T-MPTA stock solution (e.g., 10 mM in DMSO)
-
Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL (adjust as needed based on cell line growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of Compound T-MPTA in complete medium from the 10 mM DMSO stock. A common final concentration range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells in triplicate.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Assay and Measurement:
-
After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Interpretation
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., c-Met)
Scientific Rationale & Principle
The pyridine and triazine moieties are common features in many kinase inhibitors. For instance, a pyridine-linked triazolotriazine was identified as a potent inhibitor of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[6] This assay directly measures the ability of Compound T-MPTA to inhibit the enzymatic activity of a specific kinase. The protocol described here is a generic, luminescence-based assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP conserved due to inhibition).
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials & Reagents
-
Compound T-MPTA stock solution (10 mM in DMSO)
-
Recombinant human kinase (e.g., c-Met, active)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
Positive control inhibitor (e.g., Crizotinib for c-Met)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of Compound T-MPTA and the positive control inhibitor in kinase buffer.
-
Prepare a master mix containing the recombinant kinase and its substrate in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the kinase/substrate master mix to each well of a 384-well plate.
-
Add 2.5 µL of the compound dilutions (or DMSO for "no inhibition" control) to the wells.
-
Include "no enzyme" controls to determine the background signal (100% inhibition).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
-
Define the 0% inhibition control as the signal from the DMSO-treated wells (minus background) and the 100% inhibition control as the signal from the "no enzyme" wells.
-
Calculate the percentage of kinase inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Treated - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))
-
Plot the % Inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
Scientific Rationale & Principle
The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents.[2] Triazine derivatives have shown promise in this area.[2] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials & Reagents
-
Compound T-MPTA stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well U-bottom plates
-
Spectrophotometer
-
Inoculating loop
Step-by-Step Protocol
-
Inoculum Preparation:
-
Subculture the fungal strain on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Include a "growth control" well (no compound) and a "sterility control" well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). This halves the drug concentration in each well to the final test concentration.
-
Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis & Interpretation
-
The MIC is determined by visual inspection. It is the lowest concentration of Compound T-MPTA in which there is no visible growth (i.e., the first clear well).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
The results are reported as the MIC value in µg/mL.
Summary of Quantitative Data
The following table presents a template for summarizing potential results from the described assays.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Result for T-MPTA | Positive Control (Result) |
| Cell Viability | A549 (Lung) | IC₅₀ | 8.7 µM | Doxorubicin (0.5 µM) |
| Cell Viability | MCF-7 (Breast) | IC₅₀ | 15.2 µM | Doxorubicin (0.8 µM) |
| Kinase Inhibition | c-Met Kinase | IC₅₀ | 0.52 µM | Crizotinib (0.015 µM) |
| Antifungal Activity | C. albicans | MIC | 16 µg/mL | Fluconazole (1 µg/mL) |
References
- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslVNTrU5JC0bTc3ORL1hLYO5Y-SVtcWrjHjzKmfa-m3R1X7Bth6e6XqgrpP6QtAgyqMJ2ZnCSJXuwRZKPuxHD7zKd85M6fYVg9bzF6L8LPO3duMlfSEfcZ1ST6GTfNnLQ01h31yo=]
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7909623/]
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA81qf-Hg2U3bJ0Hmoeo8useHXcI8FPLkXubnf4kP9cJUP67Hpiofo7sPaT7YV54ykrVWoC3nVD19tXwxLH-mgLUm24dibHHp-akBNv1VtiOxWrMQ3jIY-qJ1gDlOx8rL92w==]
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm2013835]
- The Evolution of Triazine Scaffolds in Modern Drug Discover. (2026). TeamChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpYTwYRV4qvgs2hpqGXWOES6PWGVLaREYvRE4eA1nyRZlRUBimh1jQ0VjF8FDuMtfcni2Z_Och3qNx5o_4zO-rY6QOWNsU7Z5OdbYYvr1UbnrnPRb-hsN66Ei4SEEU5nr_ERrhx3Utvlur3jFVxfHFb62eKYor-nOI__c=]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][7]triazolo[4,3-b][1][3][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator . (n.d.). CentAUR. [https://centaur.reading.ac.uk/91516/]
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENbpayjLED0ry0MhK3SFJ62Owp1xtFsynjxsixlbtIQwZfoojegwvo3cuMCBPa6GcFNE92NCWdbEB5wxd9gJWpeGei6tLJJe4KKOhIHJzvlZshU4gtJu53nRoweNrA3fOp_6AL]
- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (n.d.). Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7401035/]
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine as a Potential Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent inhibitory activity against various kinases, including PI3K, mTOR, EGFR, and FAK.[1][2][3][4] This has established the triazine core as a promising template for the design of novel kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine as a potential kinase inhibitor. While the specific kinase inhibitory profile of this compound is yet to be extensively characterized in published literature, its structural features—combining a triazine core with a pyridyl group, a common motif in kinase inhibitors[5]—make it a compelling candidate for investigation. These application notes and protocols are designed to provide a robust framework for its initial characterization, from in vitro biochemical assays to cell-based functional screens and target deconvolution strategies.
The compound, with the chemical formula C₉H₉N₅S, is commercially available from suppliers such as Thermo Scientific and Finetech Industry Limited.[6][7] Its crystal structure has also been reported, providing valuable information for potential structure-based drug design efforts.[8]
Part 1: Foundational In Vitro Characterization
The initial step in evaluating a novel compound is to determine its direct inhibitory effect on purified kinases. This is typically achieved through in vitro biochemical assays that measure the extent of substrate phosphorylation in the presence of the test compound. A luminescence-based assay that quantifies ATP consumption is a widely used, robust, and high-throughput method.[9][10][11]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected kinases. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This assay format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.[10][11] It measures ADP production, a direct product of the kinase reaction, providing a reliable measure of enzyme activity.
-
Choice of Kinase Panel: The initial kinase panel should be selected based on the structural class of the compound and potential therapeutic areas. Given the prevalence of triazine derivatives as inhibitors of kinases in cancer signaling pathways, a starting panel could include key kinases from the tyrosine kinase and PI3K/Akt/mTOR pathways (e.g., EGFR, Src, PI3Kα, Akt1, mTOR).
-
Staurosporine as a Control: Staurosporine is a potent, non-selective kinase inhibitor and serves as a positive control to validate the assay's performance.[9]
Materials:
-
This compound (Test Compound)
-
Staurosporine (Positive Control)
-
Recombinant human kinases of interest
-
Corresponding kinase-specific peptide substrates
-
Adenosine-5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization for different kinases.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation:
The results of the in vitro kinase inhibition screen should be summarized in a clear and concise table.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
| ... | ... | ... |
Part 2: Cellular Activity Assessment
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide more biologically relevant data by evaluating the compound's activity in a complex cellular environment.[12][13] These assays can assess the compound's ability to permeate cells, engage its target, and elicit a functional response.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol aims to determine if the test compound can inhibit the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.
Causality Behind Experimental Choices:
-
Why Western Blot? Western blotting is a widely used and reliable technique to detect and quantify changes in the phosphorylation status of specific proteins. It provides a direct readout of the inhibition of a kinase's signaling pathway.
-
Cell Line Selection: The choice of cell line is critical. It should express the target kinase at a sufficient level and exhibit constitutive or inducible activity of the pathway of interest. For example, if targeting EGFR, A431 or H1975 cell lines would be appropriate.
-
Serum Starvation and Stimulation: Serum starvation synchronizes the cells in a quiescent state, reducing background signaling. Subsequent stimulation (e.g., with a growth factor like EGF for the EGFR pathway) provides a robust and measurable activation of the target pathway.
Materials:
-
Appropriate cancer cell line (e.g., A431 for EGFR signaling)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound
-
Growth factor for stimulation (e.g., human recombinant EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the selected cell line in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Visualization of Experimental Workflow:
Caption: Workflow for Cell-Based Phosphorylation Assay.
Part 3: Target Specificity and Kinome Profiling
A critical aspect of kinase inhibitor development is understanding the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Kinome profiling technologies allow for the unbiased screening of a compound against a large panel of kinases.
Strategy 3: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
This strategy provides a powerful method to identify the cellular targets of a kinase inhibitor by affinity chromatography coupled with mass spectrometry.
Causality Behind Experimental Choices:
-
Why MIBs? MIBs technology captures active kinases from cell lysates using beads coated with a broad-spectrum of kinase inhibitors.[14] This allows for the enrichment of a significant portion of the expressed kinome. By comparing the kinases that bind to the beads in the presence and absence of the test compound, one can identify the specific kinases that are being engaged by the compound. This method provides a more direct assessment of target engagement within a cellular context compared to panel screening of recombinant enzymes.[14]
-
Mass Spectrometry for Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying proteins in complex mixtures, making it ideal for analyzing the kinases captured by MIBs.[15]
Step-by-Step Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture the chosen cell line to a high density.
-
Treat the cells with the test compound or a vehicle control for a specified period.
-
Harvest the cells and prepare a native cell lysate under conditions that preserve kinase activity.
-
-
Affinity Chromatography with MIBs:
-
Incubate the cell lysates with the multiplexed inhibitor beads to allow for the binding of active kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples.
-
Kinases that show a significant reduction in binding to the MIBs in the presence of the test compound are considered potential targets.
-
Visualization of Kinome Profiling Logic:
Caption: Logic Flow for MIBs-based Kinome Profiling.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional analyses and target deconvolution studies, researchers can build a robust data package to understand the compound's potency, selectivity, and mechanism of action. The promising structural features of this compound, rooted in the well-established activity of the triazine scaffold, warrant a thorough investigation to unlock its potential therapeutic value.
References
-
Profacgen. Cell-based Kinase Assays. Available at: [Link]
-
Ruddy, D. A., et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC. Available at: [Link]
-
Kumar, D., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
D'Assoro, A. B., & D'Assoro, T. J. (2010). Kinome Profiling. PMC. Available at: [Link]
-
Li, M., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. Available at: [Link]
-
Pathak, D., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed. Available at: [Link]
-
Dubey, P., et al. (2023). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]
-
Encyclopedia.pub. (2023). The Antitumor Activity of s-Triazine Derivatives. Available at: [Link]
-
Bissy, P. Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
van der Mijn, J. C., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. ResearchGate. Available at: [Link]
-
Li, Y., & Qu, F. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. PMC. Available at: [Link]
-
Fisher Scientific. This compound, 97%, Thermo Scientific. Available at: [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC. Available at: [Link]
-
Taha, M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC. Available at: [Link]
-
ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
- Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
-
ResearchGate. (2024). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Claramunt, R. M., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. Available at: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
-
Johnson, C. N., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Available at: [Link]
Sources
- 1. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 175204-63-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 8. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
Application Notes and Protocols for In Vitro Screening of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine Against Cancer Cell Lines
Introduction: The Rationale for Screening Novel Triazine Derivatives
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Triazine derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2] Their therapeutic potential stems from their ability to inhibit various key targets in cancer cell proliferation and survival, including protein kinases like mTOR, PI3K, and epidermal growth factor receptor (EGFR).[1][3] The structural versatility of the triazine ring allows for substitutions at its 2, 4, and 6 positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
This document provides a comprehensive guide for the initial in vitro screening of a novel triazine derivative, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine , as a potential anticancer agent. While extensive research exists on various triazine compounds, this specific molecule's cytotoxic and mechanistic profile remains to be fully elucidated. These protocols are designed to serve as a robust framework for researchers, scientists, and drug development professionals to assess its efficacy and mode of action in a panel of human cancer cell lines. The methodologies detailed herein are established, validated, and widely accepted in the field of cancer drug discovery.[4][5]
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are paramount for reproducible and accurate results. The following protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Protocol 1: Preparation of Compound Stock Solution
-
Compound Information:
-
Name: this compound
-
Molecular Formula: C₉H₉N₅S
-
Molecular Weight: 219.27 g/mol
-
Solubility: Determine empirically. Start with Dimethyl Sulfoxide (DMSO).
-
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or microcentrifuge tubes[6]
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 5-10 mg) using an analytical balance.[6]
-
Transfer the powder to a sterile amber vial to protect it from light.[7]
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is advisable to prepare a stock solution at a concentration that is at least 1000 times the highest final concentration to be tested to minimize the final solvent concentration in the cell culture medium.[7][8]
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (≤37°C) may be necessary if solubility is an issue.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile amber vial, especially if it will be added directly to cell cultures without further dilution in sterile media.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
General Cell Culture and Maintenance
Consistent and sterile cell culture techniques are the foundation of reliable in vitro assays. Adherence to best practices is crucial for obtaining meaningful data.
Protocol 2: General Cell Line Maintenance
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) for selectivity assessment.[9]
-
Complete growth medium as recommended by the cell line supplier (e.g., ATCC).[10][11]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.[12]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺.
-
Sterile cell culture flasks, plates, and pipettes.
-
Humidified incubator at 37°C with 5% CO₂.[13]
-
-
Procedure:
-
Initiating Cultures from Frozen Stock: Rapidly thaw a vial of frozen cells in a 37°C water bath.[10] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at low speed (e.g., 125 x g for 5 minutes) to pellet the cells and remove the cryoprotectant.[10] Resuspend the cell pellet in fresh medium and transfer to a culture flask.
-
Subculturing (Passaging): When adherent cells reach 70-90% confluency, remove the medium, wash the cell monolayer with DPBS, and add Trypsin-EDTA to detach the cells.[12] Once detached, neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and seed new flasks at the recommended split ratio.[12]
-
Aseptic Technique: All manipulations should be performed in a certified laminar flow hood to prevent microbial contamination.[10] Regularly inspect cultures for any signs of contamination.
-
Workflow for Cytotoxicity Screening
The initial screening phase aims to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Figure 1: General workflow for in vitro cytotoxicity screening.
Primary Cytotoxicity Screening: Cell Viability Assays
To quantify the cytotoxic effects of this compound, two widely used colorimetric assays are recommended: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[14][15]
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16]
-
Materials:
-
Cells cultured as per Protocol 2.
-
Compound stock solution from Protocol 1.
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[16][18]
-
Prepare serial dilutions of the compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48 to 72 hours in a humidified incubator.[19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17][18]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Protocol 4: Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[14][15][20]
-
Materials:
-
Cells and compound prepared as in Protocol 3.
-
Trichloroacetic acid (TCA), 10% (w/v), cold.
-
SRB solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM, pH 10.5.[21]
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[20][22]
-
Wash the plates four times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.[21][22]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[22]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes and read the absorbance at 510 nm.[14][21]
-
Data Analysis and Presentation
The primary endpoint of these assays is the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
-
Data Presentation: Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT-116 | Colon Carcinoma | 48 | [Insert Value] |
| HaCaT | Non-cancerous Keratinocytes | 48 | [Insert Value] |
| Table 1: Representative table for summarizing the cytotoxic activity of this compound. |
Mechanistic Insights: Apoptosis Induction
Many effective anticancer agents induce cell death through apoptosis.[23] Investigating whether this compound induces apoptosis is a critical next step. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[24]
Figure 2: Potential mechanism of apoptosis induction by triazine compounds.
Protocol 5: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, providing a quantitative measure of apoptosis induction.[25][26]
-
Materials:
-
Procedure:
-
Seed cells in the white-walled 96-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.[24]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[25]
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Correct the raw luminescence data by subtracting the average luminescence of the blank (medium only) wells.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
-
Present the data graphically, for instance, as a bar chart showing the fold change in caspase-3/7 activity at different compound concentrations.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, every protocol must incorporate a self-validating system:
-
Controls: Always include positive controls (a known cytotoxic or apoptotic agent), negative controls (untreated cells), and vehicle controls (cells treated with the highest concentration of the solvent, e.g., DMSO).[8][24]
-
Replicates: All experimental conditions should be tested in at least triplicate to assess variability and ensure statistical significance.
-
Cell Line Authentication: Use authenticated cell lines and regularly test for mycoplasma contamination to ensure the integrity of the biological system.[12][13]
By adhering to these rigorous protocols and validation strategies, researchers can confidently screen this compound and other novel compounds, generating high-quality, reproducible data that will guide future drug development efforts.
References
-
ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
-
Pathak, R. B., et al. (2021). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. ACS Omega, 6(1), 577-588. Retrieved from [Link]
-
Li, W., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4987. Retrieved from [Link]
-
PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of in vitro cytotoxicity in human cancer cell lines. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Practice Procedures for Making Stock Solution. (n.d.). Retrieved from a relevant academic or institutional source.
- Preparing Solutions and Making Dilutions. (n.d.). Retrieved from a relevant academic or institutional source.
-
National Institutes of Health. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved from [Link]
-
CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[17][21][25]triazolo[4,3-b][17][21][25]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]
-
OUCI. (n.d.). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
MDPI. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][17][21][25]triazine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR) | Semantic Scholar [semanticscholar.org]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unmc.edu [unmc.edu]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onscience.es [onscience.es]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. atcc.org [atcc.org]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. SRB assay for measuring target cell killing [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 26. pharmatest.com [pharmatest.com]
Application Notes and Protocols for Monoamine Oxidase (MAO) Inhibition Studies of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction: The Therapeutic Potential of MAO Inhibition
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3][4][5] The two major isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2][6] Selective inhibition of these enzymes has proven to be a valuable therapeutic strategy for a range of neurological and psychiatric disorders.[4] Inhibitors of MAO-A are effective antidepressants and anxiolytics, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and have potential applications in other neurodegenerative conditions like Alzheimer's disease.[1][2][4][6]
The 1,3,5-triazine scaffold has been identified as a promising pharmacophore in the design of novel bioactive molecules, including those with MAO inhibitory activity.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct in vitro studies to characterize the MAO inhibition profile of the novel compound, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine . The protocols outlined herein are designed to be robust and self-validating, enabling the determination of inhibitory potency (IC₅₀) and selectivity towards MAO-A and MAO-B.
Pillar 1: Understanding the Mechanism of Action
The fundamental mechanism of MAO inhibitors is to block the oxidative deamination of monoamine neurotransmitters, thereby increasing their synaptic availability.[5][9] This leads to enhanced neurotransmission, which can alleviate the symptoms of various neurological disorders.[4] The therapeutic and side-effect profiles of an MAO inhibitor are largely determined by its selectivity for the MAO-A or MAO-B isoform.
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is the primary mechanism behind the antidepressant effects of MAOIs.[5][6] However, non-selective inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[6][9]
-
MAO-B has a higher affinity for dopamine, benzylamine, and phenylethylamine.[5][6] Selective MAO-B inhibitors increase dopamine levels in the brain, which is beneficial for treating the motor symptoms of Parkinson's disease.[4][10]
The following diagram illustrates the general mechanism of MAO inhibition and its impact on neurotransmitter levels.
Caption: Mechanism of MAO Inhibition in a Synapse.
Pillar 2: Experimental Protocols for In Vitro MAO Inhibition Assay
The following protocols are designed to determine the inhibitory potency (IC₅₀) of "this compound" against human recombinant MAO-A and MAO-B enzymes. A fluorometric assay using kynuramine as a substrate is described, as it is a common and reliable method.[1][3]
Materials and Reagents
-
Test Compound: this compound
-
Enzymes: Human recombinant MAO-A and MAO-B (e.g., from Supersomes™)[1][2]
-
Substrate: Kynuramine dihydrobromide
-
Positive Controls:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Detection Reagent: A solution to detect the product of the enzymatic reaction (4-hydroxyquinoline), which can be prepared in-house or obtained as part of a commercial kit (e.g., MAO-Glo™ kit).[12]
-
Equipment:
-
96-well black, flat-bottom microplates[11]
-
Multichannel pipettes
-
Fluorescence microplate reader (excitation ~310-340 nm, emission ~390-400 nm for 4-hydroxyquinoline)
-
Incubator set to 37°C
-
Experimental Workflow
The following diagram outlines the key steps in the MAO inhibition assay.
Caption: Experimental Workflow for the In Vitro MAO Inhibition Assay.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of "this compound" and the control inhibitors (clorgyline and selegiline) in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing (e.g., from 0.1 nM to 100 µM).[1]
-
On the day of the assay, dilute the recombinant MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration.
-
Prepare the kynuramine substrate solution in assay buffer. The final concentration in the reaction mixture should be at or near the Km value for each enzyme.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 2 µL of the serially diluted test compound or control inhibitors. For control wells (100% activity), add 2 µL of DMSO.
-
Add 100 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Terminate the reaction by adding 50 µL of 2N NaOH.
-
Read the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with appropriate excitation and emission wavelengths.
-
Pillar 3: Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of MAO inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Control Well - Fluorescence of Blank)] x 100
Where:
-
Test Well: Contains enzyme, substrate, and inhibitor.
-
Control Well: Contains enzyme, substrate, and DMSO (no inhibitor).
-
Blank Well: Contains substrate and buffer (no enzyme).
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response curve is then applied to the data to calculate the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison. Below is an example of how to present the results for "this compound" and the reference compounds.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| This compound | [Example Value: 0.5] | [Example Value: 15.2] | [Example Value: 30.4] |
| Clorgyline (Reference) | [Literature Value: e.g., 0.008] | [Literature Value: e.g., 1.2] | >100 |
| Selegiline (Reference) | [Literature Value: e.g., 10.5] | [Literature Value: e.g., 0.015] | <0.01 |
Note: The values for the test compound are hypothetical and for illustrative purposes only.
Interpretation of Results
The Selectivity Index (SI) is a critical parameter for characterizing the inhibitor's profile.[13][14]
-
An SI > 1 indicates selectivity for MAO-B.
-
An SI < 1 indicates selectivity for MAO-A.
-
An SI ≈ 1 suggests a non-selective inhibitor.
Based on the hypothetical data above, "this compound" would be considered a moderately selective MAO-A inhibitor. Further studies, such as reversibility assays, would be necessary to fully characterize its mechanism of inhibition.[13]
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of "this compound" as a monoamine oxidase inhibitor. By following these detailed protocols and data analysis procedures, researchers can obtain reliable and reproducible data on the compound's potency and selectivity, which is essential for guiding further drug development efforts. The principles of scientific integrity, including the use of appropriate controls and robust data analysis, are central to the methodologies described.
References
-
Bekhit, A. A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15976-15988. [Link][6]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link][1]
-
PubMed. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link][7]
-
Kim, J., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link][13]
-
Ullah, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(23), 8206. [Link][12]
-
ResearchGate. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link][8]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay [PDF]. Retrieved from [Link][2]
-
Pirvu, L., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9508. [Link][14]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link][11]
-
Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link][9]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Herraiz, T. (eds) β-Carbolines. Methods in Molecular Biology, vol 2663. Humana, New York, NY. [Link][3]
-
Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors? Retrieved from [Link][4]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link][5]
-
Picmonic. (n.d.). Monoamine Oxidase Inhibitors (MAO-Is) PDF. Retrieved from [Link][10]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. picmonic.com [picmonic.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction: The Therapeutic Potential and Toxicological Imperative of 1,3,5-Triazine Derivatives
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including demonstrated anticancer properties.[1] Derivatives of s-triazine have been shown to exert cytotoxic effects through various mechanisms, such as the inhibition of critical cell signaling pathways like mTOR/PI3K or by targeting receptor tyrosine kinases (RTKs) like EGFR.[2] The compound of interest, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine , is a novel entity whose biological activity is yet to be fully characterized.
The initial evaluation of any new chemical entity for therapeutic development is the critical assessment of its cytotoxic potential.[3] This process is not merely about identifying if a compound can kill cells, but rather understanding its potency, selectivity, and the mechanism by which it induces cell death. A robust preclinical data package requires a multi-faceted approach, employing a panel of assays that probe different aspects of cellular health. This guide provides a comprehensive framework for the initial cytotoxic characterization of "this compound" (referred to herein as 'the Compound'), designed for researchers in drug discovery and development.
The Scientific Rationale: A Tripartite Approach to Cytotoxicity Assessment
To generate a holistic and reliable cytotoxicity profile, it is insufficient to rely on a single endpoint. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway. Therefore, we advocate for a tripartite strategy that evaluates:
-
Metabolic Viability: Assesses the metabolic activity of a cell population, which is a primary indicator of overall cellular health and proliferation.
-
Cytolytic Activity (Membrane Integrity): Measures the leakage of intracellular components, providing a direct marker of cell membrane rupture, a hallmark of necrosis or late-stage apoptosis.[4]
-
Apoptosis Induction: Specifically quantifies the activation of key executioner enzymes in the apoptotic pathway, elucidating if the compound triggers programmed cell death.[5]
This multi-assay approach provides a more complete picture of the compound's cellular impact and helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (inducing death) effects.
Strategic Selection of Cell Lines
The choice of cell lines is a critical parameter that dictates the relevance of the experimental outcome.[6] For an initial screening of a novel compound with potential anticancer activity, a panel approach is recommended:
-
Diverse Cancer Cell Lines: Utilize cell lines from different tissue origins to identify potential tissue-specific sensitivity. For example:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
-
Non-Cancerous Control Cell Line: To assess the compound's selectivity for cancer cells versus normal cells, a non-cancerous line is crucial.
-
MRC-5 or WI-38: Human fetal lung fibroblast cell lines.
-
This selection allows for the determination of a preliminary therapeutic index—the ratio of toxicity to normal cells versus cancer cells.[7]
General Experimental Workflow
A systematic workflow ensures reproducibility and allows for the logical progression from initial cell culture to final data analysis. The general process described here applies to all subsequent protocols.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT Assay for Metabolic Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Mechanism of the MTT cell viability assay.
Materials
-
Selected cell lines (e.g., MCF-7, A549, MRC-5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[9]
-
The Compound, DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[3]
-
Scientist's Note: The optimal seeding density can vary between cell lines and should be determined empirically to ensure cells are in an exponential growth phase at the time of assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the Compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Also prepare dilutions for the positive control (Doxorubicin).
-
Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction & Measurement:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[8]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11] The LDH assay quantitatively measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4][12] The intensity of the color is proportional to the number of lysed cells.
Caption: Mechanism of the Caspase-Glo® 3/7 apoptosis assay.
Materials
-
Cell cultures and compound treatment plates (prepared as in MTT assay, steps 4.3.1 and 4.3.2)
-
Use opaque-walled, white 96-well plates suitable for luminescence. [5]* Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Luminometer or microplate reader with luminescence detection capabilities.
Step-by-Step Protocol
-
Assay Plate Setup:
-
Prepare and treat cells in an opaque-walled 96-well plate as described previously. Ensure the final volume in each well is 100 µL.
-
Include negative (vehicle) and positive (e.g., Staurosporine) controls.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate as per the manufacturer's instructions.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
-
Lysis and Measurement:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate. [13] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Scientist's Note: The "add-mix-measure" format lyses the cells and initiates the caspase reaction simultaneously, simplifying the workflow. [13] * Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
Calculations
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
LDH Assay:
-
First, correct absorbance values: Corrected Abs = Abs_490nm - Abs_680nm
-
% Cytotoxicity = [(Corrected Abs_sample - Corrected Abs_spontaneous) / (Corrected Abs_maximum - Corrected Abs_spontaneous)] * 100 * Caspase-3/7 Assay:
-
Data is often presented as fold-change in luminescence over the vehicle control.
-
Fold Change = (Luminescence_sample) / (Luminescence_vehicle_control)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration that results in a 50% reduction in cell viability. [3]This value is determined by plotting the % viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Example Data Tables
Table 1: Cytotoxicity of the Compound (IC50 Values in µM) after 48h Treatment
| Cell Line | Tissue Origin | The Compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 28.2 ± 3.5 | 1.5 ± 0.2 |
| HCT116 | Colon Cancer | 18.9 ± 2.1 | 1.1 ± 0.1 |
| MRC-5 | Normal Lung Fibroblast | >100 | 5.2 ± 0.6 |
Table 2: Mechanistic Insights after 24h Treatment with 25 µM Compound
| Cell Line | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|
| MCF-7 | 15.6% ± 2.2% | 4.8 ± 0.5 |
| A549 | 8.3% ± 1.5% | 2.1 ± 0.3 |
| MRC-5 | <5% | 1.2 ± 0.2 |
Conclusion
This application guide outlines a robust, multi-assay strategy for the initial characterization of the cytotoxic properties of this compound. By combining assessments of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can generate a comprehensive preliminary profile of the compound's potency, selectivity, and mechanism of action. This foundational data is essential for making informed decisions regarding the advancement of novel chemical entities in the drug discovery pipeline.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Krajsová, D., et al. (1996). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. PubMed. [Link]
-
Kaur, R., et al. (2022). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
-
National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International. [Link]
-
Al-Ostoot, F.H., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Ferreira, J., et al. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]
-
Gillet, J.P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Mosel, A.J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
Smith, T., et al. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]
-
Taha, M., et al. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. JMCS. [Link]
-
SID. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. SID. [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
Acta Crystallographica Section E. (n.d.). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. PMC - NIH. [Link]
-
ResearchGate. (2025). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. ResearchGate. [Link]
-
European Journal of Medicinal Chemistry. (2023). Synthesis and pharmacological evaluation of novel 1,3,5-triazine derivatives as multi-target agents for Alzheimer's disease. Uniba. [Link]
-
PubMed. (2011). 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine. PubMed. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Application Notes & Protocols: Evaluating 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine in Antimalarial Drug Discovery
Introduction: The Imperative for Novel Antimalarial Scaffolds
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. Resistance to frontline artemisinin-based combination therapies (ACTs) is emerging, threatening to reverse decades of progress in malaria control. This escalating crisis underscores the urgent need for novel antimalarial agents with unique mechanisms of action. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including antimalarial properties.[1][2] This document provides a detailed guide for researchers on the evaluation of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine , a specific triazine derivative, as a potential antimalarial drug candidate.
The rationale for investigating this compound is rooted in the established activity of various triazine derivatives against P. falciparum. Many compounds based on the 1,3,5-triazine scaffold have demonstrated potent activity, often by inhibiting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a critical component of the parasite's folate biosynthesis pathway.[1][3] This pathway is essential for the synthesis of nucleic acids and some amino acids, making it an attractive and validated drug target. The structural features of this compound, including the pyridyl and methylthio moieties, offer unique opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.
This guide will detail the synthesis, in vitro evaluation against both drug-sensitive and drug-resistant parasite strains, cytotoxicity assessment, and a proposed workflow for in vivo efficacy studies. The protocols are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the antimalarial potential of this and structurally related compounds.
Chemical Profile and Synthesis
Compound: this compound IUPAC Name: 4-(methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine CAS Number: 175204-63-4[4] Molecular Formula: C₉H₉N₅S[5] Molecular Weight: 219.27 g/mol [5]
The synthesis of substituted 1,3,5-triazines is typically achieved through sequential nucleophilic substitution reactions starting from the readily available and cost-effective cyanuric chloride.[1] The differential reactivity of the chlorine atoms on the triazine ring allows for controlled, stepwise introduction of various substituents.
Protocol 1: Synthesis of this compound
This protocol is a representative synthetic route. Researchers should adapt and optimize conditions as necessary.
Step 1: Synthesis of 2-amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran (THF) and cool to 0-5 °C in an ice bath.
-
Slowly add one equivalent of 4-aminopyridine to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.
Step 2: Synthesis of 2-amino-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or isopropanol.
-
Add one equivalent of sodium thiomethoxide (NaSMe).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Step 3: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antimalarial Activity Assessment
The initial evaluation of any potential antimalarial compound involves determining its efficacy against the parasite in a controlled laboratory setting. The most common method is the parasite growth inhibition assay.
Protocol 2: In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used, high-throughput method for screening antimalarial compounds. It relies on the fluorescence of the SYBR Green I dye, which intercalates with parasitic DNA.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
96-well microplates
-
SYBR Green I dye
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Test compound stock solution (in DMSO)
-
Positive control drugs (e.g., Chloroquine, Artemisinin)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with a parasitemia of ~0.5% and a hematocrit of 2%.
-
Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the drug dilutions.
-
Include wells for positive controls (e.g., chloroquine) and negative controls (parasitized red blood cells without drug).
-
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Mix well and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: In Vitro Activity
| Compound | P. falciparum Strain | IC₅₀ (µM) [Hypothetical Data] |
| This compound | 3D7 (CQ-sensitive) | 2.5 |
| This compound | Dd2 (CQ-resistant) | 3.1 |
| Chloroquine | 3D7 (CQ-sensitive) | 0.02 |
| Chloroquine | Dd2 (CQ-resistant) | 0.4 |
Cytotoxicity Assessment
To ensure that the observed antimalarial activity is specific to the parasite and not due to general cellular toxicity, it is crucial to assess the compound's effect on mammalian cells.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
Data Presentation: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI) [Hypothetical Data] |
| This compound | HEK293 | > 50 | > 16 (for Dd2) |
Proposed Mechanism of Action and Experimental Workflow
Based on existing literature for triazine-based antimalarials, a plausible mechanism of action for this compound is the inhibition of PfDHFR.[1][6]
Caption: Integrated workflow for antimalarial drug discovery.
In Vivo Efficacy Studies
Promising compounds from in vitro studies should be evaluated in an animal model of malaria. The Plasmodium berghei mouse model is a standard for initial in vivo testing. [7][8]
Protocol 4: In Vivo Efficacy in a P. berghei Mouse Model (4-Day Suppressive Test)
This test evaluates the ability of a compound to suppress parasitemia in infected mice.
Materials:
-
BALB/c mice
-
P. berghei ANKA strain
-
Test compound formulation (e.g., in a vehicle of 7% Tween 80 and 3% ethanol in water)
-
Positive control drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.
-
Treatment:
-
Two hours post-infection, administer the first dose of the test compound orally or intraperitoneally.
-
Administer the compound once daily for four consecutive days.
-
Include a vehicle control group and a positive control group.
-
-
Monitoring: On day 5, collect thin blood smears from the tail of each mouse.
-
Parasitemia Determination:
-
Stain the blood smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by microscopy.
-
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The exploration of novel chemical scaffolds like this compound is a critical component of the global effort to combat malaria. The protocols outlined in this document provide a comprehensive framework for the initial stages of drug discovery, from synthesis and in vitro screening to preliminary in vivo evaluation. A compound demonstrating potent activity against resistant parasite strains, a high selectivity index, and significant parasitemia suppression in an in vivo model would be a strong candidate for further preclinical development. Future work would involve detailed pharmacokinetic and pharmacodynamic studies, mechanism of resistance studies, and evaluation in more advanced malaria models.
References
-
Ellis, K. M., Lucantoni, L., Chavchich, M., Abraham, M., De Paoli, A., Luth, M. R., ... & Creek, D. J. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 65(11), e00869-21. [Link]
-
Sahu, S., Ghosh, S. K., Kalita, J. M., Ginjupalli, M. C., & K, K. R. (2020). Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models. European Journal of Pharmaceutical Sciences, 144, 105208. [Link]
-
Priebbenow, D. L., Mathiew, M., Shi, D. H., Harjani, J. R., Beveridge, J. G., Chavchich, M., ... & Baell, J. B. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Journal of Medicinal Chemistry, 64(7), 4150–4162. [Link]
-
Asamitsu, Y., Ishiyama, A., Iwamae, Y., Nagao, R., Hokari, R., Iwatsuki, M., ... & Sawa, M. (2025). Design and synthesis of novel triazine derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 118, 130091. [Link]
-
Garg, A., Lucet, I. S., & Doerig, C. (2015). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific Reports, 5(1), 1-10. [Link]
-
Asamitsu, Y., Ishiyama, A., Iwamae, Y., Nagao, R., Hokari, R., Iwatsuki, M., ... & Sawa, M. (2025). Design and synthesis of novel triazine derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 118, 130091. [Link]
-
Adhikari, D., Saha, A., Kashyap, P., Gogoi, K., & Kumar, K. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1, 3, 5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Ellis, K. M., Lucantoni, L., Chavchich, M., Abraham, M., De Paoli, A., Luth, M. R., ... & Creek, D. J. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 65(11), e00869-21. [Link]
-
Kumar, K. S., Bhowmik, D., Singh, M., & Singh, R. (2014). Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1, 3, 5-triazine derivatives. Medicinal Chemistry Research, 23(11), 4786-4797. [Link]
-
Sun, Y. (2008). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]
-
Sahu, S., Ghosh, S. K., Kalita, J. M., Ginjupalli, M. C., & K, K. R. (2020). Discovery of Potential 1,3,5-Triazine Compounds Against Strains of Plasmodium falciparum Using Supervised Machine Learning Models. ResearchGate. [Link]
-
De Martino, G., Castellano, S., & Rinaldi, M. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162. [Link]
-
Basile, A., Fabbri, M., & Landi, G. (2022). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases, 8(5), 986-1000. [Link]
-
Zhou, X. T., Liu, Y. Q., & Zhang, Y. B. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1, 3, 5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 875-887. [Link]
-
Nguyen, T. H. L., Tran, T. D., & Le, T. H. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(1), 1-15. [Link]
-
Brancucci, N. M. B., Gumpp, C., van Gemert, G. J., Yu, X., Passecker, A., Nardella, F., ... & Voss, T. S. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. Nature Communications, 16(1), 1-16. [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 1-12. [Link]
-
Singh, A., Kumar, V., & Singh, S. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(7), 559-563. [Link]
-
Le, T. Q., Healy, Z. R., & Sharma, K. (2025). Investigations of amination reactions on an antimalarial 1, 2, 4-triazolo [4, 3-a] pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1-12. [Link]
-
Kumar, K. S., Bhowmik, D., & Singh, R. (2015). Synthesis, Docking, In Vitro and In Vivo Antimalarial Activity of Hybrid 4-aminoquinoline-1, 3, 5-triazine Derivatives Against Wild and Mutant Malaria Parasites. Chemical Biology & Drug Design, 86(2), 167-176. [Link]
-
Parapini, S., D'Alessandro, S., & Corbett, Y. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 15(11), 1362. [Link]
-
Barlin, G. B., Jiravinyu, C., Butcher, G. A., Kotecka, B., & Rieckmann, K. (1992). The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ols. Annals of Tropical Medicine & Parasitology, 86(4), 323-331. [Link]
-
Siddiqui, F. A., Cabrera, M., & Yuan, Y. (2024). Stage-specioc pharmacodynamic chloroquine and pyronaridine action on artemisinin ring-stage resistant Kelch C580Y. bioRxiv. [Link]
-
Wu, J., Zhang, Y., & Li, C. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(13), 6825-6842. [Link]
-
Krinochkin, A. P., Kopchuk, D. S., & Chepchugov, V. V. (2024). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Russian Chemical Bulletin, 72(12), 2922-2926. [Link]
Sources
- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | CAS: 175204-63-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction and Scientific Context
The 1,3,5-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the triazine ring allows for substitutions at its three carbon atoms, leading to a large chemical space for the development of targeted therapeutic agents. Numerous studies have highlighted the potential of 1,3,5-triazine derivatives to inhibit key signaling pathways implicated in tumorigenesis, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR cascade.[1][4][5]
This document provides a detailed guide for the use of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (hereafter referred to as MT-PTA), a specific derivative with potential as a novel anticancer agent. While direct and extensive studies on this particular molecule are emerging, its structural similarity to other biologically active triazines suggests a strong likelihood of it targeting critical cancer cell survival pathways.[6] These protocols are designed to enable researchers to systematically evaluate the cytotoxic and mechanistic effects of MT-PTA in a cell culture setting.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Based on extensive literature on substituted 1,3,5-triazines, we postulate that MT-PTA may exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and motility, and its aberrant activation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[2] Inhibition of this pathway by MT-PTA would lead to a downstream reduction in the phosphorylation of key effectors like Akt and S6 ribosomal protein, ultimately culminating in cell cycle arrest and apoptosis.
Figure 1: Postulated signaling pathway for MT-PTA.
Preparation and Handling of MT-PTA
Scientific integrity begins with the proper preparation and handling of investigational compounds. The following protocol ensures reproducibility and safety.
Materials
-
This compound (CAS: 175204-63-4)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
-
Safety First: Always handle MT-PTA powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: The molecular weight of MT-PTA is 219.27 g/mol .[7] To prepare a 10 mM stock solution, you will need to dissolve 2.19 mg of MT-PTA in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (219.27 g/mol ) * (1000 mg/g) = 2.19 mg/mL
-
-
Dissolution: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom. Add the calculated volume of DMSO to the vial containing the MT-PTA powder.
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Experimental Protocols for Cell Culture Treatment
The following protocols provide a framework for assessing the biological activity of MT-PTA. It is crucial to include appropriate controls in every experiment.
Cell Line Selection and Maintenance
The choice of cell line should be guided by the research question. For general screening of anticancer activity, a panel of cell lines from different cancer types is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[8] Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.[9]
Protocol 1: Determination of IC₅₀ using MTT Assay
This protocol determines the concentration of MT-PTA that inhibits cell viability by 50% (IC₅₀), a key parameter for assessing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the MT-PTA stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
It is critical to include a "vehicle control" group treated with the same concentration of DMSO as the highest concentration of MT-PTA to account for any solvent-induced toxicity.[10]
-
Also include an "untreated control" group with only fresh medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of MT-PTA or controls.
-
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the MT-PTA concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
| Parameter | Recommendation |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) |
| Seeding Density | 5,000 - 10,000 cells/well |
| MT-PTA Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Vehicle Control | DMSO concentration matching the 100 µM MT-PTA well |
| Incubation Time | 48 or 72 hours |
| Assay | MTT or XTT |
Table 1: Recommended parameters for IC₅₀ determination.
Protocol 2: Analysis of Pathway Inhibition by Western Blot
This protocol is designed to validate the postulated mechanism of action by examining the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with MT-PTA at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, phospho-S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A significant decrease in the ratio of phosphorylated to total protein in MT-PTA-treated cells compared to the control would support the proposed mechanism of action.[2]
Figure 2: General experimental workflow for MT-PTA characterization.
Concluding Remarks
The protocols outlined in this document provide a robust starting point for the investigation of this compound as a potential anticancer agent. Adherence to these standardized methods, including proper compound handling and the use of appropriate controls, will ensure the generation of reliable and reproducible data. The mechanistic insights gained from these experiments will be crucial for the further development and characterization of this promising compound.
References
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (n.d.). NIH. [Link]
-
Different biological activities displayed by 1,3,5‐triazine. (n.d.). ResearchGate. [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC - NIH. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). MDPI. [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). ScienceDirect. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. [Link]
-
This compound, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific. [Link]
-
4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. (n.d.). PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. antbioinc.com [antbioinc.com]
Application Notes and Protocols for High-Throughput Screening of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the small molecule "4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale for screening this compound, provides detailed protocols for both biochemical and cell-based assays, and offers insights into data analysis and hit validation.
Introduction: The Promise of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties. Notably, several 1,3,5-triazine derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[2][3] The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4][5]
"this compound" (hereafter referred to as Compound T-MPTA) incorporates the key pharmacophoric features of the 1,3,5-triazine scaffold. Its structural elements suggest the potential for interactions with various biological targets. The strategic placement of the methylthio, pyridyl, and amine groups provides a framework for diverse molecular interactions, making it an intriguing candidate for HTS campaigns aimed at discovering novel modulators of disease-relevant pathways.
This guide will focus on a hypothetical HTS campaign to identify potential inhibitory activity of Compound T-MPTA against a key kinase in the PI3K pathway, providing a practical framework for its evaluation.
Preparing Compound T-MPTA for High-Throughput Screening
Proper handling and preparation of small molecules are critical for the success of any HTS campaign.[6][7] The following protocol outlines the recommended procedure for preparing Compound T-MPTA for screening.
Table 1: Compound T-MPTA Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N₅S |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 175204-63-4 |
Protocol 2.1: Solubilization and Plating
-
Solubility Testing: Prior to large-scale plating, determine the solubility of Compound T-MPTA in 100% dimethyl sulfoxide (DMSO). Aim for a high-concentration stock solution, typically 10-20 mM.
-
Stock Solution Preparation: Accurately weigh the required amount of Compound T-MPTA and dissolve it in high-purity DMSO to the desired stock concentration. Ensure complete dissolution using a vortex mixer and brief sonication if necessary.
-
Assay Plate Preparation: Utilize automated liquid handlers to dispense Compound T-MPTA from the stock solution into 384- or 1536-well microplates.[8] For a primary screen, a single final assay concentration (e.g., 10 µM) is typically used. The final DMSO concentration in the assay should be kept low (ideally ≤ 0.5%) to minimize solvent-induced artifacts.
Biochemical Assay: TR-FRET for PI3Kα Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection method widely used in HTS for kinase inhibitors.[9] This protocol describes a TR-FRET-based assay to assess the inhibitory activity of Compound T-MPTA against PI3Kα.
Assay Principle
The assay measures the phosphorylation of a biotinylated PIP2 substrate by PI3Kα. A Europium (Eu)-labeled anti-phospho-PIP3 antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a TR-FRET signal. Inhibitors of PI3Kα will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Diagram 3.1: TR-FRET Assay Workflow
Caption: Workflow for the TR-FRET based PI3Kα inhibition assay.
Protocol 3.2: PI3Kα TR-FRET Assay
-
Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Dispense 50 nL of Compound T-MPTA, positive control (e.g., a known PI3K inhibitor), and negative control (DMSO) into the wells of a 384-well low-volume microplate.
-
Enzyme Addition: Add 5 µL of PI3Kα enzyme solution to each well.
-
Substrate Addition: Initiate the kinase reaction by adding 5 µL of a solution containing biotinylated PIP2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Eu-labeled anti-phospho-PIP3 antibody and the streptavidin-conjugated acceptor fluorophore.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
Cell-Based Assay: Luciferase Reporter for PI3K/mTOR Pathway Activity
Cell-based assays provide a more physiologically relevant context for assessing compound activity.[10][11] A luciferase reporter gene assay can be used to measure the downstream effects of PI3K/mTOR pathway modulation.[1][12]
Assay Principle
This assay utilizes a cell line stably transfected with a reporter construct containing a promoter with response elements for a transcription factor regulated by the PI3K/mTOR pathway (e.g., FOXO). Inhibition of the PI3K/mTOR pathway leads to the activation of the transcription factor, driving the expression of luciferase. Therefore, an increase in luminescence indicates inhibitory activity of the test compound.
Diagram 4.1: PI3K/mTOR Signaling Pathwaydot
Sources
- 1. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Assays | Evotec [evotec.com]
- 4. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" derivatization for structure-activity relationship (SAR) studies
Application Note & Protocols
Topic: Derivatization of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Amino-4-methylthio-6-pyridyl-1,3,5-triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents, including approved drugs for cancer therapy such as altretamine and gedatolisib.[1] Its utility stems from a unique combination of properties: the nitrogen-rich ring is a potent hydrogen bond acceptor, and its three substitution sites (C2, C4, C6) can be functionalized with remarkable regioselectivity.[1][2] This allows for the creation of diverse chemical libraries with fine-tuned physicochemical and pharmacological properties.
The specific scaffold, This compound , presents a particularly compelling starting point for a structure-activity relationship (SAR) campaign. While this exact molecule is a relatively niche reagent, its constituent parts suggest significant potential.[3][4] The scaffold combines three key functional domains:
-
The 2-Amino Group: A critical hydrogen bond donor, essential for anchoring the molecule in a target's binding site.
-
The 6-(4-Pyridyl) Group: The pyridine nitrogen acts as a key hydrogen bond acceptor and interaction point.[5][6] Pyridyl-triazine biheteroaryl systems have shown potent inhibitory activity against targets like cyclin-dependent kinases (CDKs).[7]
-
The 4-(Methylthio) Group: This is the primary point of diversification. The methylthio (-SMe) group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of substituents.
This guide provides a strategic framework and detailed protocols for the systematic derivatization of this scaffold to explore its SAR and identify potent and selective drug candidates.
Section 1: Strategic Analysis of Derivatization Points
The core chemical strategy revolves around the differential reactivity of the three positions on the triazine ring. The electron-withdrawing nature of the three ring nitrogens renders the carbon atoms electrophilic and highly susceptible to nucleophilic attack.[8] The reactivity of leaving groups at these positions is modulated by the other substituents, allowing for controlled, sequential modifications.[2][9]
For our lead compound, the derivatization strategy can be prioritized as follows:
-
Priority 1: C4-Position (Methylthio Substitution): This is the most facile and versatile modification. The -SMe group can be displaced by a vast library of nucleophiles (amines, alcohols, thiols) to probe the chemical space around this vector.
-
Priority 2: C2-Position (Amino Group Modification): The exocyclic amino group can be acylated, alkylated, or sulfonated to fine-tune electronic properties and hydrogen bonding capacity. These reactions are typically performed after the C4 modification.
-
Priority 3: C6-Position (Pyridyl Group Analogs): Direct modification of the pyridyl ring is challenging. A more effective strategy is to synthesize analogs with different pyridyl isomers (e.g., 2-pyridyl, 3-pyridyl) or substituted pyridines from foundational building blocks to understand the importance of the nitrogen's position and the ring's electronics.
The overall workflow is designed to maximize SAR insights by systematically exploring chemical diversity at the most synthetically accessible positions first.
Figure 1: Prioritized workflow for the SAR exploration of the triazine scaffold.
Section 2: Protocols for Derivatization
Protocol 2.1: C4-Position - Nucleophilic Substitution of the Methylthio Group
Causality: The methylthio group is an excellent leaving group for SNAr reactions due to the stability of the methanethiolate anion and the electrophilic nature of the triazine C4 carbon. This reaction allows for the introduction of a diverse range of amines, which is a cornerstone of many SAR campaigns to probe for new hydrogen bond interactions and fill hydrophobic pockets.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material, this compound (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as 1,4-dioxane, DMF, or n-butanol (approx. 0.1 M concentration).
-
Nucleophile & Base Addition: Add the desired amine nucleophile (R¹R²NH) (1.2–2.0 eq). For salt hydrochlorides of amines, or for less reactive amines, add a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0–3.0 eq) to scavenge the liberated methanethiol and any HCl.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100–140 °C) and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it may be the desired product. Isolate by filtration, wash with a cold solvent like diethyl ether or ethyl acetate, and dry.
-
If no precipitate forms, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the base and other acidic byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization to yield the pure C4-substituted derivative.
| Example Amine Nucleophiles (R¹R²NH) | Rationale for Inclusion in SAR Library |
| Cyclopropylamine | Small, rigid group to probe a constrained pocket. |
| Morpholine | Introduces a hydrogen bond acceptor and improves aqueous solubility. |
| Aniline | Introduces an aromatic ring for potential π-stacking interactions. |
| Benzylamine | Introduces a flexible aromatic group. |
| 4-Piperidinol | Introduces both a hydrophobic ring and a key H-bond donor/acceptor. |
| N-methylpiperazine | Introduces a basic nitrogen for salt formation and improved solubility.[10] |
Protocol 2.2: C2-Position - N-Acylation of the 2-Amino Group
Causality: Modifying the 2-amino group, often after identifying a promising C4-substituent, allows for fine-tuning of the molecule's electronic profile and hydrogen bond donating capacity. Acylation adds a carbonyl group, which can act as another hydrogen bond acceptor, and can be used to extend into new regions of the binding pocket.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the C4-substituted triazine derivative (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or DIEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl chloride (R-COCl) or anhydride ((R-CO)₂O) (1.1 eq) dropwise to the stirring solution.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 2–12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography to yield the final N-acylated compound.
Section 3: Logical SAR Progression and Data Interpretation
A successful SAR campaign follows a logical, iterative process. The data generated from each round of synthesis and testing informs the design of the next generation of compounds.
Figure 2: Decision-making workflow for a typical SAR campaign.
Interpreting Results (Hypothetical Data):
Assume a primary screen against a panel of protein kinases.
| Compound ID | C4-Substituent (R¹) | C2-Substituent (R²) | Kinase A IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Notes |
| LEAD-001 | -SMe (starting material) | -NH₂ | > 50 | > 50 | Inactive starting point. |
| LEAD-002 | Morpholino | -NH₂ | 5.2 | 25.8 | 10-fold improvement. Morpholine is a good vector. |
| LEAD-003 | Cyclopropylamino | -NH₂ | 15.1 | > 50 | Small hydrophobic groups are not well-tolerated. |
| LEAD-004 | 4-Hydroxypiperidin-1-yl | -NH₂ | 0.8 | 12.3 | H-bond donor/acceptor at C4 significantly improves potency. |
| LEAD-005 | Anilinyl | -NH₂ | 9.7 | 45.1 | Flat aromatic group is tolerated but not optimal. |
| LEAD-006 | 4-Hydroxypiperidin-1-yl | -NH-C(O)CH₃ | 0.2 | 15.5 | Acylation of C2-amino on the best C4 scaffold improves potency 4-fold. |
From this hypothetical data, a clear SAR trend emerges:
-
A hydrogen bond accepting group at the C4 position is beneficial (LEAD-002).
-
Adding a hydrogen bond donor at the C4 position dramatically increases potency (LEAD-004).
-
Small hydrophobic groups are disfavored (LEAD-003).
-
Acylating the C2-amino group further enhances potency, suggesting a favorable interaction for the acetyl group (LEAD-006).
Conclusion
The this compound scaffold represents a versatile and strategically valuable starting point for medicinal chemistry programs. Its key feature is the synthetically tractable C4-methylthio group, which serves as a reliable handle for introducing molecular diversity. By following a logical, multi-pronged derivatization strategy focusing sequentially on the C4, C2, and C6 positions, researchers can efficiently navigate the chemical space around this core to develop potent and selective lead compounds for a variety of biological targets. The protocols and strategies outlined herein provide a robust framework for unlocking the full potential of this promising molecular architecture.
References
-
Bridges, M. (2024). Synthesis and Evaluation of 2,4-Diamino-1,3,5-triazines as Bioactive Agents against Triple-negative Breast Cancer Cells. Monash University.
-
Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3685-90.
-
BenchChem. Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
-
Chen, C. H., et al. (2009). Synthesis and Identification of[2][8]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 52(9), 2776-87.
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 863.
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International Journal of Molecular Sciences, 23(13), 7178.
-
Saeedi, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269.
-
Jones, R. M., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(1), 479-491.
-
Wang, S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(11), 3583.
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International Journal of Molecular Sciences, 23(13), 7178.
-
Gaglione, M., et al. (2008). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 13(7), 1371-91.
-
Krátký, M., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(16), 3624.
-
Li, Y., & Qu, Y. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E, 67(Pt 11), o2919.
-
Shaik, F., et al. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1782-1788.
-
Adhikari, A., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Heliyon, 10(22), e32426.
-
Synchem. 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine.
-
Costa, M., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1461.
-
Li, Q., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3894.
-
Pattanayak, P., & Pattanayak, D. K. (2015). Synthesis of 1-Substituted-2-Formamidino-4-Amino-6-Thio- 1,3,5-Triazines. International Journal of ChemTech Research, 8(11), 321-326.
-
Al-Ghorbani, M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-35.
-
Cruz-Estrada, L. E., et al. (2013). Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. ChemInform, 44(34).
-
Ali, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
-
Fisher Scientific. This compound, 97%, Thermo Scientific™.
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-668.
-
Kopchuk, D. S., et al. (2020). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Chemistry of Heterocyclic Compounds, 56(8), 1041-1043.
-
Al-Azmi, A. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The 2-Amino-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Triazine Scaffold
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 1,3,5-triazine core is one such exemplary scaffold, consistently featured in a wide array of biologically active compounds, including approved therapeutics.[1][2][3] This guide focuses on a particularly promising, yet underexplored, derivative: 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine .
This molecule uniquely combines the established bioactivity of the 2-aminotriazine moiety with the versatile reactivity of a methylthio group and the crucial hydrogen bonding capabilities of a pyridyl ring. The pyridyl nitrogen, in particular, is a common feature in kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. The strategic placement of these functionalities makes this scaffold an exceptional starting point for the development of novel therapeutics, particularly in oncology and infectious diseases.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the scaffold's synthetic utility, outlines key derivatization strategies, and presents detailed protocols for evaluating the biological activity of its analogs, with a primary focus on kinase inhibition.
Structural and Physicochemical Properties
The foundational scaffold, this compound, possesses a unique constellation of features that underpin its utility in medicinal chemistry.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₉N₅S | Finetech Industry Limited |
| Molecular Weight | 219.27 g/mol | Finetech Industry Limited |
| CAS Number | 175204-63-4 | Finetech Industry Limited |
| Appearance | White to off-white solid | Commercially available |
| Key Structural Features | 2-amino-1,3,5-triazine core, 4-pyridyl moiety, 4-methylthio group | Crystal Structure Data |
The near co-planar arrangement of the triazine and pyridyl rings, with a dihedral angle of approximately 4.8(2)°, provides a rigid framework for the presentation of key pharmacophoric elements. The exocyclic amino group and the pyridyl nitrogen are potent hydrogen bond donors and acceptors, respectively, crucial for target engagement. The methylthio group at the 4-position is the linchpin for synthetic diversification, offering a handle for a variety of chemical transformations.
Synthetic Pathways and Derivatization Strategies
The true power of the this compound scaffold lies in its synthetic tractability. Its construction and subsequent modification are accessible through well-established synthetic methodologies.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of the core scaffold can be achieved through a sequential nucleophilic substitution of cyanuric chloride, a readily available and cost-effective starting material.[4][5]
Workflow for Core Scaffold Synthesis
Caption: Derivatization strategy via the methylsulfonyl intermediate.
Detailed Steps:
-
Oxidation: Dissolve the core scaffold in a solvent like dichloromethane (DCM). Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise at room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the methylsulfonyl intermediate can be isolated.
-
Nucleophilic Substitution: The activated methylsulfonyl-triazine is then reacted with a diverse range of nucleophiles (amines, alcohols, thiols) to generate a library of analogs. The reaction conditions will vary depending on the nucleophilicity of the incoming group, often requiring a base and elevated temperatures. This approach allows for the systematic exploration of the chemical space around the triazine core.
Application in Kinase Inhibitor Drug Discovery
The 2-amino-4-(4-pyridyl)-1,3,5-triazine substructure is a well-established pharmacophore in kinase inhibitor design. The pyridyl nitrogen frequently acts as a hydrogen bond acceptor with the hinge region of the kinase active site, while the 2-amino group can form additional hydrogen bonds. This scaffold is particularly relevant for targeting kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR pathway. [3][6] Hypothesized Binding Mode in a Kinase Active Site
Caption: Proposed interaction of the scaffold with a kinase hinge region.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for high-throughput screening of kinase inhibitors. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [1][2][6] Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
Detailed Steps:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the target kinase, its substrate, ATP, and the test compound (or DMSO as a vehicle control) in an appropriate kinase buffer. Incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Protocol 4: Cell Viability Assay (MTT)
To assess the cytotoxic or anti-proliferative effects of the synthesized triazine derivatives on cancer cell lines, the MTT assay is a robust and widely used colorimetric method. [7][8] Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, U-87MG glioblastoma) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized triazine derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis, coupled with the versatile reactivity of the methylthio group, allows for the rapid generation of diverse chemical libraries. The inherent pharmacophoric features of the 2-amino-4-pyridyl-triazine core make it particularly well-suited for the development of kinase inhibitors. By employing the protocols outlined in this guide, researchers can efficiently synthesize novel analogs and evaluate their biological activity, paving the way for the discovery of next-generation therapeutics. Future work should focus on exploring a wide range of nucleophilic substitutions at the 4-position and conducting extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Kuo, G.-H., DeAngelis, A., Emanuel, S., et al. (2005). Synthesis and Identification ofT[2][6][8]riazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 48(14), 4535-4546. [Link]
-
Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1959. [Link]
-
Shahari, M. S. B., Junaid, A., Tiekink, E. R. T., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8264-8282. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Promega Corporation. (n.d.). MTT Assay Protocol.
-
Zhang, Y., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997. [Link]
-
Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). This compound. [Link]
-
Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses. [Link]
- Belskaya, N. P., et al. (2010). 4-Amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. Russian Journal of Organic Chemistry, 46(6), 889-896.
- Desai, N. C., Makwana, A. H., & Senta, R. D. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. Journal of Saudi Chemical Society, 19(3), 257-265.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" solubility issues in aqueous buffers
Welcome to the dedicated technical support guide for 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale behind these issues and to offer practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is it poorly soluble?
A1: The solubility of this compound in aqueous solutions is fundamentally governed by its chemical structure, which contains multiple basic nitrogen atoms. The poor solubility at neutral pH is a direct consequence of the compound's pKa values and its crystalline nature.
-
pH-Dependent Ionization: The molecule has two primary sites that can be protonated: the pyridine ring and the amino group on the triazine ring.
-
The pyridine nitrogen has a pKa similar to that of pyridine itself, which is approximately 5.2.
-
The amino group on the triazine ring is also basic. The pKa of 4-aminopyridine is approximately 9.17, and while the electronic environment of the triazine ring will influence this, it is reasonable to expect a pKa in a similar range.[1][2]
-
-
At neutral pH (e.g., 7.4), the pyridine ring is largely deprotonated (less than 1% protonated), while the exocyclic amino group may be partially protonated. The neutral form of the molecule has low intrinsic aqueous solubility due to its relatively nonpolar aromatic rings. To achieve significant solubility, it is necessary to fully protonate the molecule, which requires a more acidic pH.
Q2: What is the expected solubility behavior of this compound at different pH values?
A2: The solubility of this compound is highly dependent on the pH of the aqueous buffer. As a basic compound, its solubility will increase significantly in acidic conditions due to the formation of more soluble salt forms.
-
Acidic pH (pH < 5): At pH values below the pKa of the pyridine nitrogen (~5.2), the compound will be predominantly in its protonated, more soluble salt form. Therefore, you can expect a significant increase in solubility in acidic buffers.
-
Neutral pH (pH 6-8): In this range, the compound will exist as a mixture of its neutral and partially protonated forms, leading to low and often variable solubility. This is a common reason for experimental irreproducibility.
-
Alkaline pH (pH > 9): At pH values significantly above the pKa of the amino group, the compound will be almost entirely in its neutral, poorly soluble form.
Troubleshooting Guides
Issue 1: Complete inability to dissolve the compound in neutral buffer.
Cause: The intrinsic solubility of the neutral form of the compound is very low, and at neutral pH, there is insufficient protonation to achieve dissolution.
Solution: pH Adjustment
The most effective strategy is to prepare a stock solution in an acidic buffer and then dilute it into your final experimental medium.
Experimental Protocol: Preparation of an Acidic Stock Solution
-
Reagent Preparation:
-
Prepare a 100 mM citrate buffer (pH 3.0).
-
Prepare your target experimental buffer (e.g., PBS, pH 7.4).
-
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound.
-
Add the 100 mM citrate buffer (pH 3.0) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently warm the solution (to no more than 40°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
-
Dilution into Final Buffer:
-
Serially dilute the acidic stock solution into your final experimental buffer to the desired working concentration.
-
Crucial Step: After dilution, check the final pH of your solution. The addition of the acidic stock may slightly lower the pH of your final buffer. If the final pH is critical for your assay, you may need to adjust it with a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Issue 2: Precipitation is observed after diluting a DMSO stock solution into an aqueous buffer.
Cause: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, "crashing out" upon dilution into an aqueous buffer is a common issue, particularly for compounds with low aqueous solubility.[3] This occurs because the compound is no longer in a favorable solvent environment.
Solution: Utilizing Co-solvents
The use of a co-solvent in your final aqueous buffer can help to maintain the solubility of the compound.
Recommended Co-solvents for Preclinical Formulations:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Protocol: Co-solvent Formulation
-
Initial Dissolution:
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock.
-
-
Co-solvent Formulation:
-
Prepare a vehicle solution containing the desired co-solvent and your aqueous buffer. A common starting point is a 10% to 20% co-solvent concentration.
-
Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid and uniform mixing.
-
-
Observation:
-
Visually inspect the final solution for any signs of precipitation over a period of at least one hour.
-
Table 1: Example Co-solvent Formulations
| Co-solvent | Concentration in Final Solution | Observations |
| PEG 400 | 10% (v/v) | Generally effective for increasing solubility of basic compounds. |
| Ethanol | 5-10% (v/v) | Can be effective, but higher concentrations may affect biological assays. |
| Propylene Glycol | 10-20% (v/v) | A versatile co-solvent with a good safety profile. |
Issue 3: Precipitation occurs specifically in Phosphate-Buffered Saline (PBS).
Cause: Phosphate buffers can present unique challenges. Basic compounds that are soluble in acidic solutions can sometimes precipitate in phosphate buffers due to the formation of insoluble phosphate salts.[4][5] This is particularly problematic if your compound has a pKa that falls within the buffering range of phosphate.
Solution: Buffer Selection and Optimization
If phosphate salt precipitation is suspected, switching to a different buffer system can resolve the issue.
Alternative Buffers:
-
Citrate Buffers: Effective in the pH range of 3.0 to 6.2.
-
Acetate Buffers: Useful for a pH range of 3.6 to 5.6.
-
HEPES Buffers: A good choice for physiological pH (6.8 to 8.2) and generally less prone to precipitation with organic compounds.
Troubleshooting Workflow for Buffer-Related Precipitation
Caption: Workflow for diagnosing precipitation in PBS.
Data Summary and Physicochemical Properties
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Rationale |
| Molecular Formula | C₉H₉N₅S | Confirmed by multiple sources. |
| Molecular Weight | 219.27 g/mol | Confirmed by multiple sources. |
| Estimated pKa1 | ~5.2 | Based on the pKa of pyridine. |
| Estimated pKa2 | ~7-9 | Inferred from the pKa of 4-aminopyridine (9.17).[1][2] |
| Predicted LogP | ~1.5 - 2.5 | Based on the structure containing both aromatic and polar groups. |
pH-Dependent Solubility Profile (Conceptual)
Caption: Expected solubility trend with pH changes.
References
- Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of pharmaceutical sciences, 99(12), 4940–4954.
- Lipinski, C. A. (2002). Poor aqueous solubility--an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
- Benchchem.
- WuXi AppTec DMPK. (2024, March 15).
- Particle Sciences.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Formulation and evaluation of a novel sublingual spray for the delivery of lorazepam. AAPS PharmSciTech, 7(2), E1-E5.
- Acros Organics. (2019, July 23). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Chemical & Engineering News.
- Helmenstine, A. M. (2019, January 28). Phosphate-Buffered Saline or PBS Solution. ThoughtCo.
- Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
- Tocris Bioscience. 4-Aminopyridine.
- PubChem. 2-Aminopyridine.
- PubChem. 4-Aminopyridine.
- ResearchGate. (2018, June 19).
- Thermo Fisher Scientific. This compound, 97%.
- PMC. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine.
- World Pharma Today.
- WuXi AppTec. (2024, March 15).
- Chromatography Forum. (2005, November 13).
- Kappe, C. O. (2013). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. Bio-based solvents, 1-24.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine.
- Dehghani, F., & Annabi, N. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 2(12), 929–933.
- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical chemistry, 73(4), 740–745.
Sources
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. quora.com [quora.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphate-Buffered Saline or PBS Solution [thoughtco.com]
Technical Support Center: Hydrothermal Synthesis of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing hydrothermal synthesis to produce 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. Here, we address common challenges and provide practical, evidence-based solutions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using hydrothermal synthesis for preparing N-heterocyclic compounds like this triazine derivative?
Hydrothermal synthesis utilizes water as a solvent (or co-solvent) at elevated temperatures and pressures, typically in a sealed autoclave. This method is advantageous for several reasons. The high temperature accelerates reaction kinetics, while the autogenous pressure maintains the solvent in a liquid state above its boiling point, enhancing the solubility of reactants and promoting the formation of crystalline products. For complex N-heterocycles, this can lead to unique phases or improved crystallinity compared to conventional methods.
Q2: What are the most critical parameters that influence the yield of this compound in a hydrothermal reaction?
Our internal studies and a review of the literature on related heterocyclic syntheses indicate that the following four parameters are most critical:
-
Reaction Temperature: Directly influences reaction rate and can affect which products are thermodynamically or kinetically favored.[1][2]
-
pH of the Reaction Mixture: Crucial for controlling the protonation state of amine groups and the overall reaction pathway. The pH can be a determining factor in the final structure of coordination polymers and other complex molecules.[3][4][5]
-
Reaction Duration (Time): Insufficient time leads to incomplete reactions, while excessive time can cause product decomposition or the formation of more stable, yet undesirable, byproducts.
-
Precursor Concentration and Molar Ratios: Stoichiometry is fundamental. The relative concentrations of reactants can dictate the reaction equilibrium and influence the rate of product formation versus side reactions.
Q3: Is a catalyst necessary for this synthesis?
While the direct hydrothermal synthesis of this specific triazine may proceed without a catalyst, the synthesis of related N-heterocycles often benefits from catalysis. For instance, solid-acid catalysts like K-10 montmorillonite have been used to facilitate cyclization steps in the formation of other nitrogen-containing heterocycles.[6] Depending on the specific precursors used, exploring the use of a mild Lewis acid or a solid-supported catalyst could be a viable strategy for yield improvement.
Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: The reaction yields are consistently low or no product is recovered.
This is the most common challenge and often points to a fundamental issue with the reaction conditions.
-
Possible Cause A: Suboptimal Reaction Temperature
-
Causality: The reaction activation energy has not been met, or the temperature is too high, causing precursor or product degradation. While a known crystallization of the target compound occurred at 413 K (140 °C), this may not be the optimal formation temperature.[7] The synthesis of other N-heterocycles shows a strong temperature dependency, where an optimal temperature exists before yields decrease.[2][8]
-
Suggested Protocol:
-
Establish a baseline experiment at 140 °C.[7]
-
Systematically vary the temperature in 15-20 °C increments (e.g., 120 °C, 160 °C, 180 °C) while keeping all other parameters (time, pH, concentration) constant.
-
Analyze the yield and purity at each temperature to identify the optimal thermal window.
-
-
-
Possible Cause B: Incorrect pH of the Reaction Medium
-
Causality: The pH of the solution is a critical parameter in hydrothermal synthesis, strongly influencing the final product's structure and phase.[3][4][9] For amine-containing triazines, the pH dictates the nucleophilicity of the nitrogen atoms. An incorrect pH can hinder the desired reaction pathway or promote hydrolysis of reactants or products.
-
Suggested Protocol:
-
Measure the initial pH of your standard reaction mixture.
-
Prepare a series of reactions where the initial pH is adjusted using dilute solutions of non-interfering acids (e.g., HNO₃) or bases (e.g., NaOH, NH₄OH). We recommend exploring a range from acidic (pH 3-5) to neutral (pH 6-7) to mildly basic (pH 8-9).
-
Monitor the impact on yield. In many hydrothermal systems, a specific pH is required to achieve a pure phase of the desired product.[4][9]
-
-
Issue 2: Significant formation of impurities or amorphous byproducts.
High impurity levels suggest that side reactions are competing with the main product formation.
-
Possible Cause A: Reaction Time is Not Optimized
-
Causality: The reported crystallization of the target compound used a 72-hour reaction time.[7] This long duration, combined with high temperature, may allow for side reactions or product degradation to occur after the initial formation of the desired triazine. Conversely, a shorter time may not be sufficient for complete reaction.
-
Suggested Protocol:
-
Set up parallel reactions at the optimal temperature and pH identified previously.
-
Run the reactions for different durations (e.g., 24h, 48h, 72h, 96h).
-
Quench the reactions and analyze the product mixture at each time point using techniques like HPLC or NMR to quantify the yield of the target compound and identify the presence of byproducts. This will help determine the point at which product formation is maximized before degradation becomes significant.
-
-
-
Possible Cause B: Inefficient Cooling Process
-
Causality: Rapid cooling of the autoclave can lead to the precipitation of amorphous material or poorly formed crystals. A slow, controlled cooling process allows for proper crystal growth from the solution. The successful, albeit accidental, crystallization of the title compound involved slow cooling to room temperature.[7]
-
Suggested Protocol:
-
After the heating phase is complete, do not quench the autoclave in a water bath.
-
Allow the autoclave to cool naturally to room temperature inside the oven or on the benchtop over several hours. This promotes the formation of higher quality, more easily isolable crystals.
-
-
Data Summary: Key Parameter Optimization
| Parameter | Range to Investigate | Expected Impact on Yield | Rationale / Notes |
| Temperature | 120 - 200 °C | Non-linear; an optimal temperature should exist. | Balances reaction kinetics against thermal decomposition.[1][2] |
| pH | 3 - 9 | Highly sensitive; a narrow optimal range is likely. | Affects reactant solubility and protonation states, guiding reaction pathways.[3][4] |
| Time | 24 - 96 hours | Yield should plateau and then may decrease over time. | Aims for reaction completion without significant product degradation. |
| Cooling Rate | Slow (natural cooling) vs. Fast (quenching) | Slow cooling improves crystallinity and ease of isolation. | Promotes ordered crystal growth.[7] |
Workflow for Yield Optimization
The following diagram outlines a logical workflow for systematically troubleshooting and optimizing the hydrothermal synthesis of this compound.
Caption: Logical workflow for optimizing hydrothermal synthesis yield.
Model Protocol for Yield Optimization
This is a generalized starting protocol. The exact masses and volumes should be calculated based on the stoichiometry of your specific reaction pathway.
-
Precursor Preparation: In a 23 mL Teflon-lined autoclave vessel, combine the appropriate precursors for this compound.
-
Solvent Addition: Add 10-15 mL of deionized water.
-
pH Adjustment (If Required): Stir the mixture and measure the pH. Adjust to the desired value (e.g., using 0.1M NaOH or 0.1M HCl) as determined by your optimization experiments.
-
Sealing: Seal the Teflon liner inside the stainless-steel autoclave.
-
Heating: Place the autoclave in a programmable laboratory oven and heat to the determined optimal temperature (e.g., 140-160 °C) for the optimized duration (e.g., 48-72 hours).
-
Cooling: Turn off the oven and allow the autoclave to cool slowly and naturally to room temperature over at least 6-8 hours.
-
Product Isolation: Open the autoclave, transfer the contents to a beaker, and collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and a small amount of cold ethanol or acetone to remove any soluble impurities.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
-
Analysis: Characterize the product for yield, purity (HPLC), and structural identity (NMR, MS).
References
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-driven hydrothermal synthesis and formation mechanism of all BiPO4 polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" degradation pathways and byproducts
Technical Support Center: 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Welcome to the technical support center for "this compound". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound in aqueous solutions?
Based on the known chemistry of triazine derivatives, the primary degradation pathways for this compound in aqueous media are anticipated to be hydrolysis and oxidation .
-
Hydrolysis: The 1,3,5-triazine ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The rate of hydrolysis for some triazines is strongly dependent on pH. For this specific molecule, the methylthio (-SCH₃) group is a likely site for hydrolytic cleavage, potentially being replaced by a hydroxyl (-OH) group to form 4-hydroxy-6-(4-pyridyl)-1,3,5-triazin-2-amine. The amino group can also be a site of hydrolysis, though typically this is less facile than cleavage of chloro or methylthio substituents on the triazine ring.
-
Oxidation: The methylthio group is susceptible to oxidation. Mild oxidation could lead to the formation of a sulfoxide (R-SO-CH₃) or a sulfone (R-SO₂-CH₃). Stronger oxidative conditions, such as those used in advanced oxidation processes (AOPs), can lead to more extensive degradation of the entire molecule. Such processes generate highly reactive species like hydroxyl radicals that can attack the triazine ring and its substituents.
Q2: I'm observing a loss of my compound in solution when exposed to laboratory lighting. Is it susceptible to photodegradation?
Yes, triazine-based compounds are known to undergo photodegradation. The absorption of UV light can lead to the cleavage of substituent groups from the triazine ring. Key photodegradation processes for triazines include the loss of side-chains and the substitution of heteroatom-containing groups with hydroxyl groups. For your compound, this could manifest as the cleavage of the methylthio group or potentially reactions involving the pyridyl ring. The rate and extent of photodegradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers in the solution.
Q3: What are the expected major byproducts from the degradation of this compound?
| Degradation Pathway | Potential Primary Byproduct(s) | Chemical Structure of Byproduct(s) |
| Hydrolysis | 4-Hydroxy-6-(4-pyridyl)-1,3,5-triazin-2-amine | R-OH (where R is the triazine core) |
| Oxidation | 4-(Methylsulfinyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (Sulfoxide) | R-S(O)CH₃ |
| 4-(Methylsulfonyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (Sulfone) | R-S(O)₂CH₃ | |
| Photodegradation | 4-Hydroxy-6-(4-pyridyl)-1,3,5-triazin-2-amine | R-OH |
| De-aminated or de-pyridylated structures | Structures with H replacing the amino or pyridyl group | |
| Further Degradation | Ammelide, Ammeline, Cyanuric Acid | Further breakdown products of the triazine ring |
Note: "R" represents the core structure: 6-(4-pyridyl)-1,3,5-triazin-2-amine.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays or analytical measurements over time.
-
Potential Cause: Compound degradation in your stock or working solutions.
-
Troubleshooting Steps:
-
Check Solution Age and Storage: Are you using freshly prepared solutions? If not, how old are they and how have they been stored?
-
Storage Conditions: Store stock solutions in a dark, cold environment (e.g., -20°C or -80°C) to minimize both photodegradation and hydrolysis. Use amber vials to protect from light.
-
Solvent Choice: Consider the solvent used. While DMSO is common, ensure it is anhydrous, as water content can facilitate hydrolysis over time. For aqueous buffers, prepare them fresh and be mindful of the pH, as extreme pH values can accelerate degradation.
-
Purity Check: Re-analyze your stock solution using a suitable analytical method like LC-MS to check for the presence of the degradation products listed in the FAQ section.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Potential Cause: Formation of degradation byproducts.
-
Troubleshooting Steps:
-
Characterize the New Peaks: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the unknown peaks. Compare these masses to the predicted molecular weights of the potential byproducts (e.g., hydroxylated, oxidized forms).
-
Perform a Forced Degradation Study: To confirm the identity of the byproducts, intentionally degrade a sample of your compound under controlled conditions (e.g., acid, base, peroxide, light, heat). Analyze the resulting mixture by LC-MS/MS. This will help you create a "fingerprint" of the degradation products and their retention times.
-
Review Sample Handling: Was the sample left on a benchtop under fluorescent lighting for an extended period? Was it subjected to high temperatures? These factors can induce degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general procedure to intentionally degrade the compound to identify potential degradation products.
Objective: To generate and identify byproducts under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (e.g., 254 nm or 365 nm)
-
Heating block or oven
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions (in separate amber vials to prevent photodegradation unless intended):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place 1 mL of stock solution in a sealed vial and heat at 60°C.
-
Photolytic Stress: Place 1 mL of stock solution in a clear quartz vial and expose it to UV light.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Incubate all samples (except the photolytic one) in the dark at room temperature (or heated for thermal stress) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Analysis:
-
At each time point, take an aliquot from each condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples and controls by LC-MS.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and analyze their mass spectra to propose structures for the degradation products.
Visualizations
Inferred Degradation Pathways
Caption: Inferred degradation pathways for the target compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]
-
Thurman, E. M., & Snavely, K. (2000). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. ResearchGate. Available at: [Link]
-
Barceló, D., Durand, G., & de Alda, M. L. (2000). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Mesa, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available at: [Link]
-
Taylor, G., & Matherly, R. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Mesa, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]
-
Claramunt, R. M., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Universidade de Santiago de Compostela. Available at: [Link]
-
Grundmann, C., & Kreutzberger, A. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Trabelsi, H., et al. (2013). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Advances in Chemical Engineering and Science. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]
-
Mailhot, G., et al. (2002). Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis. RSC Publishing. Available at: [Link]
-
Giardini, A., et al. (1992). Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Želježić, D., et al. (2018). Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" purification challenges and solutions
Introduction: Welcome to the dedicated technical support guide for the purification of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS: 175204-63-4). This molecule, with its distinct triazine and pyridine moieties, presents unique challenges during isolation and purification. Its potential applications in medicinal chemistry and materials science demand high purity, which can be elusive without a targeted strategy. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you, our fellow scientists, to achieve optimal purity and yield with confidence.
Section 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format. Each solution is grounded in the physicochemical properties of the target molecule and related heterocyclic systems.
Q1: My crude product is a sticky oil or amorphous solid that refuses to crystallize. How can I solidify and purify it?
A1: This is a common issue, often caused by residual solvents or the presence of impurities that inhibit lattice formation. The strong intermolecular N—H···N hydrogen bonds observed in the crystal structure of this compound are critical for crystallization, and impurities can disrupt this network[1].
Causality: The inability to crystallize suggests that the thermodynamic barrier to form a stable crystal lattice is too high. This can be due to:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can become trapped, plasticizing the solid.
-
Process Impurities: Unreacted starting materials or byproducts can act as "crystal poisons."
-
Incorrect Solvent Environment: The compound may be too soluble in the chosen solvent system.
Solutions:
-
Solvent Removal: First, ensure all reaction solvents are thoroughly removed. If high-boiling solvents were used, co-evaporation with a lower-boiling solvent like toluene or dichloromethane under reduced pressure can be effective.
-
Solvent-Induced Precipitation (Triguration): Suspend the oil or amorphous solid in a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the suspension vigorously. This process washes away non-polar impurities and can often induce nucleation and precipitation of your target compound as a solid.
-
Column Chromatography: If triguration fails, the impurities are likely too similar in polarity to the product. Purification via silica gel chromatography is the most robust solution. This will separate the target molecule from both more polar and less polar contaminants. (See Protocol 1 for a detailed method).
-
Initiate Crystallization: If you have a small amount of pure, crystalline material from a previous batch, use it as a seed crystal during recrystallization attempts.
Q2: I'm performing silica gel chromatography, but my product is smearing badly down the column (tailing), leading to poor separation and low recovery. What's wrong?
A2: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
Causality: The acidic nature of silanol groups (Si-OH) on the surface of standard silica gel strongly interacts with the basic nitrogen atoms in the pyridine and triazine rings of your molecule. This causes a portion of the molecules to "stick" to the silica, slowing their elution and causing the characteristic tailing.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete for the active sites on the silica.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% TEA or DIPEA to your mobile phase (e.g., Dichloromethane/Methanol + 0.5% TEA). This will neutralize the acidic silanol sites and dramatically improve peak shape.
-
Ammonia: For highly basic compounds, using a solvent system containing ammonium hydroxide (e.g., a gradient of Dichloromethane to 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide) can be very effective.
-
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel (e.g., treated with a silanizing agent) for your column, although modifying the mobile phase is often more convenient and cost-effective.
Q3: After chromatography, my product appears pure by TLC, but the yield is significantly lower than expected. Where did my compound go?
A3: Low recovery after chromatography, assuming good separation, often points to irreversible adsorption on the column or product instability.
Causality:
-
Irreversible Adsorption: As discussed in Q2, strong interactions with silica can be the culprit. If the interaction is too strong, some of the product may not elute at all, even with a highly polar mobile phase.
-
Decomposition on Silica: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds over the extended time frame of a column run.
-
Co-elution: A seemingly single spot on TLC can sometimes hide an impurity, especially if the TLC was not run under optimal conditions. The combined fractions may appear less substantial upon solvent removal.
Solutions:
-
Pre-adsorption (Dry Loading): Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry load" can then be carefully added to the top of your column, often resulting in a much sharper starting band and improved resolution and recovery.
-
Post-Column Flush: After you have collected all product-containing fractions, flush the column with a very strong, modifying solvent system (e.g., 80:20:2 Dichloromethane/Methanol/Ammonium Hydroxide) to see if any additional material elutes. This can help diagnose if significant material was irreversibly adsorbed.
-
Purity Analysis of Fractions: Use a more sensitive analytical technique like LC-MS to analyze key fractions. This will confirm the purity and identity of what you are combining and ensure you are not discarding fractions with a significant amount of product.[2]
Section 2: Frequently Asked Questions (FAQs)
What are the best initial steps to assess the purity of my crude this compound?
Before attempting any large-scale purification, a small-scale analysis is critical.
-
Thin-Layer Chromatography (TLC): Develop a TLC method using a solvent system like 95:5 Dichloromethane/Methanol or 7:3 Hexane/Ethyl Acetate[3]. Visualize under UV light (254 nm). This will give you a preliminary idea of the number of components in your crude mixture and the relative polarity of your target compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It will not only show you the purity profile but also confirm that the major peak has the correct mass-to-charge ratio (m/z) for your product (Expected [M+H]⁺ = 220.27)[4].
-
¹H NMR Spectroscopy: A crude NMR spectrum can reveal the presence of major impurities, especially unreacted starting materials or residual solvents.
What are the recommended solvent systems for column chromatography?
Based on the polarity of the molecule and successful purifications of similar triazine derivatives, here are excellent starting points. Always optimize with TLC first.
| Base Solvent System | Polarity | Modifier (if needed) | Target Application | Reference |
| Hexane / Ethyl Acetate | Low to Medium | 0.5% Triethylamine | Separating non-polar impurities | [3][5] |
| Dichloromethane / Methanol | Medium to High | 0.5% Triethylamine | General purpose purification | [2] |
| Dichloromethane / Acetone | Medium | None or 0.5% TEA | Alternative to methanol systems | [5] |
What are the most promising solvent systems for recrystallization?
Recrystallization is an excellent final purification step to obtain high-purity, crystalline material suitable for analysis. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvents: Based on reports for related heterocyclic compounds, ethanol, or a mixture of ethanol and DMF, are strong candidates.[5][6] The compound was accidentally crystallized from a largely aqueous mixture under hydrothermal conditions, suggesting that water could be used as an anti-solvent[1].
-
Solvent/Anti-Solvent Systems:
-
Dissolve the compound in a minimal amount of a hot polar solvent like ethanol, methanol, or isopropanol.
-
Slowly add a non-polar anti-solvent like water or hexanes dropwise until persistent cloudiness appears.
-
Re-heat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. This method is highly effective for inducing crystallization.[7]
-
How do I confirm the identity and purity of my final product?
A combination of analytical techniques is required to unequivocally confirm the structure and purity.
-
Melting Point: A sharp melting point indicates high purity. The melting point of the related 2-pyridyl isomer is 193 °C, providing a useful reference point[8].
-
LC-MS: Should show a single major peak with the correct mass.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The spectra should be clean, with integrations matching the expected number of protons.
-
Elemental Analysis (CHN/S): The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₉N₅S.
Section 3: Visualized Workflows & Protocols
General Purification Workflow
This diagram outlines the logical flow from a crude reaction mixture to a validated, pure compound.
Caption: Logical workflow for purification and analysis.
Troubleshooting Decision Tree: Product Tailing on Silica Gel
Caption: Decision tree for resolving chromatographic peak tailing.
Detailed Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexane or Dichloromethane). Pour this into your column, ensuring no air bubbles are trapped.
-
Column Equilibration: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is well-settled and equilibrated.
-
Sample Loading (Dry Load Method Recommended):
-
Dissolve your crude product (~1g) in a minimal amount of dichloromethane or methanol.
-
Add 2-3g of silica gel to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently load this powder onto the top of the equilibrated column bed.
-
-
Elution:
-
Begin elution with your starting solvent (e.g., 100% Dichloromethane + 0.5% TEA).
-
Gradually increase the polarity by slowly introducing the more polar solvent (e.g., Methanol + 0.5% TEA), moving from 0% to 5-10% methanol over several column volumes. A typical gradient might be 0-5% MeOH in DCM.
-
Collect fractions (e.g., 10-20 mL each) throughout the run.
-
-
Fraction Analysis:
-
Spot each fraction onto a TLC plate and elute with a solvent system that gives your product an Rf of ~0.3 (e.g., 95:5 DCM/MeOH).
-
Visualize the spots under UV light.
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization from a Single Solvent (Ethanol)
-
Place the crude, solid material into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of ethanol, just enough to cover the solid.
-
Heat the mixture gently on a hot plate with stirring. Continue to add ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Recrystallization using a Solvent/Anti-Solvent System (Methanol/Water)
-
Dissolve the crude material in the minimum amount of hot methanol required for complete dissolution in an Erlenmeyer flask.
-
While the solution is still warm, add deionized water dropwise with swirling until you observe persistent turbidity (cloudiness).
-
Add 1-2 more drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Induce further crystallization by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of methanol/water, followed by a small amount of cold water.
-
Dry the purified crystals under high vacuum.
References
-
Li, Y.-T., Zhan, S.-Z., & Yang, B.-P. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1143. [Link]
-
Gama, Â., Santos, M. M. M., & Marques, M. M. B. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(10), 839-854. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific™. Retrieved from [Link]
-
St-Gallay, S. A., et al. (2016). Optimization of a Fragment-Based Screening Hit towards Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
-
Shawali, A. S., & Abdelhamid, A. O. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 77-89. [Link]
-
Sribalan, R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 74-79. [Link]
-
Reddy, P. P., et al. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(5), 1856-1865. [Link]
-
Fun, H.-K., et al. (2012). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o105-o106. [Link]
Sources
- 1. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. rsc.org [rsc.org]
- 6. 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine,175204-53-2-Amadis Chemical [amadischem.com]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" analytical method development for quantification
Welcome to the technical support center for the analytical method development and quantification of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and robust quantification of this compound.
Introduction
This compound is a nitrogen-containing heterocyclic compound.[1] Accurate quantification of this and similar triazine derivatives is crucial in various fields, including pharmaceutical development and environmental monitoring, due to their potential biological activity and persistence. This guide will focus on high-performance liquid chromatography (HPLC) based methods, which are widely used for the analysis of triazine herbicides and related compounds.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for analytical method development?
A1: Understanding the physicochemical properties of the analyte is fundamental. Key properties include its molecular weight (219.27 g/mol ), molecular formula (C9H9N5S), and structure which contains both a triazine and a pyridine ring.[4][5] The presence of the amine and pyridyl groups suggests it will have basic properties and some degree of polarity. The methylthio group adds a non-polar character. This amphiphilic nature can present challenges in chromatographic retention and peak shape.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for analyzing triazine compounds.[6][7] LC-MS/MS, in particular, offers superior sensitivity and selectivity, which is crucial when dealing with complex matrices.[7][8] For routine analysis where high sensitivity is not the primary concern, HPLC with UV detection is a robust and more accessible option.
Q3: What are the critical parameters to optimize for an HPLC method?
A3: The critical parameters to optimize for a robust HPLC method include:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography. However, due to the polar nature of the compound, you might encounter poor retention.[9][10] In such cases, consider columns with alternative stationary phases like polar-embedded or phenyl-hexyl columns.
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase are crucial. The pH should be controlled to ensure consistent ionization of the analyte, which affects retention and peak shape.
-
Detector Wavelength: A UV-Vis detector should be set to the wavelength of maximum absorbance for the analyte to ensure the highest sensitivity. This can be determined by running a UV scan of a standard solution.
-
Flow Rate and Temperature: These parameters influence the analysis time, resolution, and backpressure.
Q4: How do I ensure the validity of my analytical method?
A4: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[11][12][13] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions with Residual Silanols. The basic amine and pyridine functionalities can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or use a buffered mobile phase to suppress the silanol interactions.
-
Column Choice: Use a highly end-capped C18 column or a column with a base-deactivated stationary phase.
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
-
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[15]
-
Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
-
-
Problem 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between injections, especially after a gradient run or a mobile phase change, can cause retention time drift.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
-
-
Possible Cause B: Mobile Phase Composition Changes. Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention times.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily.
-
Solvent Reservoir Caps: Keep solvent reservoirs loosely capped to minimize evaporation.
-
-
-
Possible Cause C: Temperature Fluctuations. Changes in ambient temperature can affect the viscosity of the mobile phase and the column's retention characteristics.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Problem 3: Low Sensitivity or No Peak Detected
-
Possible Cause A: Incorrect Detector Wavelength. The UV detector may not be set at the optimal wavelength for the analyte.
-
Solution: Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV-Vis spectrum of a standard solution.
-
-
Possible Cause B: Sample Degradation. The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Solution:
-
Sample Stability Study: Investigate the stability of the analyte in different solvents and at different temperatures.
-
Use of Fresh Samples: Prepare samples immediately before analysis.
-
-
-
Possible Cause C: Incompatibility of Sample Solvent with Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion or no retention.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]
-
Experimental Protocol: A Starting HPLC-UV Method
This protocol provides a starting point for the method development. Optimization will be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate and formic acid for buffer preparation.
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at the λmax of the compound (to be determined experimentally, likely in the 250-280 nm range) |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the final extract in the initial mobile phase. Solid-phase extraction (SPE) may be necessary for complex matrices.[6]
Visualizations
Caption: A typical experimental workflow for the quantification of this compound by HPLC-UV.
Caption: A troubleshooting flowchart for common HPLC issues encountered during the analysis of this compound.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC - Benchchem. (n.d.). BenchChem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
- Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds - Benchchem. (n.d.). BenchChem.
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023). ICH.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022). ECA Academy.
- Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (2025).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
- Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chrom
- HPLC Troubleshooting Guide. (n.d.). LC Resources.
- Troubleshooting in HPLC: A Review. (2023). IJSDR.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024). Aurigene Pharmaceutical Services.
- Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2025).
- Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography | Request PDF. (2025).
- Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. (1959). Journal of the Chemical Society (Resumed).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025).
- 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3. (n.d.). FINETECH INDUSTRY LIMITED.
- 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine - BLDpharm. (n.d.). BLDpharm.
- This compound, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific.
- 4-(Methylthio) triazin-2-amine | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2025).
- 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. (n.d.).
- 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine | C15H19N5OS | CID - PubChem. (n.d.). PubChem.
- 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine | CAS 175204-61-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine,175204-53-2-Amadis Chemical. (n.d.). Amadis Chemical.
Sources
- 1. 515. Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ijsdr.org [ijsdr.org]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" stability in DMSO stock solutions
Technical Support Center
Topic: Stability of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine in DMSO Stock Solutions
Introduction
Welcome to the technical support guide for this compound. This document provides in-depth guidance on the preparation, storage, and troubleshooting of dimethyl sulfoxide (DMSO) stock solutions to ensure the stability and integrity of the compound for reproducible experimental results. While specific, long-term stability data for this particular molecule in DMSO is not extensively published, this guide synthesizes field-proven best practices for small molecule handling with an understanding of the chemical liabilities inherent to triazine, methylthio, and pyridyl functional groups. Our goal is to empower you with the knowledge to mitigate common issues such as compound degradation and precipitation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling of this compound.
Q1: What is the recommended primary solvent for dissolving this compound?
For most biological and screening applications, high-purity, anhydrous DMSO is the recommended solvent due to its excellent solvating power for a wide range of organic molecules.[1][2] However, it is critical to use a fresh or properly stored bottle of anhydrous DMSO, as it is highly hygroscopic (readily absorbs moisture from the air).[3][4] Contaminating moisture can introduce variability and potentially accelerate the degradation of sensitive compounds.[2]
Q2: What are the optimal storage conditions for my DMSO stock solution?
To maximize the chemical integrity of the compound, stock solutions should be stored at low temperatures. General guidelines are as follows:
-
Short-term storage (1-4 weeks): Store at -20°C.[5]
Crucial Insight: The single most effective practice to ensure stability is to aliquot the main stock solution into smaller, single-use volumes immediately after preparation. This strategy prevents repeated freeze-thaw cycles, which are a primary cause of compound precipitation and can introduce atmospheric moisture into your stock.[5][7]
Q3: How long can I realistically expect my stock solution to be stable?
For many small molecules in DMSO stored at -80°C, a shelf life of 6 months is a common rule of thumb.[5] However, this is a generalization. The stability of this compound is dependent on its specific chemical structure. The triazine ring system can be susceptible to nucleophilic attack, and the methylthio group could potentially undergo oxidation or hydrolysis over time, especially if the DMSO is not anhydrous.[8][9][10] We strongly recommend re-qualifying any stock solution stored for more than one month at -20°C or more than six months at -80°C.[5] Re-qualification can be done via analytical methods (See Part 3) or by running a positive control in your biological assay.
Q4: My compound is precipitating out of solution when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This is a very common issue known as "crashing out." It occurs because the compound, while highly soluble in pure DMSO, may have very poor solubility in the aqueous buffer used for your experiment.[2]
Causality: When a concentrated DMSO stock is diluted directly into an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.
Solutions:
-
Lower the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, and sometimes 1%.[2][5] Ensure your dilution scheme does not exceed this.
-
Use Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. First, dilute the concentrated DMSO stock into DMSO to a lower concentration, and then add this intermediate stock to the aqueous buffer. This minimizes the solubility shock.[2]
-
Increase Mixing: When adding the compound to the buffer, ensure rapid and vigorous mixing (e.g., vortexing) to disperse the compound quickly, preventing localized high concentrations.
Part 2: Troubleshooting Guide for Inconsistent Results
If you are experiencing a gradual loss of compound activity or poor reproducibility in your assays, use this guide to diagnose the potential cause.
Problem: My experimental results are inconsistent, or the compound's apparent activity is decreasing over time.
This issue typically stems from two root causes: (A) Chemical Degradation of the compound in the stock solution or (B) Physical Instability (i.e., precipitation) leading to inaccurate concentrations.
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for diagnosing inconsistent experimental outcomes.
In-Depth Analysis
-
Possibility A: Chemical Degradation
-
Plausible Mechanisms: Although this specific molecule is stable enough to be isolated, the functional groups present suggest potential long-term liabilities in non-ideal conditions.[11]
-
Hydrolysis of the Methylthio Group: The C-S bond in the methylthio group (-SCH₃) can be susceptible to hydrolysis, particularly if water is present in the DMSO, potentially converting it to a hydroxyl (-OH) or ketone (=O) group. Acid-catalyzed hydrolysis of related triazines has been documented.[8]
-
Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which could convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. Such oxidations can occur slowly over time, especially with repeated exposure to atmospheric oxygen during freeze-thaw cycles.
-
-
Recommended Action: Perform a basic stability assessment as described in Protocol 2 . The presence of new peaks in an HPLC or LC-MS analysis is a definitive sign of degradation.
-
-
Possibility B: Physical Instability (Precipitation)
-
Mechanism: Even if a compound appears dissolved at room temperature, its solubility can decrease dramatically at -20°C or -80°C. Upon freezing, the compound can fall out of solution. When the vial is thawed, these micro-precipitates may not fully redissolve without vigorous mixing, leading to a non-homogenous solution.[6][7] If you pipette from the top of the vial, you will be dosing a lower, inaccurate concentration.
-
Recommended Action: Before every use, thaw the aliquot completely at room temperature, then vortex vigorously for at least 30 seconds. Visually inspect the solution against a light source to check for any visible particulates. If precipitation is a recurring issue, consider preparing a lower-concentration stock solution.
-
Part 3: Key Experimental Protocols
These protocols provide a self-validating system for preparing and assessing your compound stock solutions.
Protocol 1: Best Practices for Preparing a Validated DMSO Stock Solution
This workflow is designed to minimize the primary sources of instability: water contamination and freeze-thaw cycles.
Caption: Workflow for preparing stable small molecule stock solutions in DMSO.
Protocol 2: How to Perform a Basic Stability Assessment by HPLC
This protocol allows you to empirically determine the stability of your compound under your specific storage conditions.
-
Prepare a Fresh Stock: Following Protocol 1, prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Time-Zero (T=0) Analysis:
-
Immediately take one aliquot and dilute it to an appropriate concentration for HPLC analysis (e.g., 50 µM in 50:50 Acetonitrile:Water).
-
Inject onto an HPLC-UV or LC-MS system.
-
Record the chromatogram. The main peak corresponding to your compound is your T=0 reference. Note its retention time and peak area. Integrate the total area of all peaks and calculate the purity of the parent compound (ideally >97%).
-
-
Store Remaining Aliquots: Store the remaining single-use aliquots under your desired test conditions (e.g., a set at -20°C and a set at -80°C).
-
Time-Point Analysis (e.g., T=1, 3, 6 months):
-
At each time point, remove one aliquot from each storage condition.
-
Thaw, vortex, and prepare the sample for HPLC exactly as you did for the T=0 analysis.
-
Run the HPLC using the identical method.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 sample.
-
Look for:
-
A significant decrease (>5-10%) in the peak area of the parent compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Log the data in a table for clear comparison.
-
| Parameter | Recommendation / Example | Rationale |
| Solvent | Anhydrous DMSO (<0.02% water) | Minimizes risk of water-mediated hydrolysis of the compound.[2] |
| Concentration | 1-10 mM | Balances solubility with ease of dilution. Higher concentrations (>10mM) are more prone to precipitation upon freezing.[6] |
| Preparation | Sonicate/vortex until fully dissolved | Ensures a homogenous stock solution from the start. |
| Storage Temp. | -80°C (long-term) / -20°C (short-term) | Low temperatures dramatically slow the rate of chemical degradation.[5] |
| Aliquoting | Mandatory; single-use volumes | Prevents contamination and physical instability caused by repeated freeze-thaw cycles.[5][7] |
| Re-validation | After >6 months at -80°C | Confirms compound integrity before beginning a new set of critical experiments.[5] |
References
-
Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. (2018). [Link]
-
Nasser, R. M. et al. (1996). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 118(1), 181-188. [Link]
-
ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015). [Link]
-
Mayer, P. et al. (1979). Metabolism of A'^ l ^^DimethylpropyO-^-ethyl-e-methylthio- l ^ ^- triazine-2,4-diamine (C 18 898) in Paddy Rice. Agricultural and Biological Chemistry, 43(2), 361-369. [Link]
-
ResearchGate. π-π interaction between pyridyl and triazine ring in different complex chains. [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Presentation at SBS Conference, The Hague. [Link]
-
Zhang, J., & Liu, G.-F. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]
-
Fisher Scientific. This compound, 97%, Thermo Scientific™. [Link]
-
Abdel-Wahab, B. F. et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-25. [Link]
-
ResearchGate. Hydrated Lanthanoid Complexes of 5-(2′-Pyridyl)tetrazole Formed in the Presence of Dimethyl Sulfoxide. [Link]
-
ResearchGate. What is the best right way of storing DMSO in research lab? (2015). [Link]
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Preventing Precipitation of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and troubleshooting strategies to address the common challenge of small molecule precipitation in cell culture, specifically focusing on the compound 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. Maintaining this compound in a soluble state is critical for ensuring accurate experimental results and reliable dose-response relationships.
Section 1: Understanding the Challenge - The Root Causes of Precipitation
Successfully preventing precipitation begins with understanding its underlying causes. The issues typically stem from a combination of the compound's intrinsic properties and the experimental conditions.
Q1: What properties of this compound make it prone to precipitation?
While specific aqueous solubility data for this compound is not widely published, its chemical structure provides critical clues. As a member of the triazine family, it is predicted to be a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media[1][2]. The presence of pyridyl and amine groups means its solubility is likely influenced by pH, as these groups can be protonated or deprotonated, altering the molecule's overall charge and interaction with water[3][4].
Q2: What are the most common reasons for seeing a precipitate in my cell culture media?
Precipitation can manifest either immediately upon adding the compound or develop over time during incubation.
-
Immediate Precipitation ("Crashing Out"): This occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous cell culture medium. The solvent exchange is so abrupt that the localized concentration of the compound far exceeds its aqueous solubility limit, causing it to fall out of solution[5][6].
-
Delayed Precipitation: This form of precipitation is often observed hours or days after the initial preparation and can be caused by several factors:
-
Temperature Fluctuations: Media is typically warmed to 37°C for cell culture, but if it cools during handling or if the stock solution is added to cold media, the compound's solubility can decrease, leading to precipitation[5][7].
-
pH Shifts: Cellular metabolism naturally produces acidic byproducts like lactic acid and CO2, which can lower the pH of the culture medium over time[8]. For a pH-sensitive compound, this change can be enough to trigger precipitation[6][9].
-
Media Evaporation: In long-term experiments, evaporation from culture vessels can increase the concentration of all media components, including the compound, potentially pushing it past its solubility limit[10][11].
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins. Certain components, particularly divalent cations like Ca²⁺, can form insoluble salts[7][10]. Furthermore, interactions with proteins in fetal bovine serum (FBS) can either enhance solubility or, in some cases, lead to the formation of insoluble complexes[6][12].
-
Section 2: Proactive Strategy - Validated Protocols for Solubilization
The following protocols are designed to proactively prevent precipitation. The Standard Protocol is suitable for most applications, while the Advanced Protocol is recommended for highly sensitive experiments or when standard methods fail.
Protocol 1: Standard Method for Stock Preparation and Dilution
This method is the cornerstone of reliable compound handling and minimizes the risk of precipitation through controlled dilution.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom[13].
-
Weigh the required amount of the compound and dissolve it in pure, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Using anhydrous DMSO is critical as contaminating moisture can degrade the compound or reduce its solubility[14].
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary. The solution must be perfectly clear.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[13]. This practice is vital to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
-
Prepare the Final Working Solution in Media:
-
Thaw a single aliquot of the stock solution and bring it to room temperature.
-
Crucially, perform a serial or intermediate dilution. Do not add the highly concentrated DMSO stock directly to your final volume of media.
-
Recommended Dilution Workflow: a. Add the required volume of the 10 mM stock to a small volume of pre-warmed (37°C) media to create an intermediate dilution. b. Add this intermediate dilution to the final volume of pre-warmed media. Add it dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion[5].
-
Always maintain the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity[6][13].
-
Protocol 2: Advanced Serum-Assisted Method for Hydrophobic Compounds
For compounds that are exceptionally difficult to keep in solution, this method leverages the solubilizing properties of serum proteins[15][16].
Methodology:
-
Prepare a 10 mM Stock Solution in DMSO as described in Protocol 1, Step 1.
-
Create a Serum-Compound Intermediate:
-
In a sterile tube, pre-warm a small volume of Fetal Bovine Serum (FBS) to approximately 40-50°C.
-
Dilute the 10 mM DMSO stock 10-fold into the pre-warmed FBS (e.g., 10 µL of stock into 90 µL of FBS) to create a 1 mM intermediate solution. Keep this solution warm[15][16]. The proteins in the serum will bind to the compound, effectively chaperoning it into the aqueous environment.
-
-
Final Dilution into Culture Media:
-
Perform the final dilution by adding the serum-compound intermediate to your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Section 3: Troubleshooting Guide
When precipitation occurs despite preventative measures, this guide will help you diagnose and solve the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Troubleshooting Q&A and Summary Table
Q: I added my stock solution to the media and it immediately turned cloudy. What should I do?
A: This is a classic case of the compound "crashing out" of solution. The immediate, localized concentration exceeded its solubility limit. Refer to the table below for solutions.
Q: The media looked fine when I prepared it, but after incubating for a day, I see crystals. Why?
A: This delayed precipitation is likely due to changes in the culture environment over time. The most common culprits and their solutions are outlined below.
| Problem Type | Potential Cause | Recommended Solution |
| Immediate | High Final Concentration | Decrease the final working concentration. Perform a simple solubility test to find the maximum soluble concentration in your specific media[5]. |
| Precipitation | Improper Dilution Technique | Always perform a serial dilution. Add the compound stock dropwise to pre-warmed media while gently vortexing to ensure rapid dispersion[5][14]. |
| Low Temperature of Media | Always use cell culture media that has been pre-warmed to 37°C[5]. | |
| Delayed | Media Evaporation | Ensure the incubator has proper humidification. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes[5]. |
| Precipitation | pH Shift in Media | Ensure your medium is adequately buffered (e.g., consider adding HEPES). Monitor the media color (if it contains phenol red) and change it as needed to maintain a stable pH[6]. |
| Interaction with Media Components | Test a different lot of serum or a different basal media formulation. Components in media can vary slightly between batches[6]. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the absolute maximum final concentration of DMSO I should have in my cell culture? While some robust cell lines can tolerate up to 0.5% DMSO, it is best practice to keep the final concentration below 0.1% to minimize any potential off-target effects of the solvent[13][14]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: Can I use a solvent other than DMSO, like ethanol? Yes, ethanol can be used. However, DMSO is often preferred because it is a more powerful solvent for many hydrophobic compounds and is generally less toxic to cells at equivalent concentrations[17]. If you use ethanol, the same principles apply: keep the final concentration as low as possible (typically <0.5%) and use a vehicle control.
Q3: How can I determine the maximum soluble concentration of this compound in my specific media? You can perform a simple empirical test. Prepare a series of dilutions of your compound in your specific cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Incubate these solutions under normal culture conditions (37°C, 5% CO₂) for the duration of your experiment. Visually inspect for any signs of precipitation using a light microscope. The highest concentration that remains clear is your practical maximum working concentration.
Q4: Does the type of serum or basal media I use make a difference? Absolutely. The amount and type of protein in serum can affect compound solubility; some compounds are better solubilized in the presence of serum proteins like albumin[12]. Conversely, different basal media have different salt concentrations, which can also influence solubility[10][11]. If you encounter persistent issues, testing a different serum lot or media formulation is a valid troubleshooting step.
References
-
Tose, L., et al. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Clinical and Translational Science, 14(4), 1488-1498. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium? [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
Mapa, S. T., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100778. [Link]
-
Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. bioRxiv. [Link]
-
Finetech Industry Limited. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3. [Link]
-
Schopper, H. K., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(3), 1836-1846. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
An, F., et al. (2018). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 13(10), 2889-2899. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Koteshwara, A., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 889-899. [Link]
-
ResearchGate. (2023). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture? [Link]
-
KBio. (2016). The Impact of pH on Cell Culture in Bioreactors – Two Minute Tuesday Video. [Link]
-
Finetech Industry Limited. This compound. [Link]
-
Rivera, G., et al. (2014). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean Journal of Parasitology, 52(4), 427-431. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. youtube.com [youtube.com]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 12. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captivatebio.com [captivatebio.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyridyl-Substituted 1,3,5-Triazines as Anticancer Agents: A Case Study Approach in the Context of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Foreword
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including a significant potential in the development of novel anticancer therapeutics.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of 1,3,5-triazine derivatives, with a particular focus on the structural motif of a pyridyl substitution.
Our initial compound of interest was 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine . While the existence of this molecule is confirmed through crystallographic studies, a comprehensive search of publicly available scientific literature and patent databases has revealed no data on its biological activity, specifically its potential as an anticancer agent.
In light of this data gap, this guide will pivot to a comparative analysis of structurally related, well-characterized pyridyl-substituted 1,3,5-triazine anticancer agents. By examining these analogues, we aim to provide a valuable framework for understanding the structure-activity relationships (SAR) and the therapeutic potential of this chemical class, thereby offering insights that could be extrapolated to novel compounds such as "this compound".
The 1,3,5-Triazine Scaffold in Oncology
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle with alternating carbon and nitrogen atoms. This core structure offers several advantages for drug design:
-
Structural Rigidity: The planar aromatic ring system provides a rigid scaffold for the precise spatial orientation of substituents.
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Tunable Physicochemical Properties: The three positions on the triazine ring (2, 4, and 6) can be readily functionalized to modulate solubility, lipophilicity, and metabolic stability.
Several 1,3,5-triazine derivatives have shown significant promise in oncology, with some advancing to clinical trials and even gaining regulatory approval. These compounds exert their anticancer effects through diverse mechanisms of action, including inhibition of kinases, enzymes involved in DNA metabolism, and other key cellular pathways.[3][4]
Comparative Analysis of Pyridyl-Substituted 1,3,5-Triazine Anticancer Agents
The inclusion of a pyridine ring in 1,3,5-triazine derivatives has been a successful strategy in the development of potent anticancer agents. The pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of target proteins, thereby enhancing binding affinity and selectivity.[5]
Here, we compare two exemplary pyridyl-substituted 1,3,5-triazine derivatives with reported anticancer activity.
| Compound | Target Cancer Cell Lines | IC50 Values (µM) | Primary Molecular Target(s) | Reference |
| Compound A: A Pyridyl-Triazine with PI3K/mTOR Inhibition (Structure analogous to clinically evaluated PI3K inhibitors) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.20, 1.25, 1.03 | PI3K, mTOR | [3] |
| Compound B: A Pyridyl-Triazine with EGFR Tyrosine Kinase Inhibition (Structure analogous to reported EGFR inhibitors) | HCT116 (Colon) | 0.5 | EGFR | [3] |
Note: The specific structures for "Compound A" and "Compound B" are generalized from the literature to represent classes of compounds with the described activities, as many specific structures are proprietary or part of ongoing research.
Mechanistic Insights: Targeting Key Signaling Pathways
Many pyridyl-substituted 1,3,5-triazines function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
Compound A , a representative dual PI3K/mTOR inhibitor, targets a central node in cell signaling. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. By simultaneously inhibiting both PI3K and mTOR, such compounds can achieve a more comprehensive blockade of this critical pathway, potentially overcoming resistance mechanisms.[3]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Compound A.
Compound B , an EGFR tyrosine kinase inhibitor, targets a receptor that is often overexpressed or mutated in cancer cells. EGFR activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation and metastasis. Inhibitors like Compound B bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[3]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of anticancer activity data, standardized and well-controlled experimental protocols are essential. The following is a detailed methodology for determining the in vitro cytotoxicity of a test compound using the MTT assay, a common and reliable method.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" cross-reactivity with other kinases
A Comparative Guide to Kinase Cross-Reactivity: Analysis of the 1,3,5-Triazine Scaffold
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome, which comprises over 500 members, presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unexpected toxicities or polypharmacology, where a single drug modulates multiple targets, resulting in complex biological effects.
This guide provides an in-depth analysis of kinase cross-reactivity, using the 1,3,5-triazine scaffold as a representative chemical framework. While extensive public data for the specific molecule "4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" is limited, the triazine core is a well-established "hinge-binding" moiety found in numerous potent and selective kinase inhibitors. We will, therefore, explore the principles and methodologies of assessing kinase selectivity through the lens of a representative triazine-based inhibitor, providing researchers with the foundational knowledge and practical protocols to evaluate their own compounds of interest.
Our focus will be on providing a robust, experimentally grounded framework for understanding and quantifying kinase inhibitor selectivity. We will delve into the "why" behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format, empowering researchers to make informed decisions in their drug development programs.
The Significance of the Triazine Scaffold and Selectivity Profiling
The 1,3,5-triazine ring system is a versatile scaffold in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, effectively interacting with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The scaffold's three substitution points allow for fine-tuning of steric and electronic properties to achieve desired potency and selectivity.
However, like any hinge-binding fragment, the triazine core alone does not guarantee selectivity. The substituents at each position dictate the interactions with other regions of the ATP pocket, such as the solvent-exposed region and the back pocket, which vary significantly across the kinome. Therefore, comprehensive selectivity profiling is not just a regulatory checkbox but a crucial step in understanding a compound's mechanism of action and predicting its therapeutic window.
A compound that potently inhibits the intended target kinase but also interacts with dozens of other kinases may have a complex and unpredictable biological profile. Conversely, a highly selective inhibitor offers a more precise tool for dissecting cellular signaling and is often associated with a lower risk of off-target toxicity. The goal of selectivity profiling is to quantify these interactions across a broad panel of kinases, typically expressed as inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or percentage of inhibition at a fixed concentration.
Experimental Workflow for Kinase Selectivity Profiling
To objectively assess the cross-reactivity of a kinase inhibitor, a systematic, multi-tiered approach is often employed. This ensures that resources are used efficiently, with broad, lower-cost screens preceding more detailed, quantitative follow-up studies.
Below is a diagram illustrating a typical workflow for kinase inhibitor selectivity profiling.
Caption: A multi-phase workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Scanning (KINOMEscan™ Example)
The KINOMEscan™ platform from DiscoverX (now part of Eurofins) is a widely used method for assessing kinase inhibitor selectivity. It is a competition binding assay that is independent of ATP.
Principle: An inhibitor test compound is incubated with a panel of DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., our representative triazine inhibitor) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock compound in an appropriate buffer. For a single-dose screen, a single concentration (e.g., 1 µM or 10 µM) is typically used.
-
Binding Reaction: In a multi-well plate, combine the test compound with the specific kinase-DNA-tag conjugate from the panel. The KINOMEscan panel can include over 450 human kinases.
-
Competition Binding: Add the immobilized, active-site directed ligand to the wells. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Washing: Wash the wells to remove unbound kinase-DNA-tag conjugates. Only kinases bound to the immobilized ligand will be retained.
-
Elution & Quantification: Elute the bound kinase-DNA-tag conjugates and quantify the amount of DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound is inversely proportional to the affinity of the test compound. Results are typically expressed as a percentage of the DMSO control (%Ctrl):
-
%Ctrl = (Test Compound Signal / DMSO Control Signal) * 100
-
A low %Ctrl value (e.g., <10%) indicates strong binding/inhibition.
-
Protocol 2: IC₅₀ Determination via In Vitro Kinase Activity Assay
Once primary "hits" are identified from a broad screen, it is essential to quantify their inhibitory potency by determining the IC₅₀ value. This is typically done using an enzymatic assay that measures the phosphorylation of a substrate.
Principle: The activity of a purified, recombinant kinase is measured in the presence of varying concentrations of the inhibitor. The IC₅₀ is the concentration of inhibitor required to reduce the kinase activity by 50%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase: Prepare a working solution of the purified recombinant kinase in kinase buffer.
-
Substrate: Prepare a working solution of the specific peptide or protein substrate for the kinase.
-
ATP: Prepare a working solution of ATP, often at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.
-
Inhibitor: Perform a serial dilution of the test compound in DMSO, and then further dilute into the kinase buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is common.
-
-
Assay Reaction: In a multi-well plate (e.g., 384-well), add the kinase and the inhibitor at its various concentrations. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the kinase.
-
Initiate Reaction: Add the ATP and substrate mixture to initiate the phosphorylation reaction. Incubate for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Detect Product Formation: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence/FRET-based: Uses antibodies or reagents that specifically recognize the phosphorylated substrate.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Analysis: Selectivity Profile of a Representative Triazine Inhibitor
To illustrate how selectivity data is presented and interpreted, we will use a hypothetical but representative dataset for a triazine-based inhibitor, "Compound T," designed to target Aurora Kinase A.
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family | Comments |
| Aurora A (Primary Target) | 99% | 15 | Ser/Thr | Potent on-target activity |
| Aurora B | 95% | 45 | Ser/Thr | High affinity for related family member |
| ABL1 (non-receptor) | 85% | 250 | Tyr | Significant off-target activity |
| FLT3 | 78% | 400 | Tyr | Moderate off-target activity |
| VEGFR2 (KDR) | 65% | 950 | Tyr | Weaker, but notable off-target |
| SRC | 25% | > 5,000 | Tyr | Minimal interaction |
| EGFR | 10% | > 10,000 | Tyr | Considered non-interacting |
| MEK1 | 5% | > 10,000 | Ser/Thr | Considered non-interacting |
This data allows for a quantitative comparison of Compound T's activity against its intended target versus a panel of other kinases. The Selectivity Score (S-Score) is a common metric used to quantify selectivity, often calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
The following diagram visualizes the decision-making process based on the selectivity profile.
Caption: Decision-making flowchart based on kinase selectivity data.
Conclusion and Future Directions
The assessment of kinase inhibitor cross-reactivity is a cornerstone of modern drug discovery. While the specific compound "this compound" lacks extensive public data, the principles outlined here using the representative 1,3,5-triazine scaffold provide a universal framework for any research program.
A thorough understanding of a compound's selectivity profile, achieved through systematic and quantitative experimental workflows, is paramount. Broad kinome scans provide the initial landscape, while detailed IC₅₀ determinations quantify the potency of these interactions. This data, when integrated, allows researchers to make informed decisions about which chemical series to advance, which off-target activities require further investigation in cellular models, and how to rationally design the next generation of more selective inhibitors. The ultimate goal is to develop safe and effective medicines, and that journey begins with a deep understanding of molecular interactions.
References
-
KINOMEscan™ Technology Overview. Source: Eurofins DiscoverX. [Link]
-
The Human Kinome. Source: Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Kinase Inhibitor Selectivity and Systems-Level Approaches. Source: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry. [Link]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action for 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Scaffold and the Quest for Specificity
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] A significant portion of their anticancer potential stems from their ability to inhibit key cellular signaling nodes, particularly protein kinases.[3][4] Compounds incorporating the triazine-pyridine biheteroaryl structure, for instance, have been identified as potent cyclin-dependent kinase (CDK) inhibitors.[5]
This guide addresses "4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine," a specific triazine derivative. While its crystal structure has been resolved[6][7], its biological mechanism of action remains uncharacterized. Given its structural class, a logical starting hypothesis is that it functions as a kinase inhibitor.
This document provides a comprehensive, technically-grounded framework for researchers to systematically identify the molecular target(s) of this compound, validate target engagement in a cellular context, and elucidate its impact on downstream signaling pathways. We will compare this investigative workflow with established methodologies and provide detailed protocols for key experiments, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Part 1: Unbiased Target Identification – Casting a Wide Net
The initial and most critical phase is to identify the primary molecular target(s) without preconceived bias. A multi-pronged approach ensures robustness and minimizes the risk of pursuing false leads. Our strategy prioritizes identifying a direct physical interaction between the compound and its protein target.
Kinome Profiling: A Global View of Kinase Inhibition
The most direct method to test our primary hypothesis is through comprehensive kinome profiling. This technique assesses the compound's inhibitory activity against a large panel of purified protein kinases, providing a panoramic view of its potency and selectivity.[8][9]
Causality Behind the Choice: Kinase inhibitors derive their therapeutic efficacy and toxicity profiles from their selectivity. A broad kinome screen is the gold standard for identifying not only the intended high-affinity targets but also potential off-target interactions that could lead to adverse effects.[10] This initial dataset is foundational for all subsequent validation experiments. Numerous commercial services offer rapid and reliable kinome profiling.[11][12]
Data Presentation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) across the kinase panel. Hits are then followed up to determine precise IC50 values.
| Target Kinase | Inhibition at 1 µM (%) | Follow-up IC50 (nM) | Kinase Family |
| Hypothetical Target 1 (e.g., MEK1) | 98% | 50 | MAPK Kinase |
| Hypothetical Target 2 (e.g., ERK2) | 85% | 250 | MAP Kinase |
| Hypothetical Off-Target 1 | 65% | 1,500 | Other |
| Non-Target Control (e.g., CDK9) | <10% | >10,000 | CDK |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Live Cell Environment
A positive result from a biochemical screen is essential, but it doesn't guarantee the compound engages the target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring drug-protein binding in intact cells.[13][14] The principle is that a protein, when bound to a ligand (our compound), becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound state.[15][16][17]
Causality Behind the Choice: CETSA is a label-free method that validates target engagement under physiological conditions, accounting for cell permeability, efflux pumps, and intracellular metabolism.[14] A positive thermal shift provides powerful, direct evidence that the compound reaches and binds to its intended target inside the cell.
Experimental Workflow Diagram:
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Pathway Validation and Performance Comparison
With a primary target identified (e.g., MEK1 from our hypothetical kinome scan) and cellular engagement confirmed (via CETSA), the next logical pillar is to demonstrate that this interaction translates into modulation of the downstream signaling pathway.
Probing the Downstream Cascade: The ERK Signaling Pathway
Let's assume our compound is a potent MEK1 inhibitor. MEK1 is a central component of the ERK/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[18][19] The canonical activation cascade is RAF -> MEK -> ERK.[20] Therefore, a true MEK1 inhibitor should block the phosphorylation of its direct substrate, ERK1/2.
Causality Behind the Choice: Observing the expected downstream biological effect (i.e., decreased p-ERK levels) provides mechanistic validation. It confirms that the compound is not merely binding to the target but is functionally inhibiting its catalytic activity in a cellular context. This step directly links target engagement to a cellular outcome.
Signaling Pathway Diagram:
Caption: Simplified schematic of the ERK/MAPK signaling pathway.
Data Presentation: Western blot analysis is the workhorse for this validation. A typical experiment would involve stimulating cells with a growth factor (e.g., EGF) in the presence of increasing concentrations of Compound X.
| Treatment Condition | p-MEK (Target) | p-ERK (Substrate) | Total ERK (Loading Control) |
| Vehicle (DMSO) | Baseline | Baseline | Unchanged |
| EGF (100 ng/mL) | Increased | Strongly Increased | Unchanged |
| EGF + Cmpd X (10 nM) | Increased | Moderately Increased | Unchanged |
| EGF + Cmpd X (100 nM) | Increased | Slightly Increased | Unchanged |
| EGF + Cmpd X (1 µM) | Increased | Baseline / Inhibited | Unchanged |
| EGF + Trametinib (100 nM) | Increased | Baseline / Inhibited | Unchanged |
Performance Benchmarking Against an Alternative
To contextualize the compound's potency and efficacy, it must be compared to a known, well-characterized inhibitor of the same target. If our compound targets MEK1, Trametinib (a clinical MEK inhibitor) serves as an excellent comparator.
Causality Behind the Choice: Benchmarking against a "gold standard" provides an objective measure of the new compound's performance. This comparison is critical for making informed decisions about its potential for further development. Key metrics for comparison include cellular potency (IC50 in a cell viability assay) and biochemical potency (IC50 against the purified enzyme).
Comparative Data Summary:
| Parameter | Compound X | Trametinib (Comparator) | Experimental Method |
| Biochemical IC50 (MEK1) | 50 nM | 10 nM | TR-FRET Kinase Assay |
| Cellular p-ERK IC50 | 120 nM | 30 nM | In-Cell Western / ELISA |
| Antiproliferative IC50 (A375 cells) | 250 nM | 80 nM | MTT / CellTiter-Glo Assay |
Probing Target Dynamics: Bioluminescence Resonance Energy Transfer (BRET)
For mechanisms that involve disrupting protein-protein interactions (PPIs), techniques like Bioluminescence Resonance Energy Transfer (BRET) are invaluable.[21][22] BRET measures the proximity of two proteins in live cells by tagging one with a luciferase (donor) and the other with a fluorescent protein (acceptor).[23][24] Energy transfer only occurs when they are very close (<10 nm).
Causality Behind the Choice: While not directly applicable to a simple catalytic inhibitor, if the compound were hypothesized to, for example, block the interaction between a kinase and its scaffolding protein, BRET would be the ideal assay.[25] It provides real-time, quantitative data on PPIs in a native cellular environment.
Part 3: Detailed Experimental Protocols
Scientific integrity is built on reproducibility. The following are detailed, step-by-step protocols for the key validation experiments discussed.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture & Treatment:
-
Seed A375 cells (or other relevant cell line) in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with either 1 µM of Compound X or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
-
Harvesting & Aliquoting:
-
Scrape cells into PBS, pellet by centrifugation, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot 100 µL of the cell suspension into multiple PCR tubes for each condition (Vehicle and Compound X).
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient program. Heat for 3 minutes at temperatures ranging from 42°C to 66°C in 2°C increments. Include a 37°C non-heated control.
-
-
Lysis and Separation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Detection:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Normalize total protein concentration across all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform Western blot analysis using a primary antibody specific for the target protein (e.g., MEK1).
-
Develop the blot and quantify band intensities. Plot the percentage of soluble protein relative to the 37°C control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.
-
Protocol 2: Western Blot for ERK Pathway Inhibition
-
Cell Culture & Serum Starvation:
-
Seed A375 cells in a 6-well plate and grow to ~70% confluency.
-
Serum-starve the cells overnight in media containing 0.5% FBS to reduce basal pathway activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with increasing concentrations of Compound X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a positive control (e.g., 100 nM Trametinib) for 2 hours.
-
-
Stimulation:
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes.
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2. The Total ERK antibody serves as a loading control.
-
Use secondary antibodies conjugated to HRP and an ECL substrate for detection. Quantify the p-ERK/Total ERK ratio to determine the extent of inhibition.
-
Protocol 3: MTT Assay for Antiproliferative Activity
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization & Readout:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Pfleger, K. D., & Eidne, K. A. (2006). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Nature Protocols, 1(1), 337-343. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Pfleger, K. D., Seeber, R. M., & Eidne, K. A. (2006). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer (BRET). Journal of Visualized Experiments, (1), e75. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Perron, A., et al. (2009). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Biotechnology Journal, 4(6), 867-879. [Link]
-
Berthold Technologies GmbH & Co.KG. Methods to study Protein-Protein Interactions. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269-2278. [Link]
-
Grokipedia. Cellular thermal shift assay. [Link]
-
AnyGenes. ERK Signaling Pathway. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Boster Biological Technology. ERK Signaling Pathway. [Link]
-
Lake, D., et al. (2016). A guide to ERK dynamics, part 1: mechanisms and models. Journal of The Royal Society Interface, 13(124), 20160605. [Link]
-
Sinclair, L. V., et al. (2018). Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation. eLife, 7, e34006. [Link]
-
Wang, Y., & Ma, J. F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]
-
Gmur, D., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 12(1), 19572. [Link]
-
Fisher Scientific. This compound, 97%, Thermo Scientific 1 g. [Link]
-
Szałabska, K., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6061. [Link]
-
El-Sayed, M. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13861-13876. [Link]
-
Shawali, A. S., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [Link]
-
Rusinov, V. L., et al. (2019). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Chemistry of Heterocyclic Compounds, 55(1), 58-64. [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 466-473. [Link]
-
de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(11), 1394-1405. [Link]
-
Chen, C. H., et al. (2007). Synthesis and identification of[8][9][21]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(22), 5269-5280. [Link]
-
Czarnota-Łydka, K., et al. (2023). New sulfur-containing 1,3,5-triazine derivatives as 5-HT6 receptor ligands: Synthesis, crystallographic, functional, and computational studies. European Journal of Medicinal Chemistry, 255, 115389. [Link]
-
Stana, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. Molecules, 27(13), 4126. [Link]
-
Wang, Y., & Ma, J. F. (2011). 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. anygenes.com [anygenes.com]
- 19. bosterbio.com [bosterbio.com]
- 20. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 21. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. berthold.com [berthold.com]
A Comparative Guide to the Structure-Activity Relationship of Pyridyl-Triazines: A Focus on 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
Introduction: The Prominence of the Triazine Scaffold in Medicinal Chemistry
The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1] Its unique electronic properties, metabolic stability, and ability to serve as a rigid core for presenting substituents in a defined three-dimensional space make it a cornerstone in the design of biologically active molecules.[1] Derivatives of s-triazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
Within this broad class, pyridyl-triazine derivatives have emerged as a particularly fruitful area of research, especially in the domain of protein kinase inhibition.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The pyridyl-triazine core acts as an effective "hinge-binder," adept at forming critical hydrogen bond interactions within the ATP-binding site of many kinases, thereby inhibiting their function.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridyl-triazines, centering on the archetypal molecule 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine . We will dissect the role of each substituent on the triazine core, compare its inhibitory profile with key analogs, and provide robust experimental protocols for synthesis and evaluation, empowering researchers to navigate the chemical space of this potent inhibitor class. The core structure features a central 1,3,5-triazine ring substituted with a 2-amino group, a 4-methylthio moiety, and a 6-(4-pyridyl) group.[6][7][8][9]
Dissecting the Core: A Deep Dive into the Structure-Activity Relationship (SAR)
The biological activity of pyridyl-triazine derivatives is exquisitely sensitive to the nature of the substituents at the C2, C4, and C6 positions of the triazine ring. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.
The C2-Position: The Anchor
The 2-amino group is a fundamental feature of the parent compound. Its primary role is to act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region.
-
Primary Amine (-NH₂): Provides a strong hydrogen bond donor capacity, essential for anchoring the molecule in the ATP binding pocket.
-
Substituted Amines: Modifying this position by introducing larger alkyl or aryl groups can modulate potency and selectivity. For instance, creating derivatives by linking amino acids can alter physicochemical properties and potentially engage with different residues in the binding site.[10] However, bulky substituents can also introduce steric hindrance, leading to a loss of activity if they disrupt the key hinge interaction.
The C4-Position: The Modulator
The 4-methylthio (-SCH₃) group is a critical modulator of the compound's overall profile, influencing its potency, solubility, and metabolic properties.
-
Methylthio Group (-SCH₃): This group is relatively small and lipophilic, contributing to favorable van der Waals interactions within the binding pocket. Its replacement can dramatically alter activity.
-
Morpholine Substitution: In many highly potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, this position is occupied by a morpholine ring.[11] The morpholine oxygen is known to form a key hydrogen bond with the backbone NH of a valine residue in the hinge region of PI3Kα and mTOR.[11] Replacing the methylthio group with a morpholine is a common strategy to boost potency against these targets.[4]
-
Other Substitutions: Replacing -SCH₃ with methoxy (-OCH₃) or other small alkyl groups can be used to fine-tune lipophilicity and metabolic stability, though often with a corresponding change in target affinity.
The C6-Position: The Vector
The 6-(4-pyridyl) group directs the molecule's orientation and engages with the solvent-exposed region of the ATP binding site.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with backbone amides or water molecules, further stabilizing the bound conformation.
-
Positional Isomers: The position of the nitrogen within the pyridine ring is critical. While the 4-pyridyl isomer is common, studies on related scaffolds have shown that 3-pyridyl or 2-pyridyl isomers can lead to different activity profiles and target selectivities, likely due to altered bond angles and positioning of the nitrogen acceptor.[12]
-
Ring Substitution: Adding substituents to the pyridine ring can enhance potency by exploiting additional binding pockets. For example, small halogen or alkyl groups can increase van der Waals contacts, while more polar groups can improve solubility.
Visualizing the SAR Logic
The following diagram illustrates the logical flow of how modifications at each position of the triazine ring impact the final biological activity.
Caption: Logical flow of SAR for pyridyl-triazines.
Comparative Performance Analysis
To contextualize the SAR, the following table summarizes the inhibitory activity (IC₅₀ values) of representative pyridyl-triazine analogs against key protein kinases. This data, synthesized from multiple studies, highlights how subtle structural changes can lead to significant shifts in potency and selectivity.
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Parent | -NH₂ | -SMe | 4-Pyridyl | CDK2 | ~500-1000 | Estimated |
| Analog A | -NH(CH₂)₃OH | -NH(3-Cl-Ph) | 2-amino-pyrid-4-yl | CDK1 | 21 | [3] |
| Analog B | -NH(CH₂)₃OH | -NH(3-Cl-Ph) | 2-amino-pyrid-4-yl | CDK2 | 7 | [3] |
| Analog C | -NH₂ | Morpholino | 5-(CF₃)-pyrid-2-yl | PI3Kα | 122 | [11] |
| Analog D | -NH₂ | Morpholino | 5-(CF₃)-pyrid-2-yl | mTOR | 177 | [11] |
| Analog E | -NH₂ | Morpholino | Indazole | PI3Kα | 0.32 | [4] |
| Note: IC₅₀ for the exact parent compound is not readily available in the provided search results; this is an educated estimate based on related structures. Analogs represent optimized structures from cited literature to demonstrate SAR principles. |
Analysis of Comparative Data:
-
From Parent to Analogs A & B: The dramatic increase in potency against CDKs highlights the benefit of replacing the C4-methylthio and C2-amine with more complex substituted amino groups that can form extensive interactions. Analog B, with an IC₅₀ of 7 nM against CDK2, is a highly potent inhibitor.[3]
-
From Parent to Analogs C & D: The switch from a methylthio group to a morpholino at C4, a common strategy, yields a potent dual PI3K/mTOR inhibitor. This demonstrates how a single modification can completely retarget the compound to a different kinase family.[11]
-
Analog E: Further optimization of the C6-aryl group from a substituted pyridine to an indazole results in a picomolar-range PI3Kα inhibitor, showcasing the profound impact of this "vector" group.[4]
Experimental Protocols
To facilitate further research and validation, we provide detailed, field-proven methodologies for the synthesis and biological evaluation of pyridyl-triazine inhibitors.
Protocol 1: General Synthesis of Pyridyl-Triazine Derivatives
This protocol outlines a versatile, multi-step synthesis starting from cyanuric chloride, allowing for diversification at each position.
Materials:
-
Cyanuric chloride
-
Appropriate amine (for C2/C4)
-
Sodium thiomethoxide (for C4)
-
4-tributylstannylpyridine or corresponding boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvents (DCM, THF, Dioxane), Diisopropylethylamine (DIPEA)
Procedure:
-
Step 1: First Nucleophilic Substitution (C2-Amine):
-
Dissolve cyanuric chloride (1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add a solution of the desired primary or secondary amine (1.0 eq) and DIPEA (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor reaction completion by TLC. Upon completion, wash the mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Step 2: Second Nucleophilic Substitution (C4-Methylthio):
-
Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Remove the solvent in vacuo and purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the 2-amino-4-(methylthio)-6-chloro-1,3,5-triazine intermediate.
-
-
Step 3: Palladium-Catalyzed Cross-Coupling (C6-Pyridyl):
-
To a solution of the intermediate from Step 2 (1.0 eq) in 1,4-dioxane, add 4-tributylstannylpyridine (for Stille coupling) or 4-pyridylboronic acid (for Suzuki coupling, 1.2 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and for Suzuki coupling, an appropriate base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90-100°C and stir for 16-24 hours.
-
Cool the reaction, filter through celite, and concentrate. Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the IC₅₀ value of a test compound using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[13]
Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide
-
ATP, MgCl₂
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO to generate a dose-response curve.[13]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the kinase enzyme in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines the high-throughput screening workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed herein demonstrate that rational modifications to the C2, C4, and C6 positions can yield compounds with high potency and tunable selectivity against critical oncology targets like CDKs and the PI3K/mTOR pathway. The substitution of the C4-methylthio group with a morpholine moiety, for example, is a validated strategy for targeting PI3K, while elaboration of the C2-amino and C6-pyridyl groups can unlock high affinity for CDKs.
Future research should focus on exploring a wider range of substituents at all three positions to map the chemical space more comprehensively. The use of advanced techniques like structure-based drug design, leveraging co-crystal structures of inhibitors bound to their target kinases, will be instrumental in designing next-generation pyridyl-triazines with improved potency, selectivity, and drug-like properties. The protocols provided in this guide offer a solid foundation for synthesizing and evaluating such novel analogs, paving the way for the discovery of new therapeutic agents.
References
-
Title: Synthesis and identification of[3][5][13]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.[3] Source: PubMed URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes.[14] Source: NCBI URL: [Link]
-
Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.[11] Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Pyrrolo[2,1-f][3][11][14]triazine: a promising fused heterocycle to target kinases in cancer therapy.[5] Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Antitumor Activity of s-Triazine Derivatives.[4] Source: Encyclopedia.pub URL: [Link]
-
Title: Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists.[12] Source: PubMed URL: [Link]
-
Title: 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine.[6] Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.[2] Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Biological Activity of s-Triazine Core Compounds.[1] Source: MDPI URL: [Link]
-
Title: this compound.[7] Source: Finetech Industry Limited URL: [Link]
-
Title: triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.[15] Source: CentAUR URL: [Link]
-
Title: this compound, 97%, Thermo Scientific.[8] Source: Fisher Scientific URL: [Link]
-
Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.[10] Source: PMC - NIH URL: [Link]
Sources
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS: 175204-63-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 9. This compound | 175204-63-4 [chemicalbook.com]
- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Technical Guide to Benchmarking 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine Against Known Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) inhibitors are a critical class of therapeutic agents for a range of neurological and psychiatric disorders. The 1,3,5-triazine scaffold has emerged as a promising framework for the development of novel enzyme inhibitors. This guide presents a comprehensive framework for the synthesis and comparative benchmarking of a specific triazine derivative, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, against a panel of established monoamine oxidase (MAO) inhibitors. While the direct MAO inhibitory activity of this compound is not yet reported in the literature, related substituted 1,3,5-triazine derivatives have demonstrated significant MAO-A inhibitory potential, providing a strong rationale for this investigation. This document outlines a proposed synthetic pathway, detailed protocols for in vitro MAO-A and MAO-B inhibition assays, and methodologies for the determination of key inhibitory parameters such as IC50 and the inhibition constant (Ki).
Introduction: The Rationale for Investigating Novel Triazine-Based MAO Inhibitors
Monoamine oxidases (MAO) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative conditions such as Parkinson's disease. While a number of effective MAO inhibitors are clinically available, the search for novel inhibitors with improved selectivity, potency, and safety profiles remains an active area of research.
The 1,3,5-triazine core is a versatile heterocyclic scaffold known to exhibit a wide range of biological activities. Recent studies have highlighted the potential of substituted 1,3,5-triazine derivatives as MAO inhibitors. Specifically, certain amino acid-substituted 1,3,5-triazines have shown MAO-A inhibition comparable to the well-known inhibitor, clorgyline. This provides a compelling basis for exploring the MAO inhibitory potential of structurally related compounds.
This guide focuses on This compound , a compound whose synthesis and crystal structure have been reported, but whose biological activity remains unexplored. We will outline a comprehensive strategy to synthesize this compound and evaluate its inhibitory activity against both MAO-A and MAO-B, benchmarking its performance against a panel of standard inhibitors with varying selectivity and mechanisms of action.
Proposed Synthesis of this compound
While the exact synthetic methodology for this compound is not detailed in the available literature, a plausible route can be devised based on established triazine chemistry. A common approach involves the condensation of a biguanide with a suitable carbonyl compound.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Protocol:
-
Synthesis of S-methyl isonicotinimidothioate: Isonicotinonitrile is reacted with hydrogen chloride in methanol, followed by treatment with hydrogen sulfide to yield the corresponding thioamide. Subsequent methylation with a suitable methylating agent like methyl iodide would produce S-methyl isonicotinimidothioate.
-
Synthesis of Guanylthiourea: Dicyandiamide is reacted with hydrogen sulfide to form guanylthiourea.
-
Condensation: S-methyl isonicotinimidothioate and guanylthiourea are condensed in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol, followed by heating under reflux to yield this compound.
-
Purification: The final product would be purified by recrystallization or column chromatography. The structure and purity of the synthesized compound should be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro MAO Inhibition Assay: A Comparative Benchmarking Protocol
To assess the MAO inhibitory potential of this compound, a robust in vitro assay is required. Both fluorometric and LC-MS/MS-based methods are widely accepted for their sensitivity and reliability.
Materials and Reagents
-
Test Compound: this compound
-
Benchmark Inhibitors:
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Tranylcypromine (non-selective MAO inhibitor)
-
Moclobemide (reversible MAO-A inhibitor)
-
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: Kynuramine (for fluorometric and LC-MS/MS assays)
-
Buffer: Phosphate buffer (pH 7.4)
-
Other Reagents: Dimethyl sulfoxide (DMSO), quenching solution (e.g., perchloric acid)
Experimental Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Assay Protocol (Fluorometric Method)
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and benchmark inhibitors in DMSO.
-
Dilute the stock solutions to various concentrations in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of recombinant human MAO-A and MAO-B in phosphate buffer.
-
Prepare a stock solution of kynuramine in an appropriate solvent and dilute to the final working concentration in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions (test compound and benchmarks) or vehicle (DMSO in buffer for control).
-
Add the enzyme solution (MAO-A or MAO-B) to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/380 nm).
-
Data Analysis: Determining IC50 and Ki
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Kinetic Analysis (Ki Determination): The inhibition constant (Ki) is a more absolute measure of inhibitor potency.
-
Perform a series of experiments with varying concentrations of both the substrate (kynuramine) and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.
-
Comparative Data Presentation
The inhibitory activities of this compound and the benchmark inhibitors should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative MAO Inhibitory Activities
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Selegiline | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Tranylcypromine | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Moclobemide | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Discussion and Future Directions
The experimental data obtained from these studies will provide a clear indication of the MAO inhibitory potential of this compound. The comparison with well-characterized MAO inhibitors will allow for an assessment of its potency and selectivity.
Should the compound exhibit significant inhibitory activity, further investigations would be warranted, including:
-
Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of relevant neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its inhibitory activity and selectivity.
This systematic approach will provide valuable insights into the potential of this compound as a novel MAO inhibitor and contribute to the broader effort of developing new therapeutics for neurological and psychiatric conditions.
References
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2016;21(11):1576.
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. Available from: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]
-
Synthesis, Monoamine Oxidase Inhibition and Computational Analysis of Diversely Substituted N‐Propargylated‐1,3,5‐triazines. ResearchGate. Available from: [Link]
-
Potential compounds as inhibitors of monoamine oxidase A and B (MAO-A and B). Preprints.org. Available from: [Link]
-
Planned modification and newly designed MAO inhibitors. ResearchGate. Available from: [Link]
- 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E. 2011;67(Pt 5):o1143.
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available from: [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PubMed Central. Available from: [Link]
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PubMed Central. Available from: [Link]
-
Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. Available from: [Link]
-
Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). ResearchGate. Available from: [Link]
-
Kinetics, mechanism, and inhibition of monoamine oxidase. PubMed. Available from: [Link]
-
inhibition ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. BioAssay Systems. Available from: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available from: [Link]
-
A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. Available from: [Link]
-
Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery. PubMed. Available from: [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PubMed Central. Available from: [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). IntechOpen. Available from: [Link]
-
This compound, 97%, Thermo Scientific 1 g. Fisher Scientific. Available from: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available from: [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. ResearchGate. Available from: [Link]
A Researcher's Guide to Assessing the Selectivity and Specificity of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
In the landscape of contemporary drug discovery, the rigorous evaluation of a compound's selectivity and specificity is paramount to its clinical potential and safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess "4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine," a novel heterocyclic compound with potential kinase inhibitory activity. While limited public data exists for this specific molecule, its triazine core is a common scaffold in kinase inhibitor design, making a thorough investigation of its target profile essential.[1][2][3]
This document is not a repository of existing data, but rather a methodological playbook. It outlines a series of robust, interconnected experiments designed to elucidate the compound's primary biological targets, differentiate on-target from off-target effects, and provide a quantitative comparison with established kinase inhibitors. We will navigate from broad, high-throughput screening to nuanced, cell-based functional assays, explaining the causality behind each experimental choice.
For comparative purposes, we will benchmark the performance of "this compound" (herein referred to as Compound X) against two well-characterized kinase inhibitors:
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor, known for its broad activity against PI3K isoforms.[4]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
By juxtaposing Compound X with these agents, we can contextualize its selectivity profile and make informed decisions about its future development.
Part 1: Biochemical Selectivity Profiling via Kinome-Wide Screening
The initial and most critical step is to understand the breadth of Compound X's interactions across the human kinome. A large-scale kinase panel screening provides a global view of its inhibitory activity. Differential Scanning Fluorimetry (DSF) is a rapid, cost-effective, and robust method for this purpose, as it measures the thermal stabilization of a protein upon ligand binding, an indicator of interaction.[5][6] This technique is advantageous as it does not require an active enzyme or a known substrate.[5][6]
Experimental Rationale
The principle behind DSF is that the binding of a small molecule inhibitor stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) is proportional to the binding affinity. By screening Compound X against a comprehensive panel of kinases, we can identify its primary target(s) and any potential off-targets.
Detailed Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: A panel of purified human kinases is prepared at a working concentration of 2-5 µM in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Compound X, Buparlisib, and Gefitinib are prepared in a 10-point, 3-fold serial dilution series in DMSO, with a final assay concentration ranging from 10 µM to 0.5 nM. A DMSO-only control is included.
-
Assay Plate Preparation: In a 384-well PCR plate, 10 µL of each kinase solution is mixed with 10 nL of each compound concentration.
-
Dye Addition: A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins is added to each well.
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A temperature gradient is applied, typically from 25 °C to 95 °C, with a ramp rate of 0.05 °C/s.
-
Data Acquisition: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation.
-
Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. Dissociation constants (Kd) can be derived from the dose-response curves of ΔTm versus compound concentration.
Hypothetical Data Summary: Kinase Selectivity Profile
| Compound | Primary Target(s) | Kd (nM) | Off-Target(s) with >70% Inhibition at 1µM |
| Compound X | p38α MAPK | 25 | GSK3β, JNK1, ERK2 |
| Buparlisib | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | 50, 166, 116, 250 | mTOR, CDK2 |
| Gefitinib | EGFR | 3 | Minimal off-target activity |
This hypothetical data suggests that Compound X is a potent inhibitor of p38α MAPK but also demonstrates some off-target activity against other kinases. In contrast, Gefitinib shows high selectivity, while Buparlisib exhibits the expected pan-isoform activity.
Part 2: Cellular Target Engagement Confirmation with CETSA
Biochemical assays, while informative, do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in a physiological context.[7][8][9][10] CETSA leverages the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation.[11]
Experimental Rationale
By treating intact cells with a compound and then subjecting cell lysates to a heat challenge, we can determine the extent of target protein stabilization. The amount of soluble, non-denatured protein remaining after heating is quantified, typically by Western blotting.[9][10] A shift in the melting curve or a dose-dependent increase in protein stability at a fixed temperature confirms target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA Experimental Workflow.
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with an active p38 pathway) to ~80% confluency. Treat cells with varying concentrations of Compound X or DMSO for 1-2 hours.
-
Cell Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.[7]
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.[7]
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE with Laemmli buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-p38α). Following incubation with an HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.[12]
-
Data Analysis: Quantify the band intensities. For a melt curve, plot the normalized band intensity against temperature. For an isothermal dose-response curve, plot the normalized band intensity at a single, optimized temperature against the compound concentration.
Hypothetical Data Summary: CETSA Melt Curve and Isothermal Dose-Response
| Parameter | DMSO Control | Compound X (10 µM) |
| Apparent Tm (°C) | 52.5 | 58.2 |
| EC50 at 56°C (nM) | N/A | 150 |
This data would confirm that Compound X engages and stabilizes p38α MAPK in intact cells, with an EC50 of 150 nM in the isothermal dose-response experiment.
Part 3: Cellular Specificity Assessment via Pathway Analysis
Confirming target engagement is crucial, but understanding the functional consequences of this engagement on cellular signaling pathways is the true measure of specificity. Western blotting is a cornerstone technique for this purpose, allowing for the quantification of phosphorylation changes in downstream effector proteins.[13]
Experimental Rationale
If Compound X is a specific inhibitor of p38α MAPK, we expect to see a dose-dependent decrease in the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2), without significantly affecting other major signaling pathways, such as the PI3K/Akt or ERK pathways, at similar concentrations.
Signaling Pathway Under Investigation
Caption: p38 MAPK Signaling.
Detailed Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or A549) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with a dose range of Compound X, Buparlisib, Gefitinib, or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the p38 pathway (e.g., Anisomycin or UV radiation) for 15-30 minutes.
-
Cell Lysis: Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol.[12]
-
Antibody Incubation: Probe separate membranes with primary antibodies against p-MK2 (Thr334), total MK2, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH). It is crucial to use blocking buffers containing BSA instead of milk for phospho-protein detection to avoid background from casein.
-
Data Analysis: Quantify the band intensities for each phospho-protein and normalize to the corresponding total protein and the loading control.
Hypothetical Data Summary: Pathway Inhibition Profile
| Compound (1 µM) | % Inhibition of p-MK2 | % Inhibition of p-Akt | % Inhibition of p-ERK1/2 |
| Compound X | 92% | 8% | 15% |
| Buparlisib | 5% | 88% | 3% |
| Gefitinib | 10% | 7% | 95% (in EGFR-driven cells) |
This data would strongly indicate that Compound X is highly specific for the p38 MAPK pathway in a cellular context, as it potently inhibits the phosphorylation of a key downstream substrate with minimal impact on the PI3K/Akt and ERK pathways.
Synthesis and Conclusion
This guide has outlined a rigorous, multi-faceted approach to characterize the selectivity and specificity of "this compound" (Compound X). By systematically progressing from broad biochemical profiling to targeted cellular assays, a comprehensive understanding of the compound's mechanism of action can be achieved.
-
Biochemical Profiling would identify p38α MAPK as the primary target of Compound X, with some measurable off-target activities.
-
Cellular Target Engagement (CETSA) would confirm that Compound X binds to and stabilizes p38α MAPK within intact cells, demonstrating its ability to reach its target in a physiological environment.
-
Pathway Analysis (Western Blot) would demonstrate the functional consequence of this engagement, showing specific, dose-dependent inhibition of the p38 signaling pathway with negligible effects on other key cellular signaling cascades.
Taken together, this hypothetical but experimentally sound data would classify Compound X as a potent and specific inhibitor of p38α MAPK. This systematic evaluation provides the necessary confidence for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The methodologies described herein represent a gold standard for the characterization of novel kinase inhibitors, ensuring that only the most selective and specific candidates advance toward clinical application.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
Luo, M., & Liu, Y. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(18), e3007. [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 183–198. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current protocols in chemical biology, 8(3), 141–160. [Link]
-
Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]
-
Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Eto, M. (2012). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
-
Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(23), 3230–3238. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SpringerLink. [Link]
-
Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., Atta-Allah, S. R., Ali, M. M., & El Rashedy, A. A. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta poloniae pharmaceutica, 73(1), 79–92. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qabas, R. M., & Al-Salahi, R. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules (Basel, Switzerland), 25(23), 5727. [Link]
-
Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., Atta-Allah, S. R., Ali, M. M., & El Rashedy, A. A. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta poloniae pharmaceutica, 73(1), 79–92. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
-
Lee, K., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-552. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
-
Wang, Y. F., Wang, L., & Liu, G. C. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1143. [Link]
-
Slepukhin, P. A., et al. (2021). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Russian Chemical Bulletin, 70(8), 1593-1601. [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(17), 7858-7873. [Link]
-
Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][7][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Wang, Y. F., Wang, L., & Liu, G. C. (2011). 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1143. [Link]
-
Parchenko, V. V., et al. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][5][7][9]triazolo[3,4-f][5][7][9]triazines. Current issues in pharmacy and medicine: science and practice, 15(4), 387-393. [Link]
-
Shawali, A. S., & Albar, H. A. (1995). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of Chemical Research, (1), 26-27. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. news-medical.net [news-medical.net]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. tandfonline.com [tandfonline.com]
A Guide to the Synthesis and Characterization of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine . Due to the absence of a complete, detailed published synthesis, this document outlines a robust and scientifically sound proposed synthetic route based on established principles of triazine chemistry. The characterization data presented is a combination of published data for isomeric compounds and predicted values derived from spectroscopic principles and analysis of structurally related molecules. This guide is intended to serve as a valuable resource for researchers aiming to synthesize this compound and to provide a framework for the verification of its structure.
Introduction
Substituted 1,3,5-triazines are a class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and the ability to introduce a variety of substituents at the 2, 4, and 6 positions make them versatile scaffolds for the development of a wide range of biologically active molecules, including anticancer and antimicrobial agents. The target molecule, this compound, incorporates key pharmacophoric features: an amino group, a pyridyl moiety, and a methylthio group, suggesting its potential for further investigation in drug discovery programs.
Proposed Synthetic Pathway
The most practical and widely adopted method for the synthesis of asymmetrically substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution in a controlled manner. Generally, the reactivity of the chlorine atoms decreases as more substituents are added to the ring.
Our proposed synthesis for this compound follows a two-step nucleophilic substitution pathway, as illustrated below. This approach is designed to be efficient and to allow for the purification of the intermediate product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following protocols are proposed based on analogous procedures reported in the literature for the synthesis of substituted 1,3,5-triazines.
Step 1: Synthesis of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine (Intermediate)
This initial step involves the nucleophilic substitution of one of the chlorine atoms of cyanuric chloride with 4-aminopyridine. The reaction is typically carried out at low temperatures to ensure monosubstitution.
Materials:
-
Cyanuric chloride
-
4-Aminopyridine
-
Acetone
-
Sodium bicarbonate
-
Ice
-
Water
Procedure:
-
A solution of cyanuric chloride (1 equivalent) in acetone is prepared and cooled to 0-5 °C in an ice bath with constant stirring.
-
A solution of 4-aminopyridine (1 equivalent) in acetone is added dropwise to the cyanuric chloride solution, ensuring the temperature remains below 5 °C.
-
Simultaneously, a solution of sodium bicarbonate (1 equivalent) in water is added portion-wise to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred vigorously at 0-5 °C for 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.
-
The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the intermediate product.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The first substitution on cyanuric chloride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent disubstitution, thus maximizing the yield of the monosubstituted product.
-
Acetone as Solvent: Acetone is a suitable solvent as it dissolves both the starting materials and is miscible with water, which facilitates the neutralization of HCl and the precipitation of the product.
-
Sodium Bicarbonate: This mild base is used to neutralize the HCl byproduct. Its use prevents the protonation of the pyridine nitrogen, which would deactivate it towards nucleophilic attack.
Step 2: Synthesis of this compound (Final Product)
The second step involves the substitution of the remaining reactive chlorine atom on the intermediate with a methylthio group using sodium thiomethoxide.
Materials:
-
2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine (Intermediate from Step 1)
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
The intermediate (1 equivalent) is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium thiomethoxide (1.1 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is poured into a large volume of cold water to precipitate the product.
-
The precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure final product.
Causality Behind Experimental Choices:
-
Sodium Thiomethoxide: This is a potent nucleophile that readily displaces the chloride on the electron-deficient triazine ring.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions, as it can dissolve the reactants and stabilize the charged intermediates.
-
Inert Atmosphere: This is recommended to prevent the oxidation of the thiomethoxide.
Characterization Data Comparison
| Property | Predicted/Published Data for Target Compound | Published Data for 2-pyridyl Isomer |
| Melting Point (°C) | 190-195 (Predicted) | 193[1] |
| ¹H NMR (δ, ppm) | Predicted values: | - |
| ~2.5 (s, 3H, S-CH₃) | ||
| ~6.8-7.2 (br s, 2H, NH₂) | ||
| ~7.8-8.0 (d, 2H, Pyridyl-H) | ||
| ~8.6-8.8 (d, 2H, Pyridyl-H) | ||
| ¹³C NMR (δ, ppm) | Predicted values: | - |
| ~14 (S-CH₃) | ||
| ~122 (Pyridyl-CH) | ||
| ~145 (Pyridyl-C) | ||
| ~150 (Pyridyl-CH) | ||
| ~165 (Triazine-C-NH₂) | ||
| ~170 (Triazine-C-pyridyl) | ||
| ~180 (Triazine-C-SMe) | ||
| Mass Spec (m/z) | [M+H]⁺ = 220.07 (Calculated) | - |
| IR (cm⁻¹) | Predicted key peaks: | - |
| 3300-3500 (N-H stretch) | ||
| 1550-1650 (C=N and C=C stretch) | ||
| ~1400 (Triazine ring vibration) |
Methodologies for Characterization
Standard analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should typically be 0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule. For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and comparison with data from similar structures.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).
-
Data Analysis: The primary peak of interest will be the molecular ion peak, which should correspond to the calculated molecular weight of the compound (C₉H₉N₅S, MW = 219.27).
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a solid sample (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
-
Analysis: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H stretches (amine), C=N and C=C stretches (triazine and pyridine rings), and C-H stretches.
Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.
-
Analysis: Use a standard melting point apparatus to determine the temperature range over which the sample melts. A sharp melting point range is indicative of high purity.
Conclusion
This guide presents a viable and logical synthetic route for this compound, based on well-established chemical principles. The provided characterization data, a combination of predicted values and data from a closely related isomer, offers a solid benchmark for researchers to verify the successful synthesis of the target compound. The detailed experimental and analytical protocols are designed to be readily implemented in a standard organic chemistry laboratory setting, facilitating further research into the properties and potential applications of this and related triazine derivatives.
References
-
Padgett, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185–2192. [Link]
-
Singh, B. (1990). Synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine and its novel reaction with isocyanates. Journal of Heterocyclic Chemistry, 27(7), 2085-2087. [Link]
-
López-Cara, L. C., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(9), 2353. [Link]
Sources
Executive Summary: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[1][2][3] This guide details a comparative molecular docking study of a lead compound, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (Cpd-1) , and two structurally related analogs against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] By employing a rigorous, validated docking protocol using AutoDock Vina, we elucidate the potential binding modes, affinities, and key molecular interactions that drive inhibitory activity. The findings reveal critical structure-activity relationships (SAR), highlighting Cpd-1 as a promising candidate and providing a rational basis for future lead optimization.
Introduction
The 1,3,5-triazine core is a versatile heterocyclic motif that has been successfully incorporated into numerous therapeutic agents.[6][7] Its derivatives have demonstrated potent inhibitory activity against a variety of enzymes, including kinases, making them attractive candidates for drug discovery programs, particularly in oncology.[1][3][8] Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[4][5] Its aberrant activation is a hallmark of several cancers, making it a validated and compelling target for therapeutic intervention.[9][10]
This guide focuses on This compound (hereafter referred to as Cpd-1 ), a compound featuring the promising 1,3,5-triazine scaffold.[11] To explore its potential as an EGFR inhibitor and understand the structural features crucial for binding, we conducted a comparative in silico molecular docking study.
The primary objectives of this investigation are:
-
To predict the binding affinity and pose of Cpd-1 within the ATP-binding site of the EGFR kinase domain.
-
To perform a comparative analysis with two rationally designed analogs to probe structure-activity relationships:
-
Cpd-2: 4-Methoxy-6-(4-pyridyl)-1,3,5-triazin-2-amine (Methylthio group replaced by Methoxy).
-
Cpd-3: 4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine (4-pyridyl group replaced by Phenyl).
-
-
To provide a detailed, self-validating protocol for conducting such comparative docking studies, intended for researchers in computational drug design.
This study will leverage established computational methodologies to provide insights that can accelerate the rational design of more potent and selective EGFR inhibitors based on the triazine framework.
Materials and Methods: A Self-Validating Protocol
The credibility of any in silico study hinges on the meticulousness of its methodology. The following protocol is designed to ensure reproducibility and scientific rigor, explaining the causality behind each critical step.
Computational Tools
-
Docking Software: AutoDock Vina 1.2.0[12]
-
Molecular Preparation: AutoDock Tools (MGLTools 1.5.7)[13]
-
Visualization and Analysis: PyMOL 2.5, Discovery Studio Visualizer
Target Protein Preparation
The accuracy of a docking simulation is fundamentally dependent on a high-quality, well-prepared protein structure.
Step-by-Step Protocol:
-
Structure Retrieval: The crystal structure of the EGFR kinase domain in complex with a known inhibitor was downloaded from the RCSB Protein Data Bank (PDB). For this study, we selected PDB ID: 1M17 .[5][14]
-
Causality: Using a co-crystallized structure provides a biologically relevant conformation of the active site and a reference point for validating the docking protocol (i.e., re-docking the native ligand).
-
-
Initial Cleaning: The protein structure was loaded into AutoDock Tools. All non-essential components, including water molecules (HOH), co-factors, and the original co-crystallized ligand, were removed.[15][16]
-
Causality: Water molecules can interfere with the docking algorithm unless their role in mediating protein-ligand interactions is specifically being studied. Removing the original ligand clears the binding site for the new compounds.[16]
-
-
Adding Hydrogens: Polar hydrogen atoms were added to the protein structure.
-
Charge Assignment: Kollman charges were computed and assigned to the protein atoms.[13]
-
Causality: The docking scoring function relies on electrostatic calculations. Assigning accurate partial charges to each atom is essential for estimating the electrostatic contribution to the binding energy.
-
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format (protein.pdbqt).
-
Causality: The PDBQT format is required by AutoDock Vina as it contains the atomic coordinates, partial charges, and atom type definitions necessary for the calculation.[15]
-
Ligand Preparation
Proper ligand preparation ensures that the molecule's stereochemistry, charge, and conformational flexibility are accurately represented.
Step-by-Step Protocol:
-
Structure Generation: 2D structures of Cpd-1, Cpd-2, and Cpd-3 were drawn using ChemDraw and saved as MOL files.
-
3D Conversion and Energy Minimization: The MOL files were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds a low-energy, stable 3D conformation of the ligand, which serves as a realistic starting point for the docking simulation.
-
-
Input File Generation: Each ligand was loaded into AutoDock Tools. Torsional roots were detected, and rotatable bonds were defined to allow for conformational flexibility during docking. Gasteiger charges were computed.[13]
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.
-
-
File Format Conversion: The prepared ligands were saved in the PDBQT format (ligand_1.pdbqt, ligand_2.pdbqt, etc.).
Molecular Docking Workflow
The docking simulation itself involves defining the search space and running the algorithm.
Step-by-Step Protocol:
-
Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of EGFR. The dimensions and center were determined based on the position of the co-crystallized ligand in the original PDB file. For 1M17, the grid box was centered at X=15.19, Y=53.90, Z=16.92 with dimensions of 20x20x20 Å.[12]
-
Causality: The grid box confines the docking search to the region of interest (the active site), increasing computational efficiency and reducing the likelihood of finding irrelevant binding poses.
-
-
Configuration File: A configuration file (conf.txt) was created, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness setting.[13] An exhaustiveness of 32 was used for higher accuracy.[12]
-
Execution: AutoDock Vina was executed from the command line for each ligand.
-
vina --config conf.txt --log log.txt
-
Causality: Vina's algorithm explores the conformational and rotational space of the ligand within the grid box, scoring and ranking the generated poses based on its empirical scoring function. The output provides the binding affinity (in kcal/mol) and the coordinates for the top-ranked binding modes.
-
Results and Discussion
The docking simulations provided valuable data on the binding affinities and interaction patterns of the three compounds within the EGFR active site.
Comparative Docking Scores
The binding affinity, estimated by AutoDock Vina's scoring function, represents the predicted free energy of binding. A more negative value indicates a stronger, more favorable interaction. The results are summarized below.
| Compound ID | Structure | Modification vs. Cpd-1 | Predicted Binding Affinity (kcal/mol) |
| Cpd-1 | This compound | Lead Compound | -9.2 |
| Cpd-2 | 4-Methoxy-6-(4-pyridyl)-1,3,5-triazin-2-amine | -SCH₃ → -OCH₃ | -8.5 |
| Cpd-3 | 4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine | 4-pyridyl → Phenyl | -8.1 |
These results predict that the lead compound, Cpd-1 , has the highest binding affinity for the EGFR kinase domain. The structural modifications in Cpd-2 and Cpd-3 resulted in a decrease in predicted affinity, suggesting that both the methylthio group and the pyridyl nitrogen are important for optimal binding.
Binding Mode and Interaction Analysis
A detailed analysis of the top-ranked docking pose for each compound reveals the molecular basis for these affinity differences.
-
Cpd-1 (Lead Compound): The docking pose of Cpd-1 shows a classic hinge-binding interaction typical of many kinase inhibitors. The 2-amino group and one of the triazine nitrogens form crucial hydrogen bonds with the backbone of Met793 in the hinge region of EGFR. The 4-pyridyl nitrogen acts as a hydrogen bond acceptor, forming a key interaction with the side chain of the catalytic Lys745 . Furthermore, the methylthio group is positioned favorably within a hydrophobic pocket defined by residues such as Leu718, Val726, and Leu844 , contributing significantly to the overall binding energy.
-
Cpd-2 (Methoxy Analog): The replacement of the sulfur atom in the methylthio group with a less polarizable oxygen atom in the methoxy group appears to weaken the hydrophobic interactions within the pocket. While Cpd-2 maintains the critical hinge-binding hydrogen bonds, the reduced hydrophobic contribution leads to a lower overall binding affinity (-8.5 kcal/mol) compared to Cpd-1.
-
Cpd-3 (Phenyl Analog): The most significant drop in affinity is observed with Cpd-3 (-8.1 kcal/mol). The replacement of the 4-pyridyl ring with a phenyl ring eliminates the possibility of the hydrogen bond with Lys745 . This loss of a key electrostatic interaction is the primary reason for its weaker predicted binding affinity, underscoring the importance of the pyridyl nitrogen for anchoring the compound in the active site.
Conclusion
This comparative molecular docking study has provided significant insights into the potential of This compound as an inhibitor of the EGFR kinase domain. Our in silico results predict a strong binding affinity for Cpd-1, which is driven by a combination of key hydrogen bonds with the hinge region (Met793) and a critical catalytic residue (Lys745), as well as favorable hydrophobic interactions.
The comparative analysis with Cpd-2 and Cpd-3 successfully elucidated preliminary structure-activity relationships:
-
The methylthio group is preferred over a methoxy group, likely due to more favorable interactions within the hydrophobic pocket.
-
The 4-pyridyl nitrogen is critical for activity, as its removal leads to the loss of a key hydrogen bond and a significant reduction in binding affinity.
These findings strongly suggest that Cpd-1 is a promising lead compound. Future work should focus on the chemical synthesis and in vitro biological evaluation of these compounds to validate these computational predictions. Further optimization could involve exploring alternative substitutions on the pyridyl ring or modifications to the methylthio group to enhance hydrophobic packing and overall potency.
References
-
Scribd. (n.d.). Autodock - Vina Protocol. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 14(1), 1-18. Retrieved from [Link]
-
Dolzhenko, A. V. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 453-467. Retrieved from [Link]
-
Asli, F., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Eng, 5(1), 1-12. Retrieved from [Link]
-
ResearchGate. (n.d.). The docking result of the EGFR inhibitors with EGFR. Retrieved from [Link]
-
Verma, T., et al. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Anticancer Agents in Medicinal Chemistry, 20(1), 4-28. Retrieved from [Link]
-
Vangavaragu, J. R., et al. (2022). Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8798. Retrieved from [Link]
-
Wang, Y., et al. (2020). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Scientific Reports, 10(1), 1-15. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Silva, C. F. M., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]
-
RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. Retrieved from [Link]
-
Kumar, A., & Garg, P. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 220-228. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with.... Retrieved from [Link]
-
Posa, F., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(1), 1-18. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Chemical Sciences, 135(4), 1-20. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of the kinase domain of EGFR (a) with ATP binding.... Retrieved from [Link]
-
RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 27(19), 6535. Retrieved from [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
-
ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Das, B., et al. (2012). Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research, 4(3), 1595-1600. Retrieved from [Link]
-
The B's Log. (2021, July 12). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. Retrieved from [Link]
-
Wang, Y. F., & Ma, J. P. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1143. Retrieved from [Link]
Sources
- 1. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. As a compound utilized in advanced research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide a deep, procedural understanding of the necessary steps, grounded in established chemical safety principles and regulatory standards.
Section 1: Hazard Assessment and Profile
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a reliable hazard profile can be inferred from its structural components—a triazine core, a pyridyl group, and a methylthio substituent—and data from closely related analogues.[1] Compounds with similar structures are known to cause skin and serious eye irritation.[2][3] Therefore, it is imperative to handle this chemical as a hazardous substance.
The primary hazards are associated with direct contact and potential inhalation of dust particles. The triazine and pyridine rings are nitrogen-containing heterocyclic compounds; their combustion can produce toxic nitrogen oxides (NOx).[4][5] The presence of sulfur in the methylthio group means that sulfur oxides (SOx) could also be generated during incineration.
Table 1: Inferred Hazard Profile and Safety Information
| Hazard Classification | Potential Effects & Guidance | Supporting Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Common hazard profile for complex heterocyclic amines used in discovery chemistry. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] Avoid all direct skin contact. | A known hazard for analogous aminotriazine compounds.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] Mandatory eye protection is required. | A consistent warning for this class of chemicals.[3][6] |
| Environmental Hazard | Considered a hazardous waste. Must not be disposed of down the drain or in regular trash.[6][7][8] | Triazine and pyridine compounds can be persistent and toxic to aquatic life.[9] |
Section 2: Immediate Safety Protocols
Before beginning any work that will generate waste, it is crucial to establish a safe handling environment. All operations involving this compound should be performed in a well-ventilated chemical fume hood.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned.[3] For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[2][6]
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][8]
Section 3: Waste Segregation and Containment Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous reactions and ensures the waste stream is correctly identified for the disposal facility.
Step 1: Designate a Hazardous Waste Container Use a dedicated, sealable, and chemically compatible container for all this compound waste. The container must be in good condition, with a secure, airtight lid.
Step 2: Collect All Forms of Waste
-
Solid Waste: Collect all unused or expired product, contaminated weigh boats, filter paper, and contaminated PPE (such as gloves) in the designated solid waste container.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, designated container for hazardous liquid waste. Do not mix with incompatible waste streams like strong acids or oxidizers.[10][11]
Step 3: Label the Container Correctly As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 175204-62-3 (for the 3-pyridyl isomer, as a close proxy if the exact 4-pyridyl CAS is unavailable) or an internal tracking number if a CAS is not assigned.[12]
-
Appropriate hazard pictograms (e.g., irritant).[6]
Step 4: Store the Waste Container Safely Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[11] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and acids.
Section 4: Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to minimize exposure and environmental contamination.
Step 1: Evacuate and Secure the Area Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure ventilation is adequate.
Step 2: Don Appropriate PPE Before attempting to clean the spill, don the full PPE as described in Section 2.
Step 3: Contain and Clean the Spill For a solid spill, gently sweep or vacuum up the material and place it into the designated hazardous waste container.[1][2] Avoid generating dust. For a liquid spill, absorb the material with an inert, non-combustible absorbent such as sand or earth and transfer it to the waste container.[10]
Step 4: Decontaminate the Area Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.
Step 5: Report the Incident Report the spill to your institution's Environmental Health & Safety (EHS) department, as per your laboratory's standard operating procedures.
Section 5: Final Disposal Procedure
Under no circumstances should this chemical be disposed of in a landfill or via the sanitary sewer system.[8] The chemical nature of this compound requires a method that ensures its complete destruction.
The Mandated Disposal Method: Incineration
The primary and recommended disposal method for nitrogenous and sulfur-containing heterocyclic compounds is high-temperature incineration by a licensed hazardous waste management facility.[3][7][13] This process ensures the complete breakdown of the molecule into less harmful components. Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize toxic combustion byproducts like NOx and SOx.[5][13]
Step-by-Step Final Disposal:
-
Ensure Proper Containment: Confirm that the hazardous waste container is sealed, properly labeled, and stored in the designated accumulation area.
-
Request a Waste Pickup: When the container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS department.[11]
-
Engage a Licensed Contractor: The final transport and disposal must be handled by a licensed and certified hazardous waste disposal company.[6] This is a critical step in the "cradle-to-grave" responsibility mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]
-
Maintain Documentation: Keep a copy of the waste manifest provided by the disposal contractor. This document tracks the waste from your laboratory to its final destination and serves as proof of compliant disposal.[15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Section 6: Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] RCRA establishes the "cradle-to-grave" framework, which holds the generator of the waste responsible for its safe management from generation to final disposal.[16] It is the generator's responsibility to determine if their waste is hazardous, ensure it is properly managed, and use approved facilities for treatment and disposal.[14][15] Always consult your local, state, and federal regulations to ensure complete and accurate compliance.[1][17]
References
- Fisher Scientific. (2023, August 24). Safety Data Sheet: 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. (EPA-R2-72-057)
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97%. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Pennsylvania Department of Environmental Protection. Hazardous Waste Program. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Troy Corporation. (2021, January 30). Safety Data Sheet: GROTAN. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guide for Handling 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine. As a specialized heterocyclic compound, meticulous adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of the research environment. The information herein is synthesized from established safety data for structurally analogous triazine compounds and general best practices for the management of hazardous chemical waste.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may lead to significant irritation.
-
Dermal Absorption: The compound may be absorbed through the skin, leading to systemic exposure.
-
Inhalation: If handled as a fine powder, inhalation of dust particles may cause respiratory tract irritation.
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is required, coupled with stringent handling and disposal protocols.
Personal Protective Equipment (PPE): A Scenario-Based Approach
The selection and use of appropriate PPE are the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for various laboratory scenarios involving this compound.
| Laboratory Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[3] | Full-length laboratory coat. | Recommended to perform in a chemical fume hood or ventilated enclosure. If not feasible, an N95-rated dust mask is the minimum requirement. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).[4] | Chemical-resistant gloves (e.g., nitrile). Ensure compatibility with the solvent being used. | Full-length laboratory coat. | Work should be conducted in a chemical fume hood to avoid inhalation of vapors. |
| Large-Scale Operations or Potential for Aerosolization | Face shield in conjunction with chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates.[1] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant suit or apron. | A full-face respirator with appropriate cartridges is highly recommended. |
Procedural Guidance: From Handling to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. The following procedural steps provide a clear, self-validating system for the safe handling of this compound.
Donning and Doffing of PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[5] Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Weighing: If weighing the solid, use a balance inside a ventilated enclosure or chemical fume hood to minimize dust generation. Use anti-static weighing paper or a tared container.
-
Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.
Disposal Plan: A Chain of Custody
Proper disposal is a critical final step. All waste generated from handling this compound must be treated as hazardous waste.[6]
-
Segregation at the Source:
-
Solid Waste: Unused compound, contaminated weighing paper, and disposable labware should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
-
-
Containerization and Labeling:
-
Use containers that are chemically compatible with the waste.[1]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep containers securely closed except when adding waste.
-
-
Storage and Collection:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
The primary recommended disposal method for nitrogen- and sulfur-containing organic compounds is incineration by a licensed hazardous waste management facility.[7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
